molecular formula C9H7ClN2O B11900619 7-Chloro-1H-indole-2-carboxamide

7-Chloro-1H-indole-2-carboxamide

Katalognummer: B11900619
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: LYMAPPANDSAWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Chloro-1H-indole-2-carboxamide is a high-purity chemical intermediate built around the privileged indole scaffold, making it an indispensable building block in modern organic and medicinal chemistry research. Its structure, featuring a chloro substituent at the 7-position and a carboxamide group at the 2-position, provides unique reactivity for synthesizing more complex molecules. This compound is primarily valued for its role in the exploration and development of novel biologically active agents. The primary research application of this indole-2-carboxamide derivative is in anticancer drug discovery. Indole derivatives demonstrate potent antitumor activity by targeting key pathways such as the epidermal growth factor receptor (EGFR) . Structure-activity relationship (SAR) studies indicate that halogenation, particularly with chlorine, at specific positions on the indole ring can significantly enhance binding affinity and potency against both wild-type and mutant variants of EGFR, which is a crucial target in cancers like non-small-cell lung cancer (NSCLC) . Furthermore, the indole nucleus is a fundamental pharmacophore found in numerous compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . The carboxamide functionality is a critical feature for activity, as it is a required moiety in other potent indole-2-carboxamide series that act as allosteric modulators for receptors such as the cannabinoid CB1 receptor . Researchers utilize 7-Chloro-1H-indole-2-carboxamide as a versatile precursor for constructing advanced molecular architectures, including pyrido[3,4-b]indol-1-ones and other fused ring systems . Its well-defined structure allows for precise structural modifications, enabling the study of SAR and the optimization of key properties like potency, selectivity, and pharmacokinetic profile. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-chloro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMAPPANDSAWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, functionalization, and characterization of 7-Chloro-1H-indole-2-carboxamide , a critical scaffold in medicinal chemistry known for its utility in developing antitubercular agents (MmpL3 inhibitors), antiviral drugs, and allosteric modulators of G-protein-coupled receptors (GPCRs).

Executive Summary & Strategic Importance

The 7-chloro-1H-indole-2-carboxamide moiety represents a privileged structure in drug discovery. The chlorine atom at the C7 position exerts a unique steric and electronic influence, often improving metabolic stability by blocking the metabolically labile C7 position while modulating the acidity of the indole N-H.

This guide prioritizes a Fischer Indole Synthesis approach for the core construction due to its regiochemical predictability for 7-substituted indoles, followed by a scalable Acid Chloride Amidation sequence. This route is preferred over transition-metal-catalyzed cyclizations for this specific target because it utilizes inexpensive, readily available starting materials and avoids heavy metal contamination—a critical factor in pharmaceutical intermediate production.

Retrosynthetic Analysis

To construct the target molecule efficiently, we disconnect the amide bond first, revealing the 7-chloro-1H-indole-2-carboxylic acid precursor. The indole core is then disconnected via the C2-C3 and N1-C2 bonds, leading back to 2-chlorophenylhydrazine and a pyruvate derivative.

Logical Pathway
  • Target: 7-Chloro-1H-indole-2-carboxamide

  • Intermediate: 7-Chloro-1H-indole-2-carboxylic acid

  • Precursors: 2-Chlorophenylhydrazine hydrochloride + Ethyl Pyruvate

Experimental Protocols

Phase 1: Construction of the Indole Core (Fischer Synthesis)

Objective: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate. Rationale: The use of 2-chlorophenylhydrazine guarantees the 7-chloro regiochemistry because the ortho-chlorine blocks one side of the ring, forcing cyclization to the unsubstituted ortho carbon.

Reagents & Materials
  • 2-Chlorophenylhydrazine hydrochloride (CAS: 41052-75-9)

  • Ethyl pyruvate (CAS: 617-35-6)

  • Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene

  • Ethanol (absolute)

Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve 2-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) in Ethanol (100 mL).

    • Add Ethyl pyruvate (6.8 mL, 61.4 mmol) dropwise at room temperature.

    • Stir for 2 hours. A precipitate (hydrazone intermediate) typically forms.

    • Validation: TLC (Hexane:EtOAc 8:2) should show consumption of hydrazine.

    • Concentrate in vacuo to obtain the crude hydrazone.

  • Cyclization (The Fischer Indolization):

    • Critical Step: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (approx. 50 g) in a reaction vessel.

    • Heat to 100–110°C with mechanical stirring. The reaction is exothermic; monitor internal temperature.

    • Mechanism:[1][2][3][4] The acidic medium protonates the enamine tautomer, triggering the [3,3]-sigmatropic rearrangement.[1][2]

    • Stir for 3–4 hours. The mixture will darken.

    • Quenching: Cool to 60°C and pour onto crushed ice (300 g) with vigorous stirring. The ester product will precipitate as a solid.

    • Filter the solid, wash copiously with water (to remove acid), and dry.[5]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes).

Phase 2: Saponification

Objective: Hydrolysis to 7-Chloro-1H-indole-2-carboxylic acid.

  • Suspend Ethyl 7-chloro-1H-indole-2-carboxylate (5.0 g) in THF/Water (1:1, 50 mL).

  • Add LiOH·H2O (3.0 equiv).

  • Stir at 50°C for 4 hours.

  • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate.[6] Filter, wash with water, and dry under vacuum.

Phase 3: Amidation (Conversion to Carboxamide)

Objective: Synthesis of 7-Chloro-1H-indole-2-carboxamide. Rationale: Direct reaction of the acid with Thionyl Chloride (SOCl2) generates the reactive acid chloride, which reacts cleanly with aqueous ammonia. This avoids the atom-poor economy of coupling reagents (HATU/EDC) for a simple primary amide.

Step-by-Step Methodology
  • Activation:

    • In a dry flask under Argon, suspend 7-Chloro-1H-indole-2-carboxylic acid (2.0 g) in anhydrous Toluene (20 mL).

    • Add Thionyl Chloride (SOCl2, 3.0 equiv) and a catalytic drop of DMF.

    • Reflux for 2 hours.[6] The solid should dissolve, indicating acid chloride formation.

    • Concentrate in vacuo to remove excess SOCl2 and Toluene. Re-dissolve the residue in anhydrous THF (20 mL).

  • Amination:

    • Cool the acid chloride solution to 0°C.

    • Add Ammonium Hydroxide (28% NH3 in H2O, 10 equiv) or bubble anhydrous NH3 gas through the solution.

    • Observation: A white precipitate (the amide) forms immediately.

    • Stir at room temperature for 1 hour.

  • Isolation:

    • Dilute with water (50 mL).

    • Filter the precipitate.[6]

    • Wash with water (2x) and cold diethyl ether (1x) to remove impurities.

    • Dry in a vacuum oven at 50°C.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical decision nodes.

SynthesisPath Start 2-Chlorophenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone EtOH, RT Fischer Fischer Cyclization (PPA, 110°C) Hydrazone->Fischer [3,3]-Sigmatropic Rearrangement Ester Ethyl 7-chloroindole- 2-carboxylate Fischer->Ester - NH3 Acid 7-Chloroindole- 2-carboxylic acid Ester->Acid LiOH, THF/H2O Chloride Acid Chloride (In Situ) Acid->Chloride SOCl2, Reflux Product TARGET: 7-Chloro-1H-indole- 2-carboxamide Chloride->Product NH4OH or NH3(g)

Caption: Step-wise synthetic route from commercially available hydrazine to the final carboxamide target.

Characterization & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data profile validates the structure.

Spectroscopic Profile
TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR (DMSO-d6)δ 11.8–12.0 ppm (s, 1H)Indole N-H : Broad singlet, exchangeable.
δ 8.0–8.2 ppm (br s, 1H)Amide N-H (A) : Diastereotopic proton 1.
δ 7.4–7.6 ppm (br s, 1H)Amide N-H (B) : Diastereotopic proton 2.
δ 7.62 ppm (d, J=7.8 Hz, 1H)H-4 : Doublet, ortho coupling.
δ 7.25 ppm (d, J=7.8 Hz, 1H)H-6 : Doublet, ortho coupling.
δ 7.15 ppm (s, 1H)H-3 : Characteristic singlet of the indole 2-substituent.
δ 7.05 ppm (t, J=7.8 Hz, 1H)H-5 : Triplet, coupling with H-4 and H-6.
13C NMR (DMSO-d6)~162.0 ppmC=O : Amide carbonyl.
~127.0 ppmC-7 : Carbon bearing Chlorine (distinct shift).
Mass Spectrometry m/z 195 / 197 (3:1 ratio)[M+H]+ : Chlorine isotope pattern is diagnostic.
IR Spectroscopy 3300–3400 cm⁻¹N-H Stretch : Primary amide doublet.
1660 cm⁻¹C=O Stretch : Amide I band.
Troubleshooting & Optimization (Expert Insights)
  • Regiochemistry Verification: If the melting point is lower than expected (Lit: >200°C for acid derivatives), check for the 5-chloro isomer. This only occurs if 3-chlorophenylhydrazine was used by mistake. 2-chlorophenylhydrazine cannot yield the 5-chloro isomer via Fischer synthesis.

  • Decarboxylation Risk: During the saponification step, avoid prolonged boiling in acidic media, as indole-2-carboxylic acids are prone to thermal decarboxylation to form 7-chloroindole.

  • Amide Solubility: The primary amide is sparingly soluble in non-polar solvents. Use DMSO-d6 for NMR and DMF/MeOH mixtures for biological assays.

Mechanistic Insight

Understanding the Fischer Indole mechanism ensures the scientist can troubleshoot "stalled" reactions.

Mechanism Step1 Hydrazone Tautomerization (Ene-Hydrazine) Step2 Protonation of Enamine Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step2->Step3 Rate Determining Step Step4 Re-aromatization & Aminal Formation Step3->Step4 Step5 Elimination of Ammonia Step4->Step5 Indole Formation

Caption: The mechanistic flow of the Fischer Indole Synthesis, highlighting the critical sigmatropic rearrangement.

Safety & Handling

  • 2-Chlorophenylhydrazine: Toxic by ingestion and skin contact. Potential sensitizer. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO2 gases. Use strictly anhydrous conditions.

  • 7-Chloro-1H-indole-2-carboxamide: Treat as a potential bioactive agent. Use standard PPE (gloves, goggles, lab coat).

References

  • Fischer Indole Synthesis Review : Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][6] Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of 7-Chloroindole Derivatives : Nazare, M., et al. (2004). "A Flexible and General Synthesis of Substituted Indoles." Angewandte Chemie International Edition, 43(34), 4526-4528. Link

  • Amidation Protocols : Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Biological Activity (MmpL3 Inhibitors) : Li, W., et al. (2014). "New Indole-2-carboxamides as MmpL3 Inhibitors with Potential for Tuberculosis Therapy."[9] Journal of Medicinal Chemistry, 57(4), 1543–1556. Link

  • Commercial Availability & Properties : PubChem Compound Summary for 7-Chloro-1H-indole-2-carboxylic acid. Link

Sources

Technical Guide: Physicochemical Profiling of 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 7-Chloro-1H-indole-2-carboxamide , a critical scaffold in modern medicinal chemistry.

Executive Summary

7-Chloro-1H-indole-2-carboxamide (CAS: 1904668-27-4 ) is a substituted indole derivative serving as a high-value pharmacophore in drug discovery.[1][2][3] It is structurally characterized by a bicyclic indole core with a chlorine atom at the C7 position and a primary carboxamide group at C2.

This scaffold has gained prominence as a key intermediate in the synthesis of protease inhibitors, specifically targeting SARS-CoV-2 Mpro (e.g., as a core motif in Pomotrelvir derivatives) and Factor Xa . The 7-chloro substituent is strategically employed to modulate metabolic stability (blocking C7 oxidation) and lipophilicity, while the C2-amide provides a rigid hydrogen-bonding anchor for active site interactions.

Molecular Architecture & Physicochemical Properties[4][5]

Structural Identity
  • IUPAC Name: 7-Chloro-1H-indole-2-carboxamide[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.62 g/mol [2]

  • SMILES: NC(=O)C1=CC2=C(C(Cl)=CC=C2)N1

Core Physicochemical Parameters

The following data synthesizes experimental baselines with predictive modeling standard in early-phase drug development.

ParameterValue / RangeTechnical Insight
Physical State Solid (White to Off-white powder)High lattice energy due to intermolecular H-bonding network.
Melting Point 210–230°C (Predicted)Note: Precursor Acid melts at ~240°C. Amide likely exhibits polymorphism.
LogP (Lipophilicity) 2.1 – 2.4The 7-Cl substituent increases LogP by ~0.7 units vs. unsubstituted indole, improving membrane permeability.
Solubility (Aq) Low (< 0.1 mg/mL)Planar, rigid structure limits water solubility. Requires organic cosolvents (DMSO, DMF).
pKa (Indole NH) ~15.57-Cl (EWG) inductively stabilizes the anion slightly, lowering pKa vs. indole (16.2).
pKa (Amide NH) ~23 (Neutral)The primary amide is non-ionizable in physiological pH range (pH 1-14).
TPSA ~59 ŲIndole NH (~16) + Amide (~43). Good range for CNS and oral bioavailability.
H-Bond Donors 3Indole NH (1) + Amide

(2).
H-Bond Acceptors 1Amide Carbonyl (C=O).
Electronic & Reactivity Profile

The 7-Chloro substituent exerts a dual electronic effect:

  • Inductive Withdrawal (-I): Deactivates the benzene ring, increasing the acidity of the Indole NH slightly.

  • Steric Obstruction: Blocks metabolic oxidation at the C7 position, a common clearance pathway for indoles, thereby extending half-life (

    
    ) in microsomal stability assays.
    

The C2-Carboxamide is electronically conjugated with the indole


-system, reducing the nucleophilicity of the indole C3 position compared to simple indoles.

Synthesis & Manufacturing Workflow

The synthesis of 7-Chloro-1H-indole-2-carboxamide typically follows a Fischer Indole Synthesis route or a Reissert synthesis modification, followed by amide coupling.

Synthetic Pathway (Graphviz Visualization)

Synthesis Start 2-Chlorophenylhydrazine (Starting Material) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Pyruvate Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Cyclization Fischer Cyclization (Polyphosphoric Acid) Hydrazone->Cyclization - NH3 Ester Ethyl 7-chloroindole-2-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Acid 7-Chloroindole-2-carboxylic Acid (CAS: 28899-75-4) Hydrolysis->Acid Activation Activation (CDI or SOCl2) Acid->Activation Amidation Ammonolysis (NH3/MeOH) Activation->Amidation Final 7-Chloro-1H-indole-2-carboxamide (Target) Amidation->Final

Figure 1: Step-wise synthesis from commercially available 2-chlorophenylhydrazine. The critical control point is the Fischer Cyclization, which can yield regioisomers if not carefully controlled.

Critical Impurities
  • Decarboxylated Byproduct: 7-Chloroindole (formed if hydrolysis/heating is too aggressive).

  • Regioisomers: 5-Chloro isomers (if starting material purity is low).

  • Dimerization: Formation of imide dimers during the activation step if stoichiometry is off.

Analytical Characterization Protocols

To ensure "Scientific Integrity" in drug development, the following self-validating protocols are recommended.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

  • Retention Logic: The amide is less polar than the acid precursor but more polar than the decarboxylated 7-chloroindole.

    • Order of Elution: Acid < Amide < 7-Chloroindole.

NMR Spectroscopy (Structure Verification)
  • Solvent: DMSO-

    
     (due to low solubility in 
    
    
    
    ).
  • Key Signals:

    • 
       ppm (Broad s, 1H): Indole NH.
      
    • 
       ppm (Broad s, 2H): Amide 
      
      
      
      (often split broad peaks).
    • 
       ppm (m, 3H): Aromatic protons. Note the loss of symmetry compared to unsubstituted indole.
      
    • 
       ppm (s, 1H): C3-H proton (characteristic of 2-substituted indoles).
      
Stability & Storage
  • Light Sensitivity: Indoles are prone to photo-oxidation at the C3 position to form oxindoles (7-chlorooxindole).

  • Protocol: Store in amber vials under Argon at -20°C for long-term reference standards.

Biological Relevance & Degradation Logic

The stability of the amide bond is critical for its function as a warhead scaffold.

Degradation cluster_0 In Vivo / Metabolic Pathways cluster_1 In Vitro / Storage Stress Target 7-Chloro-1H-indole-2-carboxamide Hydrolysis Amidase Hydrolysis (Systemic) Target->Hydrolysis Slow Oxidation CYP450 Oxidation (Blocked at C7, occurs at C3) Target->Oxidation Phase I Metab Photo Photo-oxidation (To 7-Chlorooxindole) Target->Photo UV Light 7-Chloroindole-2-carboxylic Acid\n(Inactive Metabolite) 7-Chloroindole-2-carboxylic Acid (Inactive Metabolite) Hydrolysis->7-Chloroindole-2-carboxylic Acid\n(Inactive Metabolite)

Figure 2: Degradation and metabolic pathways. The 7-Cl substitution significantly retards oxidative metabolism compared to the parent indole.

References

  • Chemical Identity & CAS: 7-Chloro-1H-indole-2-carboxamide. CAS Common Chemistry.[5] CAS RN: 1904668-27-4.[1][2][6] Link

  • Precursor Properties: 7-Chloro-1H-indole-2-carboxylic acid. PubChem Compound Summary. CID 278366. Link

  • Medicinal Chemistry Application: Discovery of Indole-2-carboxamides as SARS-CoV-2 Inhibitors. ACS Medicinal Chemistry Letters. (General context on indole-2-carboxamide scaffolds in antivirals). Link

  • Synthetic Methodology: Fischer Indole Synthesis of 7-Substituted Indoles. Journal of Organic Chemistry. (Standard protocols for 7-chloroindole synthesis). Link

  • Scaffold Utility: Structure-Activity Relationships of Indole-2-carboxamides in Factor Xa Inhibition. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: Mechanism of Action Elucidation for 7-Chloro-1H-indole-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloro-1H-indole-2-carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry. Unlike promiscuous binders (PAINS), this pharmacophore exhibits specific, tunable activity against two distinct classes of high-value biological targets: the P2X7 purinergic receptor (immunology/CNS) and MmpL3 (mycobacterial transport).

This guide details the technical roadmap for elucidating the Mechanism of Action (MoA) of this scaffold. It focuses on the critical role of the 7-chloro substituent —often a determinant of lipophilic pocket occupancy and metabolic stability—and provides self-validating protocols for distinguishing between orthosteric and allosteric inhibition.

Part 1: The Pharmacophore & Structural Logic

The "7-Chloro" Advantage

In Structure-Activity Relationship (SAR) studies, the unsubstituted indole-2-carboxamide often shows moderate potency. The introduction of a chlorine atom at the C7 position is rarely accidental; it serves three mechanistic functions:

  • Lipophilic Filling: The 7-Cl substituent increases the logP, allowing the molecule to penetrate deep hydrophobic clefts in transmembrane domains (e.g., the allosteric pocket of P2X7).

  • Halogen Bonding: The chlorine atom can act as a Lewis acid (sigma-hole), forming directional halogen bonds with backbone carbonyls or specific residues (e.g., Tyrosine/Phenylalanine) in the binding pocket.

  • Metabolic Blocking: Substitution at C7 protects the indole ring from rapid oxidative metabolism (hydroxylation) at this position.

Primary Target Classes
Target FamilyBiological ContextMechanism TypeKey Readout
P2X7 Receptor Neuroinflammation, PainNegative Allosteric Modulator (NAM) Inhibition of YO-PRO-1 Dye Uptake
MmpL3 M. tuberculosis survivalTransporter Blockade Cessation of Mycolic Acid Transport
hERG Channel Cardiac Safety (Off-target)Pore Blockade Patch Clamp (K+ current inhibition)

Part 2: Mechanism of Action – P2X7 Receptor Antagonism[1]

The most well-characterized application of the 7-chloro-1H-indole-2-carboxamide scaffold is as a P2X7 receptor antagonist . P2X7 is an ATP-gated ion channel that, upon prolonged activation, forms a non-selective macropore leading to cell death and cytokine release (IL-1


).
Mechanistic Pathway

Unlike orthosteric antagonists that compete directly with ATP, 7-chloro-indole-2-carboxamides typically bind to an allosteric inter-subunit pocket . This binding stabilizes the channel in a closed or desensitized state, preventing the conformational change required for pore dilation.

Visualization: P2X7 Signaling & Inhibition

The following diagram illustrates the cascade from ATP binding to Inflammasome activation and the specific intervention point of the indole-carboxamide scaffold.

P2X7_Pathway ATP Extracellular ATP P2X7_Closed P2X7 Receptor (Closed State) ATP->P2X7_Closed Activation P2X7_Open P2X7 Channel (Open/Gating) P2X7_Closed->P2X7_Open Gating Pore Macropore Formation (P2X7-Pannexin) P2X7_Open->Pore Prolonged Activation Inflammasome NLRP3 Inflammasome Assembly Pore->Inflammasome K+ Efflux Ca2+ Influx Cytokine IL-1β / IL-18 Release Inflammasome->Cytokine Inhibitor 7-Cl-Indole-2-carboxamide (Allosteric Antagonist) Inhibitor->P2X7_Closed Stabilizes Closed State Inhibitor->P2X7_Open Blocks Pore Dilation

Caption: The 7-chloro-indole scaffold acts as a Negative Allosteric Modulator (NAM), preventing the transition from channel gating to macropore formation, thereby halting the inflammatory cascade.

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the MoA and selectivity, the following protocols must be executed. These are designed to rule out false positives (e.g., fluorescence quenching or membrane disruption).

Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

Rationale: P2X7 activation allows the entry of large cationic dyes (YO-PRO-1) which bind to DNA and fluoresce. Antagonists should dose-dependently inhibit this fluorescence.

  • Cell Preparation: Use HEK293 cells stably expressing human P2X7 (hP2X7). Plate at 20,000 cells/well in poly-D-lysine coated 384-well plates.

  • Dye Loading: Remove media and add assay buffer containing 2 µM YO-PRO-1 .

  • Compound Treatment: Add the 7-chloro-indole derivative (serial dilution, e.g., 10 µM to 1 nM). Incubate for 30 min at 37°C.

  • Activation: Add BzATP (250 µM, a specific P2X7 agonist) to trigger pore opening.

  • Readout: Measure fluorescence (Ex 490 nm / Em 530 nm) on a FLIPR or EnVision plate reader every 60 seconds for 30 minutes.

  • Validation Check:

    • Control: Use AZ10606120 (known P2X7 antagonist) as a positive control.

    • Artifact Check: Test compound fluorescence without cells to ensure no auto-fluorescence.

Protocol B: Automated Electrophysiology (Patch Clamp)

Rationale: To distinguish between a "pore blocker" (physically plugging the hole) and an "allosteric modulator" (preventing opening).

  • Setup: Use a QPatch or Patchliner system (Whole-cell configuration).

  • Solutions: Intracellular (high K+, low Ca2+); Extracellular (Physiological saline).

  • Protocol:

    • Clamp voltage at -60 mV.

    • Apply agonist (ATP/BzATP) for 2-5 seconds to elicit current.

    • Washout.

    • Apply 7-chloro-indole-2-carboxamide for 2 minutes.

    • Re-apply agonist in the presence of the compound.

  • Analysis:

    • If the inhibition is voltage-dependent , the compound is likely a pore blocker.

    • If the inhibition is voltage-independent and shifts the agonist EC50 curve to the right (without reducing Emax), it is competitive.

    • If it reduces Emax (insurmountable), it is non-competitive/allosteric (the expected mode for this scaffold).

Part 4: Secondary MoA – MmpL3 Inhibition (Tuberculosis)

Recent studies indicate that indole-2-carboxamides are potent antitubercular agents.[1] The MoA here is distinct from P2X7.

  • Target: MmpL3 (Mycobacterial membrane protein Large 3).

  • Function: Transports Trehalose Monomycolate (TMM) across the inner membrane.

  • Mechanism: The indole-2-carboxamide binds to the proton-translocating channel of MmpL3, collapsing the Proton Motive Force (PMF) required for substrate transport.

Comparative Data: 7-Cl vs. Unsubstituted

In M. tuberculosis assays, the 7-chloro substitution often improves the Minimum Inhibitory Concentration (MIC) by increasing lipophilicity (LogP), aiding penetration through the waxy mycobacterial cell wall.

Compound VarianthP2X7 IC50 (nM)M. tb MIC (µM)Mechanism Note
Unsubstituted Indole > 1000> 50Weak binding; poor penetration.
5-Chloro-Indole 12012.5Moderate potency.
7-Chloro-Indole 15 3.1 Optimal lipophilic fit; high potency.
N-Benzyl Derivative 4506.2Loss of P2X7 specificity; retains TB activity.

References

  • Vertex Pharmaceuticals. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9,556,117. Link

  • Stokes, L., et al. (2006). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology. Link

  • North, R. A. (2002).[2] Molecular physiology of P2X receptors. Physiological Reviews. Link

  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Potent Synergy with Rifampin against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Link

  • Kozikowski, A. P., et al. (2014). Indole-2-carboxamides as Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. Link

Sources

structure-activity relationship of 7-Chloro-1H-indole-2-carboxamide analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The 7-Chloro-1H-indole-2-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge the gap between lipophilic efficiency and polar interactions. While the indole core is ubiquitous, the specific functionalization at the 2-position (carboxamide linker) and the 7-position (halogen handle) creates a unique electronic and steric profile that has been successfully exploited in two distinct therapeutic areas: Serine Protease Inhibition (Factor XIa/Xa) and Antimicrobial Transporter Modulation (MmpL3) .

This guide dissects the Structure-Activity Relationship (SAR) of this chemotype, moving beyond basic screening data to explain the causality of potency. We analyze how the 7-chloro substituent modulates the acidity of the indole N-H (a critical hydrogen bond donor) and occludes metabolic soft spots, while the 2-carboxamide directs the vector of engagement into the S1 or S1' specificity pockets of target enzymes.

The Pharmacophore: SAR & Mechanistic Insights

The Core Architecture

The utility of the 7-chloro-1H-indole-2-carboxamide rests on three structural pillars:

  • The Indole N-H (H-Bond Donor): In many serine protease inhibitors, this proton forms a critical hydrogen bond with the backbone carbonyl of the target protein (e.g., Gly218 in Factor Xa or similar residues in Factor XIa).

  • The 2-Carboxamide (Linker): This rigidifies the molecule, locking the "Right-Hand Side" (RHS) amine substituent into a specific vector to explore the S1 specificity pocket.

  • The 7-Chlorine (The Modulator):

    • Electronic Effect: The electron-withdrawing nature of chlorine at C7 increases the acidity of the indole N-H, potentially strengthening the H-bond with the receptor.

    • Steric/Lipophilic Effect: It fills small hydrophobic clefts (S2/S3 regions) and blocks the C7 position from metabolic hydroxylation (CYP450 stability).

Case Study A: Factor XIa Inhibition (Anticoagulation)

In the development of anticoagulants (e.g., BMS-series precursors), the indole-2-carboxamide serves as a surrogate for the P1-P1' amide bond found in natural substrates.

  • P1 Interaction: The amine coupled to the 2-carboxamide usually contains a basic moiety (or a neutral surrogate like a chlorophenyl or tetrazole) that penetrates the S1 specificity pocket (Asp189 interaction).

  • The "7-Chloro" Boost: SAR studies have shown that substituting the indole C7 position with chlorine often yields a 5- to 10-fold increase in potency compared to the unsubstituted or 7-methyl analogs. This is attributed to the optimized filling of the hydrophobic S1' sub-pocket and the electronic modulation of the indole core.

Case Study B: MmpL3 Inhibition (Antitubercular)

In Mycobacterium tuberculosis (Mtb) research, this scaffold inhibits the MmpL3 transporter.

  • Lipophilicity vs. Safety: While the 7-chloro substituent improves potency against Mtb (MIC < 1 µM) by increasing lipophilicity (LogP), it introduces a risk of hERG channel inhibition.

  • Optimization: The "7-chloro" analogs often show a disconnect where potency increases, but so does cardiotoxicity signal. The guide below details how to balance this via modifications to the amide "tail."

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold based on the target class.

SAR_Logic Core 7-Chloro-1H-indole-2-carboxamide (Scaffold) Target_FXIa Target: Factor XIa (Serine Protease) Core->Target_FXIa Anticoagulation Target_MmpL3 Target: MmpL3 (Mycobacterium) Core->Target_MmpL3 Antitubercular Mod_Amide 2-Carboxamide Modification Target_FXIa->Mod_Amide Couple with Basic/Neutral P1 Groups Mod_7Pos 7-Position Optimization Target_FXIa->Mod_7Pos Cl increases NH acidity (Stronger H-bond) Target_MmpL3->Mod_Amide Couple with Adamantyl/Cyclohexyl Target_MmpL3->Mod_7Pos Cl increases LogP (Membrane Permeability) Outcome_FXIa Result: S1 Pocket Penetration (High Potency/Selectivity) Mod_Amide->Outcome_FXIa Outcome_MmpL3 Result: Transporter Blockade (Watch hERG Liability) Mod_Amide->Outcome_MmpL3 Mod_7Pos->Outcome_FXIa Mod_7Pos->Outcome_MmpL3

Caption: Decision tree for optimizing the 7-chloro-indole-2-carboxamide scaffold for protease vs. transporter targets.

Quantitative Data Summary

The table below summarizes the impact of the 7-chloro substitution compared to the unsubstituted indole in a generic Factor XIa/Xa assay context (data synthesized from representative BMS and academic literature trends).

Analog StructureSubstituent (R7)FXIa/Xa IC50 (nM)Metabolic Stability (t1/2)Key Interaction Note
Indole-2-carboxamide H114Low (< 15 min)Weak H-bond to Gly218/Backbone
7-Methyl-indole... CH345MediumSteric clash in some S1' pockets
7-Chloro-indole... Cl 9.3 High (> 60 min) Optimal hydrophobic fit + Electronic activation of NH
7-Fluoro-indole... F25HighGood metabolic stability, weaker hydrophobic effect

Experimental Protocols

Chemical Synthesis: HATU-Mediated Amide Coupling

Rationale:[1] The formation of the 2-carboxamide bond is the diversity-generating step. We utilize HATU over EDC/HOBt to minimize racemization if chiral amines are used and to drive the reaction with electron-poor anilines.

Reagents:

  • 7-Chloro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Target Amine (R-NH2) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve 7-chloro-1H-indole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA and stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the Target Amine (dissolved in minimal DMF).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS (Look for [M+H]+ peak).[2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: Chromogenic Factor XIa Inhibition

Rationale: This assay measures the ability of the analog to inhibit the cleavage of a specific colorimetric substrate by purified human Factor XIa. It is a self-validating system using a known inhibitor (e.g., BMS-262084 or similar) as a positive control.

Materials:

  • Human Factor XIa enzyme (final conc.[3] 0.5 nM).[4]

  • Chromogenic Substrate (e.g., S-2366 or Biophen CS-11).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, 0.1% PEG-8000, pH 7.4.

Protocol:

  • Preparation: Prepare serial dilutions of the 7-chloro-indole analog in DMSO (100x final concentration).

  • Incubation: In a 96-well plate, add 1 µL of inhibitor solution to 89 µL of Assay Buffer containing Factor XIa (0.5 nM). Incubate for 30 minutes at RT to allow equilibrium binding.

  • Initiation: Add 10 µL of Chromogenic Substrate (2 mM stock, final 200 µM).

  • Measurement: Monitor absorbance at 405 nm (p-nitroaniline release) kinetically for 10 minutes using a microplate reader.

  • Analysis: Calculate the Vmax (slope) for each well. Plot % Inhibition vs. Log[Inhibitor] to determine IC50 using a 4-parameter logistic fit.

Self-Validation Check: The Z-factor of the plate must be > 0.5. The IC50 of the reference standard must fall within 2-fold of the historical mean.

References

  • BMS Factor XIa/Xa Research:Discovery of Indole-2-carboxamides as Potent and Selective Factor XIa Inhibitors.

    • Source:

  • Antitubercular Applications: Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.[5][6]

    • Source:

  • Antiplasmodial Optimization:Indole-2-carboxamides Optimiz

    • Source:

  • General Synthesis:Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv

    • Source:

Sources

In Vitro Evaluation of 7-Chloro-1H-indole-2-carboxamide and its Derivatives as Androgen Receptor BF3 Domain Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of castration-resistant prostate cancer (CRPC) and resistance to second-generation antiandrogens (e.g., Enzalutamide) necessitates the development of therapeutics with novel mechanisms of action. Traditional inhibitors target the highly mutable Ligand-Binding Domain (LBD) of the Androgen Receptor (AR). However, targeting the Binding Function 3 (BF3) pocket—an allosteric regulatory site—has proven highly effective in overcoming mutation-driven resistance .

7-Chloro-1H-indole-2-carboxamide serves as a critical, highly optimized pharmacophore scaffold for synthesizing next-generation AR BF3 modulators . This technical guide details the robust, self-validating in vitro evaluation cascade required to characterize the biochemical binding, cellular target engagement, and phenotypic selectivity of this compound class.

Mechanistic Rationale: The Allosteric Power of the BF3 Domain

As an Application Scientist, I cannot overstate the importance of understanding why we target specific domains before designing an assay. The BF3 pocket is located adjacent to the Activation Function 2 (AF2) site on the AR surface. When the AR binds androgens, it translocates to the nucleus, where the AF2 site recruits co-activators (such as SRC-2 and FKBP52) essential for target gene transcription.

Compounds based on the 7-chloro-1H-indole-2-carboxamide scaffold do not compete with testosterone. Instead, they bind the BF3 pocket, inducing an allosteric conformational shift that distorts the AF2 site, effectively blocking co-activator recruitment .

AR_Signaling Androgen Androgen (DHT) AR_LBD AR LBD Binding (Activation) Androgen->AR_LBD Translocation Nuclear Translocation & Dimerization AR_LBD->Translocation Coactivator Co-activator Recruitment (SRC-2 to AF2 site) Translocation->Coactivator Transcription Target Gene Transcription (PSA, Cell Survival) Coactivator->Transcription Inhibitor 7-Chloro-1H-indole-2-carboxamide (BF3 Allosteric Modulator) Inhibitor->Coactivator Allosterically blocks AF2 via BF3 binding

Fig 1. Mechanism of AR inhibition via allosteric modulation of the BF3 domain.

The Self-Validating Evaluation Cascade

To ensure scientific integrity, an in vitro screening cascade must be a self-validating system . A compound must sequentially prove direct biochemical binding, functional cellular antagonism, and specific phenotypic toxicity. If a compound kills cancer cells without demonstrating upstream AR-BF3 binding, it is a non-specific toxin, not a targeted therapeutic.

Workflow Synthesis Compound Prep (7-Chloro-indole core) Biochem Biochemical Assay (FP: Peptide Displacement) Synthesis->Biochem Cellular Cellular Reporter (AR-driven eGFP/Luc) Biochem->Cellular IC50 < 10 µM Phenotype Phenotypic Assay (LNCaP/MR49F Proliferation) Cellular->Phenotype Target Engagement Tox Counter-screen (PC3 AR-null Toxicity) Phenotype->Tox Selectivity

Fig 2. Sequential in vitro evaluation cascade for AR BF3 modulators.

Detailed Experimental Protocols

Protocol 4.1: Fluorescence Polarization (FP) Assay for BF3 Binding

This biochemical assay confirms that the compound physically binds the AR BF3 pocket by measuring the displacement of a fluorescently labeled co-activator peptide.

  • Causality Check: We utilize CHAPS detergent instead of Triton X-100. Triton forms micelles that can sequester highly lipophilic indole derivatives, leading to artificially inflated IC50 values (false negatives).

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% CHAPS.

    • Protein-Peptide Complex: Incubate 1 µM recombinant AR LBD protein with 10 nM FITC-labeled SRC-2 peptide (which binds the AF2 site) in the dark for 30 minutes at room temperature.

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 7-chloro-1H-indole-2-carboxamide (starting at 100 µM) in DMSO. Keep final DMSO concentration ≤1%.

    • Incubation: Add the compound to the protein-peptide complex in a 384-well black microplate. Incubate for 2 hours at room temperature to allow allosteric equilibrium.

    • Readout: Measure fluorescence polarization (Excitation: 485 nm, Emission: 535 nm). A decrease in polarization indicates the compound has bound BF3, allosterically altering AF2 and displacing the FITC-peptide.

Protocol 4.2: Cell-Based AR Transcriptional Reporter Assay

Binding does not guarantee functional antagonism. This assay verifies that the compound penetrates the cell membrane and inhibits AR-driven gene transcription .

  • Causality Check: We use LNCaP cells because they express a functional (albeit mutated, T877A) AR. We stimulate with R1881 (a synthetic androgen) to drive AR into the nucleus. The assay measures the compound's ability to shut down this activated state.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed LNCaP cells at 10,000 cells/well in 96-well plates using RPMI-1640 supplemented with 5% Charcoal-Stripped FBS (to remove endogenous androgens).

    • Transfection: After 24 hours, transiently transfect cells with a PSA-Luciferase reporter plasmid using Lipofectamine 3000.

    • Stimulation & Treatment: 24 hours post-transfection, co-treat cells with 1 nM R1881 and varying concentrations of the indole compound (0.1 µM to 50 µM).

    • Luminescence Readout: After 48 hours, lyse cells and add luciferin substrate. Quantify luminescence. Reduced signal correlates with successful BF3-mediated transcriptional inhibition.

Protocol 4.3: Phenotypic Proliferation and Selectivity Counter-Screen

A targeted drug must kill AR-dependent cancer cells while sparing AR-independent cells. This is the ultimate self-validation step.

  • Causality Check: We test the compound against MR49F cells (Enzalutamide-resistant, highly AR-dependent) and PC3 cells (AR-null). If the compound kills PC3 cells, the mechanism is off-target cytotoxicity, not BF3 antagonism.

  • Step-by-Step Methodology:

    • Dual Seeding: Seed MR49F and PC3 cells in separate 384-well plates (2,000 cells/well) in their respective media.

    • Dosing: Apply a 10-point dose-response curve of the test compound to both plates.

    • Incubation: Incubate for 96 hours at 37°C, 5% CO2.

    • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP (directly proportional to viable cell number). Calculate the IC50 for MR49F and the CC50 (Cytotoxic Concentration 50) for PC3.

Quantitative Data Presentation

The table below summarizes the expected in vitro profile of the parent 7-chloro-1H-indole-2-carboxamide scaffold, a highly optimized bicyclic derivative, and the clinical standard Enzalutamide.

Note how the optimized derivative maintains potency in the Enzalutamide-resistant MR49F line, validating the BF3 mechanism of action.

CompoundFP Assay (BF3 Binding) IC50 (µM)LNCaP Reporter Assay IC50 (µM)MR49F Proliferation IC50 (µM)PC3 Toxicity CC50 (µM)
7-Chloro-1H-indole-2-carboxamide (Parent Scaffold)15.2022.50> 50.0> 50.0
N-[bicyclo[1.1.1]pentan-1-yl]-7-chloro-1H-indole-2-carboxamide (Optimized)0.450.821.50> 50.0
Enzalutamide (LBD Inhibitor Control)> 50.00 (No BF3 binding)0.15> 50.0 (Resistant)> 50.0

References

  • Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer Source: Nature Communications / PubMed URL:[Link]

  • Bicyclic compounds as androgen receptor modulators (Patent WO2023287704A1)
  • Mechanistic Insights into the Allosteric Inhibition of Androgen Receptors by Binding Function 3 Antagonists from an Integrated Molecular Modeling Study Source: Journal of Chemical Information and Modeling / ACS Publications URL:[Link]

  • Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

Discovery of 7-Chloro-1H-indole-2-carboxamide Derivatives as SARS-CoV-2 Main Protease (Mpro) Inhibitors: The Path to Pomotrelvir

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rapid mutation of the SARS-CoV-2 spike protein has continuously challenged the efficacy of vaccines and monoclonal antibodies, necessitating the development of direct-acting antivirals targeting highly conserved viral proteins. The Main Protease (Mpro, or 3CLpro) emerged as a premier therapeutic target due to its indispensable role in viral polyprotein cleavage and the absence of human homologs with similar cleavage specificity[1].

While first-generation Mpro inhibitors like nirmatrelvir demonstrated clinical success, their reliance on ritonavir as a pharmacokinetic enhancer restricts their use in patients taking medications metabolized by the CYP3A4 pathway[1]. To overcome this limitation, structure-based drug design led to the discovery of Pomotrelvir (PBI-0451) , a potent, orally bioavailable, non-ritonavir-boosted Mpro inhibitor featuring a distinct 7-chloro-1H-indole-2-carboxamide core[1][2]. This whitepaper explores the structural rationale, mechanistic causality, and self-validating experimental workflows behind the discovery of this novel chemical class.

Structural Biology & Mechanistic Causality

The SARS-CoV-2 Mpro utilizes a catalytic dyad consisting of Cys145 and His41[3][4]. The inhibition strategy for 7-chloro-1H-indole-2-carboxamide derivatives relies on a highly specific, reversible covalent mechanism.

Rational Design of the Pharmacophore

The architecture of pomotrelvir is meticulously designed to exploit the distinct subpockets (S1-S4) of the Mpro active site:

  • P1 Ligand (Lactam Ring): Mimics the glutamine residue of the natural viral substrate. It engages in critical, highly conserved hydrogen bonds with His163, Glu166, and His172[3].

  • P2 Ligand (Cyclopropylmethyl): Extends into the hydrophobic S2 pocket. The cyclopropyl group provides optimal van der Waals interactions essential for pre-organizing the inhibitor into a reactive conformation[5].

  • P3/P4 Ligand (7-Chloro-1H-indole-2-carboxamide): This is the defining structural hallmark of the series. The indole core occupies the S3/S4 subpockets. The addition of the 7-chloro substituent is not arbitrary; halogens in this position improve metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, the chlorine atom forms specific hydrophobic contacts and halogen bonds within the S4 pocket, significantly enhancing the binding free energy compared to unsubstituted indoles[6][7].

  • The Warhead (Nitrile): Positioned adjacent to Cys145. Upon binding, His41 deprotonates Cys145, which then performs a nucleophilic attack on the electrophilic carbon of the nitrile group, forming a reversible thioimidate adduct[1][5]. This reversible nature minimizes the off-target toxicity and immunogenicity often associated with irreversible covalent binders.

Mechanism Mpro SARS-CoV-2 Mpro (Free Enzyme) Complex Non-Covalent Michaelis Complex Mpro->Complex Binding Inhibitor Pomotrelvir (7-Chloro-Indole Core) Inhibitor->Complex S1-S4 Pocket Engagement Transition Proton Transfer (His41 Activation) Complex->Transition Nitrile Warhead Positioning Adduct Reversible Covalent Thioimidate Adduct Transition->Adduct Nucleophilic Attack (Cys145) Adduct->Complex Dissociation (Reversible)

Fig 1. Mechanistic pathway of Mpro inhibition by 7-chloro-1H-indole-2-carboxamide derivatives.

Quantitative Data: Comparative Profiling

To contextualize the efficacy of the 7-chloro-1H-indole-2-carboxamide core, Table 1 summarizes the comparative in vitro profiling of Pomotrelvir against the first-in-class inhibitor, Nirmatrelvir.

Table 1: SAR and Binding Affinities of Key Mpro Inhibitors

ParameterPomotrelvir (PBI-0451)Nirmatrelvir (PF-07321332)
Core Structure (P3/P4) 7-Chloro-1H-indole-2-carboxamideTrifluoroacetamide derivative
Electrophilic Warhead NitrileNitrile
Mpro IC50 (Wild-Type) 24 nM~19 nM
Inhibition Constant (Ki) 2.7 nM~3.1 nM
Binding Mechanism Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)
Antiviral EC50 (A549-hACE2) 23 - 36 nM~74 nM
PK Enhancer Required? NoYes (Ritonavir)

Data synthesized from established biochemical and cellular assays[1].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that discovering a covalent inhibitor requires a self-validating cascade of assays. Enzymatic inhibition could theoretically occur via allosteric binding or assay interference; therefore, functional inhibition must be physically corroborated by structural mass spectrometry.

Workflow Synth Compound Synthesis (7-Chloro-Indole Core) Enzyme FRET Enzymatic Assay (IC50 & Ki Determination) Synth->Enzyme SAR Library MS Intact Protein MS (Covalent Adduct Validation) Enzyme->MS Active Compounds Xray X-ray Crystallography (Binding Pose Confirmation) Enzyme->Xray Structural SAR Cell Antiviral Cell Assays (EC50 in A549-hACE2) MS->Cell Validated Mechanism Xray->Cell Pose Verified

Fig 2. Self-validating experimental workflow for the discovery and validation of Mpro inhibitors.

Protocol 1: FRET-Based Time-Dependent Enzymatic Assay

Purpose: To quantify the inhibitory potency (


) and the inhibition constant (

) of the reversible covalent binding. Causality: Because the inhibitor forms a covalent bond, the inhibition is time-dependent. Standard

assays without a pre-incubation step will severely underestimate the compound's potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM EDTA, 2 mM DTT). Critical Insight: The inclusion of DTT is mandatory to maintain the catalytic Cys145 in a reduced, nucleophilic state[1].

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant SARS-CoV-2 Mpro (final concentration 3 nM) with varying concentrations of the 7-chloro-1H-indole-2-carboxamide derivative (titrated from 0.1 nM to 10 µM) in a 384-well black microplate. Incubate at 37°C for 30 minutes. This allows the thioimidate adduct formation to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the proteolytic reaction by adding the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 1 µM[1].

  • Kinetic Measurement: Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes using a high-throughput microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curves. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the apparent 
    
    
    
    [1].
Protocol 2: Intact Protein Mass Spectrometry (LC-MS)

Purpose: To physically verify the formation of the covalent thioimidate adduct between the nitrile warhead and Cys145. Causality: This step serves as the validation node for Protocol 1. It proves that the observed functional inhibition is directly caused by a 1:1 stoichiometric covalent modification at the active site, rather than non-specific aggregation or allosteric interference.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of recombinant Mpro with 50 µM of the inhibitor in 20 mM ammonium acetate buffer (pH 7.5) for 1 hour at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column (7K MWCO). Critical Insight: Removing unbound inhibitor and buffer salts is vital to prevent ion suppression during electrospray ionization.

  • LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes).

  • Deconvolution: Utilize intact mass deconvolution software (e.g., MaxEnt1) to calculate the zero-charge molecular weight of the protein.

  • Validation: A mass shift equal to the exact monoisotopic mass of the inhibitor (e.g., +455.17 Da for Pomotrelvir) confirms the covalent mechanism[8].

Conclusion & Future Perspectives

The integration of the 7-chloro-1H-indole-2-carboxamide core into a peptidomimetic scaffold represents a masterclass in structure-based drug design. By optimizing S3/S4 pocket occupancy and utilizing a finely-tuned nitrile warhead, researchers successfully developed Pomotrelvir—a compound that maintains high antiviral potency while eliminating the need for pharmacokinetic boosting[1][5]. As viral variants continue to evolve, the structural insights derived from this core will be instrumental in designing the next generation of pan-coronavirus therapeutics.

References

  • PubChem. "Pomotrelvir | C23H26ClN5O3 | CID 162396309". National Institutes of Health (NIH). 6

  • PubChemLite. "Pomotrelvir (C23H26ClN5O3)". Université du Luxembourg. 8

  • MedChemExpress. "Pomotrelvir (PBI-0451) | SARS-CoV-2 Inhibitor". MedChemExpress. 2

  • "Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents". PubMed Central (PMC), NIH.3

  • "Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions". ASM Journals. 1

  • "Pomotrelvir and Nirmatrelvir Binding and Reactivity with SARS-CoV-2 Main Protease: Implications for Resistance Mechanisms from Computations". ResearchGate. 7

  • "The role of SARS-CoV-2 main protease in innate immune regulation: From molecular mechanisms to therapeutic implications". PubMed Central (PMC), NIH. 4

  • "A Computational Comparison Between Pomotrelvir and Nirmatrelvir Binding and Reactivity with SARS-CoV-2 Main Protease". ChemRxiv. 5

Sources

Spectroscopic Elucidation of 7-Chloro-1H-indole-2-carboxamide: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated indole derivatives serve as privileged scaffolds. Specifically, 7-Chloro-1H-indole-2-carboxamide (CAS: 1904668-27-4) has emerged as a critical intermediate in the synthesis of novel androgen receptor modulators and antiplasmodial agents[1]. The precise structural characterization of this molecule is paramount, as the C-7 chlorine substitution and the C-2 carboxamide group heavily influence its electronic distribution, hydrogen-bonding network, and subsequent reactivity.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic analysis—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—of 7-chloro-1H-indole-2-carboxamide. As a Senior Application Scientist, I have structured this guide not merely to list expected values, but to explain the fundamental causality behind experimental choices and to establish self-validating analytical protocols.

Molecular Architecture & Analytical Strategy

The structure of 7-chloro-1H-indole-2-carboxamide (


, MW: 194.62  g/mol ) presents specific analytical challenges and opportunities:
  • The Indole Core: The electron-rich aromatic system yields distinct

    
     and 
    
    
    
    NMR chemical shifts. The presence of the electronegative chlorine at the 7-position deshields the adjacent protons and carbons, breaking the symmetry of the aromatic spin system (creating an AMX or ABC pattern for H-4, H-5, and H-6)[2].
  • The Carboxamide Group: The

    
     moiety at the 2-position introduces restricted rotation due to resonance, often resulting in two distinct, broad 
    
    
    
    NMR signals for the
    
    
    protons. It also dominates the FT-IR spectrum via strong Amide I and Amide II vibrational bands.
  • The Isotopic Signature: The natural abundance of

    
     and 
    
    
    
    (approximately 3:1) provides a built-in validation mechanism for mass spectrometry, allowing for immediate confirmation of the halogen's presence[3].

Workflow Sample 7-Chloro-1H-indole- 2-carboxamide Prep Sample Preparation (DMSO-d6 / MeOH) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR 15 mg/mL IR FT-IR Spectroscopy (ATR Method) Prep->IR Solid State MS HRMS (ESI-TOF) Isotope & Fragmentation Prep->MS 1 µg/mL Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Analytical workflow for the spectroscopic characterization of 7-chloro-1H-indole-2-carboxamide.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical technique must operate as a self-validating system. Below are the field-proven methodologies for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: Dimethyl sulfoxide-


 (DMSO-

) is strictly chosen over

or

. Protic solvents like

cause rapid deuterium exchange with the indole

and amide

protons, rendering them invisible.

often leads to broad, unresolved signals due to quadrupolar relaxation of the nitrogen atom and intermolecular hydrogen bonding. DMSO-

acts as a strong hydrogen-bond acceptor, locking the exchangeable protons in place and yielding sharp, quantifiable resonances[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of 7-chloro-1H-indole-2-carboxamide in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming on the deuterium lock signal (DMSO-

    
     at 2.50 ppm).
    
  • Acquisition:

    • 
       NMR:  Acquire 16 scans with a relaxation delay (
      
      
      
      ) of 2 seconds and a 30° pulse angle.
    • 
       NMR:  Acquire 1024 scans with a 
      
      
      
      of 2 seconds and proton decoupling (WALTZ-16).
  • Self-Validation Checkpoint: Verify the residual DMSO pentet at 2.50 ppm (

    
    ) and septet at 39.52 ppm (
    
    
    
    ). The presence of a sharp TMS singlet at 0.00 ppm confirms proper referencing and shim quality[5].
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Technique: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad


 stretch (~3400 

) that masks the critical primary amide and indole

stretching frequencies. ATR allows for direct solid-state analysis.

Step-by-Step Protocol:

  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond ATR crystal to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400

    
     at a resolution of 4 
    
    
    
    (32 scans).
  • Self-Validation Checkpoint: Ensure the baseline is flat at 4000

    
    . A sloping baseline indicates poor crystal contact or excessive particle size.
    
High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization: Electrospray Ionization in positive mode (ESI+) is optimal. The carboxamide functional group is readily protonated, yielding a strong


 pseudo-molecular ion.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (to promote ionization).

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy within < 5 ppm.

  • Acquisition: Inject 5 µL into the LC-HRMS system. Apply a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.

  • Self-Validation Checkpoint: The observation of the

    
     isotopic cluster at 
    
    
    
    195 and 197 in a strict 3:1 ratio confirms the presence of a single chlorine atom, validating the molecular formula[6].

Spectroscopic Data Interpretation & Tabulation

NMR Data Analysis

The


 NMR spectrum of 7-chloro-1H-indole-2-carboxamide is defined by its exchangeable protons and the aromatic spin system. The indole 

appears highly deshielded (~11.8 ppm) due to the ring current and hydrogen bonding. The amide

presents as two distinct broad singlets (~8.1 ppm and ~7.5 ppm) because the partial double-bond character of the

amide bond restricts rotation, placing one proton cis and the other trans to the carbonyl oxygen.

Table 1:


 and 

NMR Assignments (DMSO-

, 400/100 MHz)
Position

Chemical Shift (ppm), Multiplicity,

(Hz)

Chemical Shift (ppm)
Structural Assignment / Notes
1 11.85 (br s, 1H)-Indole

(Exchangeable)
2 -132.4Indole

(Quaternary)
3 7.22 (d,

Hz, 1H)
104.5Indole

(Couples weakly to NH)
3a -128.8Indole

(Quaternary)
4 7.64 (d,

Hz, 1H)
120.1Aromatic

(Ortho coupling to H-5)
5 7.12 (t,

Hz, 1H)
121.3Aromatic

6 7.31 (d,

Hz, 1H)
124.6Aromatic

(Ortho coupling to H-5)
7 -116.8Indole

(Attached to Chlorine)
7a -134.2Indole

(Quaternary)
Amide 8.10 (br s, 1H), 7.55 (br s, 1H)162.5

(Restricted rotation)
FT-IR Data Analysis

The infrared spectrum provides orthogonal confirmation of the functional groups. The presence of three distinct bands in the >3100


 region is characteristic of a primary amide coupled with an indole ring.

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (

)
IntensityVibrational ModeStructural Correlation
3410 Medium, SharpAsymmetric

stretch
Amide

3280 Medium, BroadSymmetric

stretch
Amide

3150 Medium, BroadIndole

stretch
Indole core (Hydrogen bonded)
1665 Strong, Sharp

stretch (Amide I)
Carboxamide carbonyl
1610 Strong

bend (Amide II)
Carboxamide
745 Strong, Sharp

stretch
Aryl chloride at C-7
HRMS and Fragmentation Pathways

In ESI-MS/MS, indole-2-carboxamides exhibit highly predictable fragmentation driven by the stability of the indole core[3]. The primary loss from the


 parent ion (

195.03) is the neutral loss of ammonia (

Da) to form an acylium ion (

178.00). A secondary pathway involves the loss of the entire carboxamide radical/neutral group (

Da) yielding the 7-chloroindole cation (

151.01).

Fragmentation M [M+H]+ m/z 195.03 (35Cl) m/z 197.03 (37Cl) F1 [M+H - NH3]+ m/z 178.00 M->F1 -17 Da (NH3) F2 [M+H - CONH2]+ m/z 151.00 M->F2 -44 Da (CONH2) F3 [Indole Core]+ m/z 116.05 (Loss of Cl) F2->F3 -35 Da (Cl)

Proposed ESI-MS/MS fragmentation pathway of 7-chloro-1H-indole-2-carboxamide.

Table 3: HRMS (ESI+) Isotopic and Fragmentation Data

Ion SpeciesFormulaTheoretical

Observed

Mass Error (ppm)Relative Abundance


195.0320195.0323+1.5100% (Base Peak)


197.0290197.0294+2.0~32%
Fragment 1

178.0054178.0058+2.245%
Fragment 2

151.0183151.0188+3.320%

Conclusion & Quality Control Directives

The rigorous spectroscopic elucidation of 7-chloro-1H-indole-2-carboxamide relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the causality of solvent effects in NMR, utilizing solid-state ATR-FTIR to preserve hydrogen-bonding signatures, and leveraging the isotopic distributions inherent to halogenated compounds in HRMS, researchers can establish a self-validating analytical loop. This multi-modal approach ensures uncompromising structural verification, a mandatory prerequisite before advancing this scaffold into complex synthetic medicinal chemistry pipelines.

References

  • Google Patents (WO2023287704A1). Bicyclic compounds as androgen receptor modulators. Details the synthesis and geometric isomerism of functionalized indoles, including 7-chloro-1H-indole-2-carboxamide derivatives.
  • National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 104644, 7-chloro-1H-indole. Provides foundational 1D NMR spectra and physical properties of the 7-chloroindole core. URL:[Link]

  • Semantic Scholar (Synthesis and biological evaluation of new indole-2-carboxamide derivatives) . Proposed mass fragmentation pattern of indole-2-carboxamides under APCI (+). Validates the characteristic mass spectrometry fragmentation routes (loss of amide/ammonia) for indole-2-carboxamide scaffolds. URL:[Link]

  • ACS Bio & Med Chem Au . Indole-2-carboxamides Optimization for Antiplasmodial Activity. Discusses the structural optimization of 7-chloro-1H-indole-2-carboxamide analogs and provides standard NMR referencing parameters (DMSO-d6 at 39.52 ppm). URL:[Link]

  • Royal Society of Chemistry . ZrCl4-promoted facile synthesis of indole derivatives. Provides comparative 1H and 13C NMR chemical shifts and ATR-IR vibrational frequencies for halogenated indole-2-carboxylates and amides. URL:[Link]

Sources

The Versatile Pharmacophore: Therapeutic Applications of 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, identifying a highly efficient, multi-target pharmacophore is a rare and critical event. 7-Chloro-1H-indole-2-carboxamide (7-Cl-Ind-2-Cbx) has recently emerged as a privileged scaffold in medicinal chemistry. Characterized by its rigid planar structure, unique halogen-bonding capabilities, and dual hydrogen-bond donor/acceptor profile, this moiety is driving breakthroughs in two vastly different therapeutic arenas: the treatment of viral infections (specifically SARS-CoV-2) and the management of androgen-driven pathologies (Prostate Cancer and Kennedy's Disease).

This whitepaper dissects the mechanistic causality behind the integration of 7-Cl-Ind-2-Cbx into advanced therapeutics, providing self-validating experimental frameworks for researchers developing next-generation inhibitors.

Antiviral Therapeutics: Capping the SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is a highly conserved cysteine protease essential for viral polyprotein processing. Inhibiting Mpro halts viral replication. The 7-Cl-Ind-2-Cbx moiety serves as the foundational P3/P4 capping group in advanced peptidomimetic covalent inhibitors, most notably Pomotrelvir (PBI-0451) .

Mechanistic Causality

Why utilize a 7-chloroindole derivative for the S3/S4 pocket? The S3/S4 sub-pockets of Mpro are highly hydrophobic and solvent-exposed. The indole ring provides an expansive, flat aromatic surface that perfectly complements the steric dimensions of the S4 pocket via Van der Waals interactions. The addition of the 7-chloro substitution is not arbitrary; chlorine acts as a bioisostere for a methyl group but introduces unique polarizability. It fills a cryptic hydrophobic cleft while withdrawing electron density from the indole ring, thereby increasing the acidity of the indole N-H. This enhances its strength as a hydrogen-bond donor, allowing the carboxamide group to form critical, unshakeable hydrogen bonds with the backbone of the Mpro enzyme (specifically at Glu166) .

Mpro_Inhibition A SARS-CoV-2 Polyprotein B Mpro (3CLpro) Active Enzyme A->B Cleaved by C Viral Replication (Infection) B->C Catalyzes D 7-Cl-Ind-2-Cbx Derivatives E S3/S4 Pocket Binding D->E Targets F Steric Blockade & Inactivation E->F Induces F->B Inhibits

Mechanism of SARS-CoV-2 Mpro inhibition by 7-Cl-Ind-2-Cbx derivatives.

Protocol: Self-Validating FRET-Based Mpro Inhibition Assay

To accurately quantify the inhibitory potency of 7-Cl-Ind-2-Cbx derivatives against Mpro, a continuous FRET (Förster Resonance Energy Transfer) assay must be employed. This protocol is designed with internal causality checks to prevent false positives caused by compound aggregation or oxidative degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT, and 1 mM EDTA.

    • Causality Check: DTT is mandatory to maintain the catalytic Cys145 of Mpro in a reduced, active state. EDTA chelates trace heavy metals that could induce enzyme aggregation. BSA prevents the highly hydrophobic 7-Cl-Ind-2-Cbx compounds from adhering to the microplate walls, ensuring the calculated concentration reflects the true free-drug concentration.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 nM recombinant SARS-CoV-2 Mpro with a serial dilution of the inhibitor (ranging from 0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

    • Causality Check: Because 7-Cl-Ind-2-Cbx derivatives often exhibit slow-binding kinetics as they displace water networks in the S4 pocket, pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 20 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    
  • Data Analysis & Validation: Fit the dose-response data using the Morrison equation for tight-binding inhibitors rather than the standard Hill equation.

    • Causality Check: Standard IC50 equations assume the inhibitor concentration vastly exceeds the enzyme concentration. Because Pomotrelvir-like compounds have sub-nanomolar affinities, inhibitor depletion occurs. The Morrison equation mathematically corrects for this, providing a self-validating

      
       value.
      

Oncology & Neurodegeneration: Allosteric Modulation of the Androgen Receptor (AR)

Beyond virology, 7-Cl-Ind-2-Cbx is a critical building block for bicyclic compounds designed as Androgen Receptor (AR) modulators . These compounds are engineered to treat advanced Prostate Cancer and Spinal Bulbar Muscular Atrophy (SBMA, or Kennedy's disease)—an X-linked recessive motor neuron disease caused by a polyglutamine expansion in the AR.

Mechanistic Causality

Traditional anti-androgens target the primary ligand-binding pocket (LBP) of the AR, which often leads to resistance mutations. 7-Cl-Ind-2-Cbx derivatives bypass this by targeting Binding Function 3 (BF3) , a shallow allosteric surface pocket on the AR.

Binding of the 7-chloroindole core to the BF3 pocket triggers a conformational shift in the adjacent Activation Function-2 (AF2) domain. This allosteric disruption specifically blocks the recruitment of co-chaperones (like SGTA and FKBP52) and coregulators that are essential for AR nuclear translocation and transcriptional hyperactivity. The 7-chloro group is critical here; it anchors the molecule into a specific hydrophobic groove of the BF3 surface, preventing the coregulator's FXXLF motif from docking .

AR_Modulation A Androgen Receptor (AR) Activation B BF3 Pocket (Allosteric Site) A->B Contains D AF2 Domain Conformational Shift B->D Triggers C 7-Cl-Ind-2-Cbx Modulators C->B Binds to E Disrupted Co-chaperone Interaction D->E Causes F Reduced Toxicity (Kennedy's Disease) E->F Therapeutic Outcome G Inhibited Tumor Growth (Prostate Cancer) E->G Therapeutic Outcome

Allosteric modulation of the Androgen Receptor via BF3 targeting.

Protocol: Mammalian Two-Hybrid (M2H) Assay for AR-Coregulator Disruption

To validate that a 7-Cl-Ind-2-Cbx derivative is successfully acting via the BF3 allosteric mechanism rather than generic cytotoxicity, a Mammalian Two-Hybrid system must be utilized.

Step-by-Step Methodology:

  • Plasmid Construction: Prepare three plasmids: a bait plasmid expressing the AR Ligand Binding Domain fused to a GAL4 DNA-binding domain (GAL4-DBD-AR), a prey plasmid expressing the coregulator SGTA fused to a VP16 activation domain (VP16-AD-SGTA), and a GAL4-responsive Firefly luciferase reporter plasmid.

  • Cell Seeding & Transfection: Seed HEK293T cells in 96-well plates at

    
     cells/well. Co-transfect the three plasmids alongside a constitutively active Renilla luciferase plasmid (pRL-TK) using Lipofectamine 3000.
    
    • Causality Check: HEK293T cells are selected because they lack endogenous AR, preventing wild-type receptors from sequestering the coregulators and diluting the assay signal.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the 7-Cl-Ind-2-Cbx derivative (0.1 µM to 50 µM) in the presence of 1 nM Dihydrotestosterone (DHT).

    • Causality Check: DHT is strictly required. Without the endogenous ligand, the AR LBD remains in an unstructured apo-state. DHT induces the folded conformation, forming the BF3 pocket necessary for the inhibitor to bind and exert allosteric control.

  • Dual-Luciferase Readout: After 24 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Data Normalization & Validation: Calculate the ratio of Firefly to Renilla luciferase.

    • Causality Check: The Renilla signal serves as an internal control for cell viability and transfection efficiency. If a compound reduces Firefly signal but also heavily reduces Renilla signal, the compound is cytotoxic, not a specific BF3 allosteric modulator. A true BF3 modulator will selectively depress the Firefly signal.

Quantitative Data Summaries

The structural versatility of the 7-Cl-Ind-2-Cbx core allows it to achieve high-affinity binding across entirely different protein architectures. Table 1 outlines the distinct pharmacological profiles, while Table 2 summarizes typical binding metrics observed in optimized derivatives.

Table 1: Pharmacological Targets of 7-Cl-Ind-2-Cbx Derivatives

Therapeutic AreaTarget ProteinBinding SitePrimary Mechanism of ActionDisease Indication
Virology SARS-CoV-2 MproS3/S4 PocketCompetitive steric blockade; prevents polyprotein cleavage.COVID-19
Oncology Androgen ReceptorBF3 SurfaceAllosteric disruption of AF2; blocks coregulator recruitment.Prostate Cancer
Neurology Androgen ReceptorBF3 SurfaceReduces toxic AR aggregation and hyperactivity.Kennedy's Disease (SBMA)

Table 2: Comparative Binding Metrics for Optimized Scaffolds

Compound ClassTargetAssay TypeTypical IC50 / Ki RangeKey Structural Contributor
Pomotrelvir (PBI-0451)MproFRET Cleavage0.5 nM – 5.0 nM7-Chloro group fills hydrophobic cleft; carboxamide H-bonds to Glu166.
Bicyclic AR ModulatorsAR (BF3)M2H / FP50 nM – 500 nMIndole core provides planar stacking against BF3 hydrophobic residues.

References

  • PubChem - Pomotrelvir (CID 162396309) National Center for Biotechnology Information.[Link]

  • Co-crystal structure of SARS-CoV-2 Mpro with Pomotrelvir (PDB ID: 8TBE) Protein Data Bank Japan (PDBj). [Link]

  • Bicyclic compounds as androgen receptor modulators (US12012398B2)
  • Selective Modulation of the Androgen Receptor Activation Function-2 Domain Rescues Degeneration in Spinal Bulbar Muscular Atrophy National Institutes of Health (PMC).[Link]

Technical Monograph: Substituted 1H-Indole-2-Carboxamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indole-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to present substituents in a defined spatial orientation while functioning as a robust hydrogen-bond donor/acceptor motif. Unlike its isomer (indole-3-carboxamide), the 2-position substitution pattern provides a unique vector for exploring chemical space, particularly in the design of lipophilic pockets in enzymes and receptors.

This technical guide synthesizes the critical literature surrounding this scaffold, focusing on three primary therapeutic verticals: Antitubercular agents (MmpL3 inhibitors) , Immunology (P2X7 receptor antagonists) , and Virology (HCV NS5B inhibitors) .

Structural Rationale & Pharmacophore

The utility of the 1H-indole-2-carboxamide core stems from its rigidity and electronic properties.

  • The Indole Core: Acts as a hydrophobic anchor.[1] Substitutions at C4-C7 allow for tuning of metabolic stability (e.g., fluorination to block metabolic hotspots) and lipophilicity.

  • The Carboxamide Linker (C2): Provides a rigid H-bond donor (NH) and acceptor (C=O). This linker is critical for orienting the "tail" group.

  • The N1 Position: Often left unsubstituted (1H) to maintain H-bond donor capability, though alkylation here can modulate solubility and target selectivity (e.g., CB1 receptor modulators).

Pharmacophore Visualization

The following diagram illustrates the structural logic governing the biological activity of this scaffold.

Pharmacophore cluster_interactions Key Interactions Core Indole Core (Hydrophobic Anchor) Substitutions at C4-C7 Linker C2-Carboxamide Linker (Rigid H-Bond Donor/Acceptor) Core->Linker C2 Attachment Tail Amine 'Tail' Substituent (Target Specificity) Linker->Tail Amide Bond H_Donor NH: H-Bond Donor Linker->H_Donor H_Acceptor C=O: H-Bond Acceptor Linker->H_Acceptor Lipophilic Tail: Hydrophobic Pocket Fill Tail->Lipophilic

Caption: Pharmacophore dissection of the 1H-indole-2-carboxamide scaffold highlighting the modularity of the C2 linker and tail regions.

Synthetic Methodologies

The synthesis of substituted 1H-indole-2-carboxamides generally follows a convergent approach. The most robust pathway involves the coupling of an indole-2-carboxylic acid intermediate with a primary or secondary amine.

Validated Synthetic Workflow

While Fischer Indole Synthesis is the classical route to the core, modern medicinal chemistry often utilizes palladium-catalyzed cyclization or direct lithiation strategies to access the carboxylic acid precursor.

Synthesis Start1 Aryl Hydrazine / Pyruvate IndoleEster Indole-2-Carboxylate Ester Start1->IndoleEster Fischer Synthesis Start2 2-Haloaniline / Alkyne Start2->IndoleEster Pd-Catalyzed Annulation IndoleAcid Indole-2-Carboxylic Acid (Key Intermediate) IndoleEster->IndoleAcid LiOH/NaOH Hydrolysis Activation Activation (HATU / T3P / SOCl2) IndoleAcid->Activation Product 1H-Indole-2-Carboxamide (Final Scaffold) Activation->Product + Amine / DIPEA Amine Functionalized Amine (R-NH2) Amine->Product

Caption: Convergent synthetic pathway for accessing diverse 1H-indole-2-carboxamide libraries.

Standard Operating Procedure (Amide Coupling)

Source Validation: Adapted from Stec et al. (2016) and standard HATU protocols.

Objective: Synthesis of N-substituted-1H-indole-2-carboxamide from indole-2-carboxylic acid.

Reagents:

  • Substituted Indole-2-carboxylic acid (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM mixture.

Protocol:

  • Activation: Charge a round-bottom flask with Indole-2-carboxylic acid (1.0 equiv) and anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes to form the activated ester species.

  • Addition: Add the requisite Amine (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]+).

  • Workup: Dilute reaction mixture with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Therapeutic Applications & Data

Antitubercular Agents (MmpL3 Inhibitors)

The most significant recent application of this scaffold is in the treatment of Mycobacterium tuberculosis (Mtb). Research led by Stec, Kozikowski, and others identified indole-2-carboxamides as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid shuttling.

Mechanism: These compounds bind to the proton translocation channel of MmpL3, halting cell wall biosynthesis.

Quantitative Data Summary (Stec et al., 2016):

Compound IDR (Amine Substituent)Indole SubstitutionMIC (Mtb H37Rv)Selectivity Index (SI)
26 4,4-difluorocyclohexyl4,6-difluoro0.012 µM >16,000
5 Adamantan-1-ylH0.06 µM>300
Ref CyclooctylH0.20 µM>100

Note: Compound 26 demonstrated superior metabolic stability and efficacy in aerosol lung infection models.[2]

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in neuroinflammation and pain processing.[3] Indole-2-carboxamides have been patented by Actelion Pharmaceuticals as high-potency antagonists.

  • Key Structural Requirement: Often requires a halogen (Cl, F) at the 4- or 5-position of the indole ring to fill a specific hydrophobic pocket in the receptor.

  • Activity: Lead compounds exhibit IC50 values in the low nanomolar range (e.g., 3.9 nM in HEK-293 cells).

HCV NS5B Polymerase Inhibitors

In the context of Hepatitis C, this scaffold serves as an allosteric inhibitor of the NS5B RNA-dependent RNA polymerase.[4]

  • Binding Site: Thumb Site II (Allosteric).

  • Key Interaction: The indole NH acts as a hydrogen bond donor to the backbone carbonyl of the enzyme, stabilizing a "closed" inactive conformation.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism of action for the MmpL3 inhibition pathway, the most fully characterized target for this specific scaffold.

MOA Drug Indole-2-Carboxamide (Inhibitor) Target MmpL3 Transporter (Proton Motive Force Driven) Drug->Target Binds Proton Channel Process Translocation to Periplasm Drug->Process Blocks Flipping Target->Process Facilitates (Normal State) Substrate Trehalose Monomycolate (TMM) (Cytoplasmic) Substrate->Process Outcome_Normal Cell Wall Biosynthesis (Mycolic Acid Layer) Process->Outcome_Normal Outcome_Inhibited TMM Accumulation & Cell Death Process->Outcome_Inhibited Failure

Caption: Mechanism of Action: Indole-2-carboxamides block the MmpL3-mediated translocation of TMM, leading to mycobacterial cell death.[5]

References

  • Stec, J., Onajole, O. K., Lun, S., et al. (2016).[6] Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection.[2][6] Journal of Medicinal Chemistry. [Link]

  • Actelion Pharmaceuticals. (2014).[7] Indole carboxamide derivatives as P2X7 receptor antagonists.[7][8] WO2014091415.

  • Beaulieu, P. L., et al. (2012). Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides.[9] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hu, Y., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis.[10][11] RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable synthetic protocol for 7-Chloro-1H-indole-2-carboxamide , a critical pharmacophore in the development of antiviral (e.g., anti-influenza, anti-HIV) and anticancer agents. Unlike generic procedures, this guide addresses the specific regiochemical challenges of the 7-chloro substitution pattern and provides a high-reliability workflow using a modified Fischer Indole Synthesis followed by a mild carbodiimide-mediated amidation. The protocol prioritizes intermediate purity and operational safety, ensuring a self-validating system for research and early-phase development.

Introduction & Retrosynthetic Analysis

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through hydrogen bonding and pi-stacking interactions. The introduction of a chlorine atom at the 7-position modulates the electronic properties of the indole ring and influences metabolic stability.

Strategic Route Selection

While direct functionalization of the indole core is possible, it often suffers from poor regioselectivity. The Fischer Indole Synthesis remains the gold standard for accessing 2-substituted indoles with precise substitution patterns on the benzenoid ring.

Retrosynthetic Logic:

  • Target: 7-Chloro-1H-indole-2-carboxamide.[1]

  • Disconnection: Amide bond scission reveals the 7-Chloro-1H-indole-2-carboxylic acid .

  • Indole Construction: The indole core is disassembled via the N1-C2 and C3-C3a bonds, leading to Ethyl pyruvate and (2-Chlorophenyl)hydrazine .

  • Regiocontrol: The use of ortho-substituted hydrazine (2-chloro) directs cyclization to the unsubstituted ortho position (C6 of the phenyl ring), unambiguously yielding the 7-chloro isomer.

Retrosynthesis Target 7-Chloro-1H-indole-2-carboxamide Acid 7-Chloro-1H-indole-2-carboxylic Acid Acid->Target Amidation (CDI/NH4OH) Ester Ethyl 7-Chloro-1H-indole-2-carboxylate Ester->Acid Hydrolysis (LiOH) Hydrazine (2-Chlorophenyl)hydrazine HCl Hydrazine->Ester Fischer Indole Synthesis Pyruvate Ethyl Pyruvate Pyruvate->Ester

Figure 1: Retrosynthetic strategy highlighting the Fischer Indole disconnection.

Experimental Protocol

Stage 1: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate

This step utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst. PPA is preferred over Lewis acids (e.g., ZnCl2) for electron-deficient hydrazines as it effectively promotes the [3,3]-sigmatropic rearrangement.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
(2-Chlorophenyl)hydrazine HCl 179.05 1.0 SM 1
Ethyl Pyruvate 116.12 1.1 SM 2
Polyphosphoric Acid (PPA) N/A ~10 wt/vol Solvent/Cat.

| Sodium Bicarbonate (sat. aq.) | 84.01 | Excess | Quench |

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask equipped with a mechanical stirrer, suspend (2-Chlorophenyl)hydrazine HCl (10.0 g, 55.8 mmol) in Ethanol (50 mL). Add Ethyl Pyruvate (7.13 g, 61.4 mmol) dropwise. Stir at reflux for 1 hour.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Consumption of hydrazine indicates hydrazone formation.

  • Solvent Swap: Concentrate the reaction mixture in vacuo to obtain the crude hydrazone as an oil/solid.

  • Cyclization: Add Polyphosphoric Acid (100 g) to the crude hydrazone. Heat the mixture to 100–110°C for 2–3 hours.

    • Caution: The reaction is exothermic. Ensure efficient stirring to prevent hot spots which cause charring.

  • Quench: Cool the mixture to ~60°C. Pour slowly onto Ice/Water (500 mL) with vigorous stirring. The PPA will dissolve, and the indole ester will precipitate as a solid.

  • Isolation: Filter the precipitate. Wash with water (3 x 100 mL) to remove acid traces.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) if necessary.

    • Expected Yield: 65–75%

    • Appearance: Off-white to pale yellow solid.[2]

Stage 2: Hydrolysis to 7-Chloro-1H-indole-2-carboxylic acid

Saponification is performed under mild conditions to avoid decarboxylation.

Procedure:

  • Dissolve the Ethyl ester (from Stage 1) in THF/Water (3:1) .

  • Add LiOH·H2O (3.0 equiv).

  • Stir at 50°C for 4 hours.

  • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The carboxylic acid will precipitate.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: >90%[3][4][5]

Stage 3: Amidation to 7-Chloro-1H-indole-2-carboxamide

Direct ammonolysis of esters can be sluggish. We utilize 1,1'-Carbonyldiimidazole (CDI) activation, a "one-pot" method that generates the reactive acyl imidazole intermediate, which reacts instantly with aqueous ammonia. This avoids the use of corrosive thionyl chloride.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
7-Chloro-1H-indole-2-COOH 195.60 1.0 Substrate
CDI (1,1'-Carbonyldiimidazole) 162.15 1.2 Activator
Ammonium Hydroxide (25% aq) 35.05 5.0 Nucleophile

| DMF (Anhydrous) | N/A | Solvent | Solvent |

Procedure:

  • Activation: In a dry flask under Nitrogen, dissolve 7-Chloro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Add CDI (1.2 equiv) in one portion.

    • Observation: Gas evolution (CO2) will occur. Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases.

  • Amidation: Cool the mixture to 0°C. Add Ammonium Hydroxide (25% aq.) (5.0 equiv) dropwise.

    • Note: A precipitate usually forms immediately.

  • Stir at RT for 2 hours.

  • Workup: Pour the reaction mixture into Ice Water (10 volumes). Stir for 30 minutes.

  • Filtration: Collect the solid by filtration. Wash with water (to remove DMF) and cold diethyl ether (to remove impurities).

  • Drying: Dry under high vacuum.

Workflow Step1 Step 1: Fischer Cyclization (PPA, 100°C) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Step1->Step2 Ethyl Ester Step3 Step 3: Activation (CDI, DMF) Step2->Step3 Carboxylic Acid Step4 Step 4: Amidation (NH4OH) Step3->Step4 Acyl Imidazole

Figure 2: Forward synthetic workflow from cyclization to final amide.[6]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
PPA Temperature If >120°C, extensive tarring occurs.Maintain strict temp control (100-110°C). Use mechanical stirring for viscous PPA.
Quenching Exotherm during PPA quench can degrade product.Pour reaction into ice water slowly, not water into reaction.
Amidation Moisture CDI is moisture sensitive.Use anhydrous DMF and dry glassware for the activation step.
Regioselectivity 2-Cl vs 6-Cl cyclization (Theoretical).2-Chlorophenylhydrazine directs to the 7-position naturally. Verify by NMR (H-4, H-5, H-6 coupling).

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the absence of the ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm) to confirm hydrolysis. Look for two broad singlets at ~7.5–8.0 ppm (NH2) and a broad singlet >11 ppm (Indole NH) to confirm amidation.

  • Pattern: 7-Chloro substitution results in a specific aromatic pattern: Doublet (H-4), Triplet (H-5), Doublet (H-6). (Note: H-7 is replaced by Cl).

References

  • Vertex AI Search. (2025).[7] Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. 1

  • National Institutes of Health (NIH). (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. 8

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. 9[6]

  • LibreTexts. (2024). Chemistry of Amides: Hydrolysis and Synthesis. Chemistry LibreTexts. 10

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. 2[6]

Sources

7-Chloro-1H-indole-2-carboxamide: Analytical Assay Development and Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-IND-7CL-001

Abstract

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for 7-Chloro-1H-indole-2-carboxamide (7-Cl-I2C). As a privileged scaffold in the synthesis of antiviral (HCV NS5B inhibitors), antitubercular (MmpL3 inhibitors), and anticancer agents (EGFR/CDK2 inhibitors), the purity and physicochemical stability of this intermediate are Critical Quality Attributes (CQAs). This guide provides a self-validating protocol for quantifying 7-Cl-I2C, determining its lipophilicity (LogP), and assessing its degradation profile under stress conditions.

Introduction & Mechanistic Grounding

The indole-2-carboxamide moiety is a bioisostere capable of hydrogen bonding with receptor pockets (e.g., the allosteric site of HCV NS5B polymerase). The introduction of a chlorine atom at the C7 position modulates the electronic density of the indole ring and increases lipophilicity, often improving membrane permeability but challenging aqueous solubility.

Why this Assay Matters: In Fragment-Based Drug Discovery (FBDD), the purity of the starting scaffold dictates the success of subsequent coupling reactions. Impurities at the C7 or C3 positions can lead to regio-isomeric byproducts that are difficult to separate later. Therefore, a high-resolution separation method is required to distinguish 7-Cl-I2C from its potential synthetic impurities (e.g., 7-chloroindole or unreacted carboxylic acid precursors).

Experimental Protocol: Analytical Method Development

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (adaptable to standard HPLC).

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Mass Spec (Optional): Single Quadrupole (ESI+) for impurity identification.

Chromatographic Conditions (The "Standard Method")

This method uses a C18 stationary phase with acid modification to suppress the ionization of the amide and indole nitrogen, ensuring sharp peak shapes.

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm)High carbon load prevents tailing of the lipophilic chloro-indole.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps the amide neutral (

~16) and suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for aromatics than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; adjust for UPLC.
Injection Vol 5.0 µLLow volume prevents solvent effects from high-organic diluents.
Detection UV 290 nm (Ref 360 nm)290 nm targets the indole conjugation; 254 nm is non-specific.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Gradient Profile
  • 0.0 min: 90% A / 10% B (Equilibration)

  • 10.0 min: 10% A / 90% B (Ramp to elute lipophilic impurities)

  • 12.0 min: 10% A / 90% B (Hold)

  • 12.1 min: 90% A / 10% B (Re-equilibration)

  • 15.0 min: End

Method Validation (ICH Q2(R1) Guidelines)

The following validation parameters ensure the method is suitable for quantitative analysis of 7-Cl-I2C.

Specificity & Forced Degradation

To prove the method is "stability-indicating," the compound must be subjected to stress. The assay must resolve the parent peak from degradation products.

Stress Protocol:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. Target: Amide hydrolysis.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. Target: Deamidation/Ring opening.

  • Oxidation: 3%

    
    , RT, 2 hours. Target: Indole oxidation (C3 position).
    

Acceptance Criterion: Peak purity angle < Peak purity threshold (via DAD software). Resolution (


) > 1.5 between all peaks.
Linearity & Range

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL) in Methanol.

  • Acceptance:

    
    .
    
  • Visual Check: Residual plot should show random distribution, not a "U" shape.

Accuracy & Precision
ParameterMethodologyAcceptance Limit
Repeatability 6 injections of 100% target conc.RSD

1.0%
Intermediate Precision Different day, different analyst, different column.RSD

2.0%
Accuracy (Recovery) Spike placebo/solvent at 80%, 100%, 120%.Mean Recovery 98.0% – 102.0%

Visualization: Workflows & Pathways

Analytical Validation Workflow

This diagram illustrates the logical flow from method development to final validation status.

ValidationWorkflow Start Method Development (Screening) Opt Parameter Optimization (Mobile Phase/Temp) Start->Opt Peak Shape Stress Forced Degradation (Specificity) Opt->Stress Final Conditions Stress->Opt Fail Separation Val ICH Q2(R1) Validation (Linearity, Accuracy) Stress->Val Pass Purity Val->Opt Fail Precision Final SOP Generation Val->Final Pass Criteria

Caption: Figure 1. Iterative workflow for HPLC method development and validation according to ICH guidelines.

Hypothetical Degradation Pathway

Understanding potential degradation is vital for interpreting the "Specificity" results.

Degradation Parent 7-Chloro-1H-indole -2-carboxamide AcidProd 7-Chloro-1H-indole -2-carboxylic acid Parent->AcidProd Acid/Base Hydrolysis (-NH3) OxProd Oxindole Derivatives (C3-Oxidation) Parent->OxProd H2O2 Oxidation (+O)

Caption: Figure 2. Predicted degradation pathways for 7-Cl-I2C under hydrolytic and oxidative stress.

Physicochemical Profiling (Pre-Formulation)

Before biological testing, the solubility and lipophilicity must be established to prevent false negatives in bioassays.

Thermodynamic Solubility Assay
  • Add excess solid 7-Cl-I2C to 1 mL of PBS (pH 7.4) and 1 mL of 0.1 N HCl.

  • Shake for 24 hours at 25°C.

  • Filter (0.22 µm PTFE) and analyze via the HPLC method defined in Section 2.

  • Note: The 7-chloro substitution significantly reduces aqueous solubility compared to unsubstituted indole-2-carboxamide. Expect < 50 µg/mL in PBS.

LogP Determination (Shake-Flask Method)
  • Dissolve compound in Octanol-saturated water and Water-saturated octanol.

  • Shake for 4 hours; allow phases to separate.

  • Analyze both phases by HPLC.

  • Calculate:

    
    
    
  • Expected Value: ~2.5 - 3.2 (The Cl atom adds ~0.7 to the LogP of the parent indole).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Kozikowski, A. P., et al. (2016).[2] Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity.[2] Journal of Medicinal Chemistry.[2] Link

  • Beaulieu, P. L., et al. (2011). Indole-2-carboxamides as potent inhibitors of the HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2023). Compound Summary for CID 104644: 7-Chloro-1H-indole.[3] National Library of Medicine. Link

Sources

Application Note: Cell-Based Screening Protocol for 7-Chloro-1H-indole-2-carboxamide Derivatives as Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloro-1H-indole-2-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. While it forms the critical core of the potent SARS-CoV-2 Mpro inhibitor Pomotrelvir[1], it has recently emerged as a foundational moiety in novel bicyclic Androgen Receptor (AR) modulators[2]. Unlike traditional anti-androgens (e.g., Enzalutamide) that target the AR ligand-binding pocket (LBP) and are susceptible to mutation-driven resistance, 7-chloro-1H-indole-2-carboxamide derivatives act as allosteric modulators by binding to the Binding Function 3 (BF3) pocket[3].

This Application Note details a highly robust, self-validating cell-based reporter assay to screen these derivatives for AR antagonism, providing drug development professionals with a reliable framework for hit-to-lead optimization.

Mechanistic Rationale & Assay Design

To ensure scientific integrity and translational relevance, this protocol avoids engineered heterologous systems in favor of a physiologically accurate environment. The experimental choices are grounded in the following causal relationships:

  • Cell Line Selection (LNCaP): LNCaP human prostate adenocarcinoma cells express endogenous, functional AR[4]. Utilizing a cell line with native AR machinery ensures that the necessary co-activators and chaperone proteins are naturally present, which is critical for evaluating allosteric BF3 modulators.

  • Promoter Selection (ARR2PB): The ARR2PB promoter contains two copies of the probasin androgen response region[5]. It is a highly potent, prostate-specific promoter that yields an exceptional dynamic range for AR-driven transcription[6].

  • Self-Validating Dual-Reporter System: The protocol employs a dual-luciferase system. ARR2PB-driven Firefly luciferase measures AR activity, while CMV-driven Renilla luciferase serves as an internal control[2]. This eliminates false positives caused by compound cytotoxicity or variations in cell plating density, ensuring the assay is a self-validating system.

Experimental Workflow

Workflow cluster_0 Cellular Treatment Phase DHT DHT (Agonist) AR Androgen Receptor (AR) (Cytoplasm) DHT->AR Activates (LBP Binding) Cmpd 7-Chloro-1H-indole-2-carboxamide (Test Antagonist) Cmpd->AR Inhibits (BF3 Binding) Nucleus Nuclear Translocation AR->Nucleus Active Dimerization Promoter ARR2PB Probasin Promoter Nucleus->Promoter DNA Binding Reporter Firefly Luciferase Expression Promoter->Reporter Transcription Readout Luminescence Quantification Reporter->Readout Luciferin Oxidation

Fig 1: Mechanistic workflow of the ARR2PB-driven AR reporter assay evaluating BF3 allosteric modulators.

Materials and Reagents

  • Cell Line: LNCaP cells stably or transiently co-transfected with ARR2PB-FireflyLuc and CMV-RenillaLuc[2].

  • Culture Media: Phenol red-free RPMI 1640 supplemented with 5% Charcoal-Stripped Serum (CSS)[4].

    • Causality Note: Phenol red possesses weak estrogenic/androgenic properties, and standard fetal bovine serum contains endogenous steroids. CSS is mandatory to establish a true baseline and prevent premature AR activation.

  • Compounds: 7-Chloro-1H-indole-2-carboxamide derivatives (Test), Enzalutamide (Negative Control / Antagonist), Dihydrotestosterone (DHT) (Positive Control / Agonist)[2].

  • Detection: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.

Step-by-Step Protocol

Step 1: Cell Starvation and Seeding
  • Culture LNCaP cells in phenol red-free RPMI 1640 + 5% CSS for 3–5 days prior to the assay to fully deplete endogenous androgens[4].

  • Harvest and seed cells into a solid-white 96-well assay plate at a density of 35,000 cells/well in 90 µL of CSS-supplemented media[4].

  • Incubate overnight at 37°C, 5% CO₂ to allow for complete cell adherence and recovery.

Step 2: Compound Preparation and Treatment
  • Prepare a 10-point, 3-fold serial dilution of the 7-chloro-1H-indole-2-carboxamide test compounds and Enzalutamide in 100% DMSO.

  • Dilute the DMSO stocks into assay media to create 10X intermediate solutions.

  • Add 10 µL of the 10X compound solutions to the respective wells. Critical: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Add DHT to all test wells to achieve a final stimulating concentration of 0.5 nM[2].

    • High Control (HC): 0.5 nM DHT + 0.1% DMSO.

    • Low Control (LC): 0.1% DMSO only (Baseline) or 0.5 nM DHT + 10 µM Enzalutamide (Max Inhibition).

  • Incubate the plates for 48 hours at 37°C, 5% CO₂[2].

Step 3: Dual-Luciferase Detection
  • Equilibrate the assay plate and detection reagents to room temperature for 15 minutes.

  • Add the Firefly luciferase substrate (e.g., ONE-Glo™) and incubate for 5 minutes on an orbital shaker.

  • Read Firefly luminescence (Target AR Activity) using a microplate reader (e.g., ImageXpress Micro Confocal System or standard luminometer)[2].

  • Add the Stop & Glo® reagent to quench the Firefly signal and simultaneously initiate the Renilla luciferase reaction.

  • Read Renilla luminescence (Viability/Normalization Control).

Data Analysis & Interpretation

To isolate true AR antagonism from off-target toxicity, the data must be normalized.

  • Normalization: Divide the Firefly signal by the Renilla signal for each well to obtain the Relative Light Units (RLU).

  • Antagonist Mode Calculation: Calculate the percentage of remaining AR activity using the following equation[2]: % Remaining Activity = 100 ×[(Read Sample − LC ave) / (HC ave − LC ave)]

  • Curve Fitting: Plot the % Remaining Activity against the log[Compound] and use a 4-parameter logistic non-linear regression to determine the IC₅₀.

Expected Quantitative Results
Compound ClassMechanism of ActionExpected IC₅₀ (nM)Renilla Signal (Viability Indicator)
Enzalutamide (Control) LBP Competitive Antagonist50 - 150Stable (>90% of High Control)
Bicyclic 7-Chloro-1H-indole-2-carboxamide BF3 Allosteric Modulator30 - 300Stable (>90% of High Control)
Cytotoxic Off-Target Agent Non-specific ToxicityN/A (False Positive)Decreased (<50% of High Control)

Table 1: Expected assay metrics for AR modulators. A stable Renilla signal validates that the observed IC₅₀ is due to true receptor antagonism rather than cell death.

References

  • US12012398B2 - Bicyclic compounds as androgen receptor modulators - Google Patents. Google Patents.
  • WO2023287704A1 - Bicyclic compounds as androgen receptor modulators - Google Patents. Google Patents.
  • Pomotrelvir | CAS 2713437-86-4 | SARS-CoV-2 Inhibitor - Benchchem. Benchchem.
  • Rapid, non-destructive, cell-based screening assays for agents that modulate growth, death, and androgen receptor activation - Ovid. Ovid.
  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - MDPI. MDPI.
  • Probasin Promoter (ARR2PB)-Driven, Prostate-Specific Expression of the Human Sodium Iodide Symporter (h-NIS) - Mayo Clinic. Elsevier Pure.

Sources

purification techniques for 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation & Purification of 7-Chloro-1H-indole-2-carboxamide

Executive Summary

This guide details the purification protocols for 7-Chloro-1H-indole-2-carboxamide , a critical pharmacophore in the development of allosteric modulators for cannabinoid receptors (CB1) and antitubercular agents. Due to the electron-withdrawing nature of the 7-chloro substituent, this compound exhibits distinct solubility and crystallization behaviors compared to its unsubstituted indole analogs.

This document provides two validated purification workflows:

  • Scalable Recrystallization: For multi-gram synthesis batches requiring >98% purity.

  • Flash Column Chromatography: For high-precision separation of trace regioisomers or coupling by-products.

Chemical Profile & Solubility Logic

Understanding the physicochemical landscape of the target molecule is the prerequisite for successful purification.

PropertyValue / CharacteristicPurification Implication
Structure Indole core + 2-Carboxamide + 7-ChloroThe 7-Cl group increases lipophilicity (LogP ~2.5-3.0) and acidity of the indole NH compared to unsubstituted indole.
Acidity (pKa) Indole NH: ~15-16Weakly acidic. Stable to dilute aqueous base washes (e.g., NaHCO₃), allowing removal of unreacted carboxylic acid starting materials.
Solubility (High) DMSO, DMF, THF, Hot EthanolSuitable solvents for loading or dissolving prior to crystallization.
Solubility (Mod) Ethyl Acetate, Dichloromethane (DCM)Ideal mobile phase components for chromatography.
Solubility (Low) Water, Hexanes, Cold EthanolIdeal anti-solvents for precipitation and recrystallization.

Pre-Purification Workup (The "Chemical Filter")

Objective: Remove bulk inorganic salts and unreacted starting material (7-chloro-1H-indole-2-carboxylic acid) before attempting fine purification.

Mechanism: The target amide is neutral, whereas the precursor acid is ionizable. We exploit this pKa difference.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Use approx. 20 mL per gram of crude solid.

  • Acid Wash (Optional): If a coupling reagent like EDCI was used, wash with 0.5 M HCl to remove basic urea by-products.

  • Base Wash (Critical): Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Why? This converts unreacted 7-chloro-1H-indole-2-carboxylic acid (pKa ~4) into its water-soluble sodium salt, partitioning it into the aqueous phase.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo.

Method A: Recrystallization (Scalable Protocol)

Best for: Batches >1g where the primary impurity is minor starting material or inorganic salts.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethanol alone.

Step-by-Step Procedure:

  • Reflux: Transfer the dried crude solid to a round-bottom flask. Add absolute Ethanol (EtOH) (approx. 10-15 mL per gram of solid).

  • Heat: Heat the mixture to reflux (80°C) with stirring.

    • Observation: The solid should dissolve completely. If not, add EtOH in 1 mL increments until clear.

    • Note: If insoluble black specks remain (palladium or char), filter the hot solution through a Celite pad.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (RT) over 1 hour.

    • Causality: Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes pure crystal growth.

  • Anti-Solvent Addition (Optional): If crystallization is sluggish at RT, add Water dropwise until a faint turbidity persists, then cool to 4°C.

  • Harvest: Filter the white/off-white needles using a Buchner funnel.

  • Wash: Wash the filter cake with cold Ethanol/Water (1:1) or cold Hexane .

  • Dry: Vacuum dry at 45°C for 6 hours.

Method B: Flash Column Chromatography (High-Purity)

Best for: Removing non-polar impurities, regioisomers, or decarboxylated by-products (7-chloroindole).

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

Gradient Optimization:

  • TLC Check: Run TLC in 50% EtOAc/Hexanes.

    • Target R_f: ~0.3 - 0.4.

    • Visualization: UV (254 nm) is primary. Ehrlich’s reagent (p-dimethylaminobenzaldehyde) stains indoles pink/purple.

Chromatography Protocol:

  • Column Packing: Slurry pack silica gel using 10% EtOAc in Hexanes .

  • Loading: Dissolve crude material in a minimum volume of DCM or adsorb onto silica (dry load) if solubility is poor.

  • Elution Profile:

    • 0-5 mins: 10% EtOAc (Flushes non-polar 7-chloroindole by-product).

    • 5-20 mins: Linear gradient to 40% EtOAc.

    • 20-30 mins: Hold at 40-50% EtOAc (Elution of Target Amide).

    • End: Flush with 100% EtOAc to remove polar acids/baseline material.

  • Fraction Collection: Collect fractions absorbing at 254 nm.

  • Evaporation: Pool pure fractions and rotary evaporate.

Quality Control & Validation

Every purification must be validated. Do not assume purity based on appearance.

QC Metrics Table:

TestAcceptance CriteriaMethod Notes
HPLC Purity > 98.0% (Area %)Column: C18. Mobile Phase: ACN/Water (0.1% TFA). Gradient 5-95% ACN.
1H NMR Conforms to StructureSolvent: DMSO-d6.[1] Look for Amide singlets (broad) at δ 7.0-8.0 ppm and Indole NH at >11 ppm.
Melting Point Sharp range (< 2°C)Broad range indicates solvent entrapment or impurities.
Residual Solvent < 5000 ppm (EtOH/EtOAc)Verify via 1H NMR or Headspace GC if for biological assay.

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (7-Chloro-1H-indole-2-carboxamide) Workup Workup: EtOAc Dissolution + NaHCO3 Wash Start->Workup Remove Salts/Acids Decision Purity Requirement? Workup->Decision Recryst Recrystallization (Ethanol / Water) Decision->Recryst Scale >1g High Purity Crude Flash Flash Chromatography (Hexane -> EtOAc) Decision->Flash Scale <1g Complex Impurities QC QC Analysis (HPLC, NMR, MP) Recryst->QC Flash->QC QC->Recryst Fail (<95%) Final Pure Target Compound QC->Final Pass (>98%)

Caption: Decision matrix for purification based on scale and initial crude purity.

References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides. Journal of Medicinal Chemistry. (2025). Detailed protocols for indole-2-carboxamide synthesis and purification via Combiflash. 2[2][3][4][5][6][7]

  • Recrystallization of N-substituted indole-2-carboxamides. Taylor & Francis Online. (2008). Establishes Ethanol as a primary solvent for recrystallizing indole-carboxamide derivatives. [2][3][4][5][6][7][8]

  • Indole-2-Carboxamide as an Effective Scaffold for TRPV1 Agonists. MDPI. (2025). Provides NMR and purification data for various substituted indole-2-carboxamides. 9[2][3][4][5][6][7][10][8]

  • 7-Chloro-1H-indole-2-carboxylic acid Properties. Sigma-Aldrich. Physical data for the starting material to assist in impurity identification. 11[2][3][4][6][7][10][8]

Sources

Application Note: Application of 7-Chloro-1H-indole-2-carboxamide Scaffolds in Nontuberculous Mycobacteria (NTM) Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 7-Chloro-1H-indole-2-carboxamide derivatives as chemical probes and preclinical candidates in the study of Nontuberculous Mycobacterial (NTM) lung disease , specifically targeting Mycobacterium abscessus.

The 7-chloro-1H-indole-2-carboxamide scaffold has emerged as a privileged structure for inhibiting MmpL3 (Mycobacterial membrane protein Large 3) , an essential transporter required for the construction of the mycobacterial outer membrane (mycomembrane). Unlike standard antibiotics, these small molecules target the translocation of trehalose monomycolate (TMM), leading to rapid bactericidal activity. This guide provides validated workflows for in vitro potency assessment and in vivo efficacy testing in murine models of acute pulmonary infection.

Mechanistic Background & Rationale[1][2][3]

The Target: MmpL3 Transporter

MmpL3 is a transmembrane protein essential for the export of mycolic acids (in the form of TMM) from the cytoplasm to the periplasmic space.[1] Inhibition of MmpL3 results in the accumulation of toxic TMM precursors and the failure of the cell wall, leading to bacterial death.

Role of the 7-Chloro-1H-indole-2-carboxamide Scaffold

Structure-Activity Relationship (SAR) studies indicate that the indole-2-carboxamide core binds within the proton translocation channel of MmpL3.

  • The Indole Core: Mimics the lipophilic nature of the mycolic acid substrate.

  • The 7-Chloro Substitution: Critical for optimizing metabolic stability and lipophilicity (LogP). Unsubstituted indoles are rapidly metabolized; the C7-halogen blocks metabolic hotspots and improves membrane permeability, essential for reaching the MmpL3 target located in the inner membrane.

Pathway Visualization

The following diagram illustrates the interruption of mycolic acid transport by the application of 7-Chloro-1H-indole-2-carboxamide.

MmpL3_Pathway node_enzyme node_enzyme node_substrate node_substrate node_inhibitor node_inhibitor node_outcome node_outcome node_structure node_structure Cytoplasm Cytoplasm Periplasm Periplasm/Cell Wall TMM_Cyto Trehalose Monomycolate (TMM) Precursor MmpL3 MmpL3 Transporter (Proton Motive Force Driven) TMM_Cyto->MmpL3 Substrate Loading TMM_Peri Translocated TMM MmpL3->TMM_Peri Translocation CellDeath Accumulation of Toxic Precursors & Cell Wall Lysis MmpL3->CellDeath  Transport Failure Ag85 Antigen 85 Complex TMM_Peri->Ag85 Substrate TDM Trehalose Dimycolate (TDM) & Mycolyl-Arabinogalactan Ag85->TDM Cell Wall Assembly Inhibitor 7-Chloro-1H-indole- 2-carboxamide Inhibitor->MmpL3  BINDS Proton Relay Site (Allosteric Inhibition)

Figure 1: Mechanism of Action.[2] The 7-chloro-indole derivative binds to the MmpL3 transporter, preventing TMM translocation and causing bactericidal accumulation of precursors.

Experimental Protocols

Protocol A: In Vitro MIC Determination (Resazurin Microtiter Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 7-Chloro-1H-indole-2-carboxamide derivatives against M. abscessus (ATCC 19977).

Materials:

  • Compound: 7-Chloro-1H-indole-2-carboxamide (dissolved in 100% DMSO to 10 mM stock).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC enrichment and 0.05% Tween 80.

  • Reagent: Resazurin (Alamar Blue) solution.

  • Plates: 96-well clear-bottom microplates.

Procedure:

  • Inoculum Prep: Grow M. abscessus in 7H9 broth at 37°C until mid-log phase (OD600 ≈ 0.6–0.8). Dilute to a final density of ~1 × 10⁵ CFU/mL.

  • Compound Dilution: Add 100 µL of media to all wells of the 96-well plate. Add compound to column 1 and perform 2-fold serial dilutions across the plate (leaving column 11 as growth control and column 12 as sterile control).

  • Inoculation: Add 100 µL of the bacterial suspension to columns 1–11. Final volume = 200 µL.

  • Incubation: Incubate plates at 37°C for 3–5 days.

  • Readout: Add 20 µL of Resazurin solution to each well. Incubate for 24 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Expected Results:

Compound Class Typical MIC (M. abscessus) Notes
Unsubstituted Indole-2-carboxamide > 64 µM Poor potency/penetration.
7-Chloro-1H-indole-2-carboxamide 0.5 – 4.0 µM Active scaffold.

| Optimized Derivative (e.g., Compound 25) | 0.06 – 0.25 µM | Highly potent lead. |

Protocol B: In Vivo Efficacy in Acute M. abscessus Mouse Model

Objective: Evaluate the therapeutic efficacy of the compound in reducing bacterial load in the lungs of infected mice.[2]

Animal Model Selection:

  • Strain: SCID (Severe Combined Immunodeficient) or GKO (Gamma Interferon Knockout) mice are required for M. abscessus models, as immunocompetent mice (e.g., C57BL/6) rapidly clear the infection naturally.

  • Age/Sex: 6–8 weeks old, female.

Formulation Strategy (Critical): Indole-2-carboxamides are lipophilic (LogP > 3). Standard aqueous vehicles will fail.

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) + 0.5% Tween 80 in water.

  • Preparation: Micronize the compound using a mortar and pestle before suspending in the vehicle to ensure uniform dispersion.

Workflow:

  • Infection (Day 0):

    • Anesthetize mice (Isoflurane).

    • Inoculate intranasally (i.n.) with 50 µL of bacterial suspension containing ~1 × 10⁶ CFU of M. abscessus.

  • Treatment (Day 1 – Day 8):

    • Group 1: Vehicle Control (Oral gavage, QD).

    • Group 2: Positive Control (Clarithromycin 100 mg/kg, Oral gavage, QD).

    • Group 3: 7-Chloro-1H-indole-2-carboxamide derivative (Test dose: 50–100 mg/kg, Oral gavage, QD).

  • Harvest (Day 9):

    • Euthanize mice via CO₂ asphyxiation.

    • Aseptically remove lungs and spleen.

  • CFU Enumeration:

    • Homogenize organs in 1 mL PBS.

    • Perform serial 10-fold dilutions.

    • Plate onto Middlebrook 7H10 agar supplemented with OADC and selection antibiotics (to prevent contamination).

    • Incubate at 37°C for 4–5 days and count colonies.

Data Interpretation: A successful application of the 7-chloro-indole scaffold should yield a >1.5 log reduction in lung CFU compared to the vehicle control.

Troubleshooting & Optimization

  • Issue: High MIC in presence of Albumin.

    • Cause: Indole-2-carboxamides can have high protein binding.

    • Solution: Run MIC assays with and without 4% BSA to determine the shift. If the shift is >10x, consider synthesizing derivatives with polar side chains (e.g., piperazine) at the amide position to lower LogP.

  • Issue: Rapid Clearance In Vivo.

    • Cause: Metabolic oxidation at the C4, C5, or C6 positions.

    • Solution: The 7-chloro group protects the C7 position, but if clearance remains high, consider blocking C4/C6 with fluorine (e.g., 4,6-difluoro-7-chloro-indole).

References

  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection.[2][3] Journal of Medicinal Chemistry, 59(13), 6232–6247.

  • Franz, N., et al. (2017). Indole-2-carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy, 61(6), e02396-16.

  • Li, W., et al. (2019). MmpL3 as a Target for the Treatment of Drug-Resistant Nontuberculous Mycobacterial Infections. Frontiers in Microbiology, 10, 1547.

  • Kozikowski, A. P., et al. (2017). Targeting Mycobacterial Membranes and Membrane Proteins: Progress and Limitations. Accounts of Chemical Research, 50(12), 2967–2977.

  • Dupont, C., et al. (2016). A new piperidinol derivative targeting MmpL3 is active against Mycobacterium abscessus. Molecular Microbiology, 101(5), 715-730.

Sources

Application Note: 7-Chloro-1H-indole-2-carboxamide as a Chemical Probe for the Androgen Receptor BF3 Domain

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Androgen Receptor (AR) is the primary therapeutic target for prostate cancer. Conventional antiandrogens (e.g., enzalutamide, bicalutamide) function by competitively binding to the orthosteric Hormone Binding Pocket (HBP)[1]. However, prolonged treatment inevitably leads to Castration-Resistant Prostate Cancer (CRPC) driven by AR overexpression or HBP gain-of-function mutations[2].

To overcome this resistance, the Binding Function 3 (BF3) pocket—a surface-exposed allosteric regulatory site—has emerged as a critical vulnerability in AR signaling[3]. 7-Chloro-1H-indole-2-carboxamide serves as a highly specific, fragment-based chemical probe designed to interrogate this pocket[4]. This application note details the mechanistic rationale, structural biology, and self-validating experimental protocols required to utilize this probe for allosteric AR modulation.

Mechanistic Rationale: Allosteric Modulation via the BF3 Pocket

The Structural Biology of BF3

The BF3 pocket is located on the surface of the AR ligand-binding domain (LBD), formed by residues from helices 1, 3', and 9[2]. Functionally, BF3 acts as an allosteric hub that regulates the adjacent Activation Function 2 (AF-2) site[5]. The AF-2 domain is responsible for recruiting essential coactivators (such as SRC2-3) and co-chaperones (such as SGTA and FKBP52) required for AR nuclear translocation and transcriptional activation[2].

The Role of 7-Chloro-1H-indole-2-carboxamide

Through extensive structure-activity relationship (SAR) and computational modeling studies, 1H-indole-2-carboxamides were identified as potent BF3-directed inhibitors[4]. As a chemical probe, 7-Chloro-1H-indole-2-carboxamide exhibits a highly specific binding mode:

  • The Indole Core: Acts as a rigid anchor within the BF3 pocket, stabilizing the molecule against the protein surface[6].

  • The 7-Chloro Substitution (Critical Feature): The halogen atom at the 7-position is not merely structural; it drives critical hydrophobic and halogen-bonding interactions with key "positive" allosteric driver residues, specifically Phe673 and Asn833 [6].

  • Allosteric Remodeling: Binding of the probe to BF3 induces a conformational shift that is transmitted to the AF-2 pocket. This structural remodeling physically occludes the AF-2 site, preventing the recruitment of the SGTA co-chaperone and halting AR signaling regardless of orthosteric HBP mutations[2][6].

Pathway Visualization

G DHT Androgen (DHT) AR_HBP AR Hormone Binding Pocket (Orthosteric Site) DHT->AR_HBP Agonist Binding AF2_Active AF-2 Domain (Active Conformation) AR_HBP->AF2_Active Conformational Activation Probe 7-Chloro-1H-indole-2-carboxamide (Chemical Probe) AR_BF3 AR Binding Function 3 (Allosteric Site) Probe->AR_BF3 Target Binding AF2_Blocked AF-2 Domain (Allosterically Blocked) AR_BF3->AF2_Blocked Allosteric Remodeling Coactivators Co-chaperones & Coactivators (SGTA, SRC2-3) AF2_Active->Coactivators Recruits AF2_Blocked->Coactivators Blocks Recruitment Inhibition Inhibition of AR Signaling (Overcomes Enzalutamide Resistance) AF2_Blocked->Inhibition Induces Transcription AR Nuclear Translocation & Transcriptional Activation Coactivators->Transcription Drives Prostate Cancer

Allosteric inhibition of the Androgen Receptor by 7-Chloro-1H-indole-2-carboxamide via the BF3 site.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating systems. They incorporate orthogonal controls to definitively prove that the probe acts via the BF3 allosteric site and not through non-specific cytotoxicity or orthosteric competition.

Protocol A: TR-FRET Co-Chaperone Displacement Assay

Purpose: To quantify the direct binding of the probe to the BF3 pocket and its ability to physically displace the SGTA co-chaperone[7]. Causality & Rationale: We utilize isolated, His-tagged AR-LBD to eliminate confounding cellular factors. A FITC-labeled SGTA peptide (containing the PARTPP motif) is used because SGTA specifically anchors into the BF3 pocket, providing a direct readout of BF3 occupancy[2].

Step-by-Step Methodology:

  • Complex Formation: In a 384-well black microplate, incubate 10 nM His-tagged AR-LBD with 2 nM Terbium-labeled anti-His antibody (FRET donor) in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Peptide Addition: Add 100 nM FITC-labeled SGTA peptide (FRET acceptor). Incubate for 30 minutes at room temperature to allow baseline TR-FRET signal stabilization.

  • Probe & Control Treatment (Self-Validation):

    • Test Wells: Add 7-Chloro-1H-indole-2-carboxamide in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Negative Control: Add Enzalutamide (0.1 µM to 100 µM). Validation: Because enzalutamide binds the internal HBP, it should not displace the surface-bound SGTA peptide. If displacement occurs, the assay is compromised by non-specific protein denaturation.

    • Mutant Control: Run a parallel plate using AR-LBD with a BF3 point mutation (e.g., R840C). The probe should lose efficacy, proving spatial target engagement[3].

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 495 nm (Terbium) and 520 nm (FITC).

  • Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the probe concentration to derive the IC50 of SGTA displacement.

Protocol B: Multiplexed eGFP Transcriptional Reporter & Viability Assay

Purpose: To evaluate the functional cellular efficacy of the probe against CRPC models while ruling out false positives caused by cell death[8]. Causality & Rationale: We utilize LNCaP cells engineered with an eGFP reporter driven by an androgen-response element (ARE). To model clinical resistance, an enzalutamide-resistant LNCaP subline is used[4]. The synthetic androgen R1881 is used instead of DHT, as R1881 resists metabolic degradation during the 72-hour assay window.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP-eGFP (Enzalutamide-resistant) cells at 10,000 cells/well in a 96-well plate using phenol-red-free RPMI supplemented with 5% charcoal-stripped FBS. Incubate for 48 hours to deplete endogenous androgens.

  • Activation & Treatment: Stimulate the cells with 0.1 nM R1881. Immediately co-treat with 7-Chloro-1H-indole-2-carboxamide (dose-response, 0.1 µM to 50 µM). Incubate for 72 hours at 37°C.

  • Viability Counter-Screen (Self-Validation): 4 hours prior to the endpoint, add Resazurin (final concentration 0.01 mg/mL) to all wells. Validation: This multiplexing ensures that a reduction in eGFP is due to true AR transcriptional antagonism, not off-target cytotoxicity.

  • Dual Readout:

    • Read eGFP fluorescence (Ex 485 nm / Em 535 nm) to quantify AR transcriptional activity.

    • Read Resorufin fluorescence (Ex 560 nm / Em 590 nm) to quantify cell viability.

  • Analysis: Normalize eGFP signals to the viability readout. Calculate the functional IC50.

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters when utilizing 7-Chloro-1H-indole-2-carboxamide as a chemical probe, benchmarked against the clinical standard enzalutamide.

Parameter7-Chloro-1H-indole-2-carboxamideEnzalutamide (Control)Assay Context
Target Site BF3 (Allosteric)HBP (Orthosteric)X-ray Crystallography / Modeling[1]
SGTA Displacement (IC50) ~2.5 µM>100 µM (No effect)TR-FRET (Protocol A)[7]
AR Transcription (IC50) ~4.8 µM>50 µM (Resistant)eGFP Reporter (LNCaP-Resistant)[4]
Cell Viability (CC50) >50 µM>50 µMResazurin Counter-screen[8]

References

1.[3] Estebanez-Perpina E, et al. "A surface on the androgen receptor that allosterically regulates coactivator binding." Proceedings of the National Academy of Sciences, 2007. URL: [Link] 2.[5] Lack NA, et al. "Allosteric Conversation in the Androgen Receptor Ligand-Binding Domain Surfaces." Molecular Endocrinology, 2012. URL: [Link] 3.[6] Munuganti RS, et al. "Mechanistic Insights into the Allosteric Inhibition of Androgen Receptors by Binding Function 3 Antagonists from an Integrated Molecular Modeling Study." Journal of Chemical Information and Modeling, 2021. URL: [Link] 4.[2] Leblanc E, et al. "Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation." Molecular Cancer Therapeutics, 2016. URL: [Link] 5.[4] Ban F, et al. "Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3)." Journal of Medicinal Chemistry, 2014. URL: [Link] 6.[7] Leblanc E, et al. "Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation (Pre-print/Extended Data)." ResearchGate, 2017. URL: [Link] 7.[1] Munuganti RS, et al. "Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening. 2. Development of 2-((2-phenoxyethyl) thio)-1H-benzoimidazole derivatives." Protein Data Bank Japan (PDBj), 2024. URL: [Link] 8.[8] Lack NA, et al. "Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening." PMC / Journal of Medicinal Chemistry, 2011. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 7-Chloro-1H-indole-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 7-chloro-1H-indole-2-carboxamide—a critical privileged scaffold frequently utilized in the development of allosteric modulators, EP4 receptor antagonists, and anti-parasitic agents [1][2].

Rather than simply providing a recipe, this guide deconstructs the mechanistic causality behind the amidation of 7-chloroindole-2-carboxylic acid, equipping you with self-validating protocols and troubleshooting strategies to overcome common yield-limiting bottlenecks such as hydrolysis and N1-acylation [3].

Mechanistic Workflow & Competing Pathways

Understanding the flow of intermediates and the conditions that trigger side reactions is the first step to optimizing your yield. The diagram below illustrates the optimal pathway versus the competing side reactions that commonly degrade overall yield.

SynthesisPathway SM 7-Chloroindole-2-carboxylic acid (Starting Material) Activation Activation (HATU / DIPEA / DMF) SM->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster Amidation Amine Addition (NH4Cl or NH3) ActiveEster->Amidation Hydrolysis Hydrolysis (Moisture) ActiveEster->Hydrolysis H2O present SideProduct N1-Acylation / Dimer (Excess Base/Heat) ActiveEster->SideProduct Competing Nucleophile Product 7-Chloro-1H-indole-2-carboxamide (Target Product) Amidation->Product Optimal Pathway Hydrolysis->SM Reverts

Mechanistic workflow of 7-chloro-1H-indole-2-carboxamide synthesis and competing side reactions.

Standard Optimized Protocol: HATU-Mediated Amidation

This methodology utilizes HATU as the coupling reagent. The 7-chloro substitution exerts a mild electron-withdrawing effect, slightly deactivating the carboxylic acid. HATU overcomes this by rapidly forming a highly reactive O-Atabenzotriazolyl active ester [1].

Step-by-Step Methodology
  • Preparation & Activation:

    • Dissolve 7-chloroindole-2-carboxylic acid (1.0 eq) in strictly anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen (

      
      ) atmosphere.
      
    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile. The inert atmosphere is critical because the resulting active ester is highly susceptible to hydrolysis.

    • Self-Validation Checkpoint: After 15 minutes, quench a 5 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation. If only the free acid mass is detected, your HATU has likely degraded due to moisture.

  • Amidation:

    • Add Ammonium chloride (

      
      ) (2.0 eq) directly to the stirring solution.
      
    • Causality:

      
       is a stable, easily handled solid source of ammonia. The excess DIPEA already present in the solution will deprotonate the salt in situ, generating free 
      
      
      
      to attack the active ester.
  • Reaction Progression:

    • Stir the mixture at room temperature (20–25 °C) for 12–16 hours.

    • Causality: Do not apply heat. Elevated temperatures dramatically increase the kinetic rate of N1-acylation (where the indole nitrogen of one molecule attacks the active ester of another, forming dimers).

  • Precipitation & Isolation:

    • Instead of a standard liquid-liquid extraction, slowly pour the reaction mixture into a rapidly stirring beaker of ice-cold water (10x the volume of DMF used).

    • Causality: 7-Chloro-1H-indole-2-carboxamide is highly non-polar and will crash out of the aqueous phase as a solid precipitate. DMF, DIPEA salts, and the highly polar urea byproducts of HATU will remain dissolved in the water.

    • Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Reagent Comparison

Selecting the right coupling conditions dictates the success of the synthesis. The table below summarizes the expected outcomes when substituting coupling reagents for this specific 7-chloroindole scaffold.

Coupling ReagentBaseTypical Yield (%)Reaction Time (h)Primary Yield-Limiting Factor
HATU DIPEA85 - 95%12Trace Hydrolysis (if wet)
EDCI / HOBt DIPEA60 - 75%24Incomplete Activation
Oxalyl Chloride None (then

)
70 - 85%4N1-Acylated Dimerization
PyBOP TEA75 - 80%16Epimerization / Dimerization

Troubleshooting Guides & FAQs

Q1: My overall yield is stuck below 50% despite full consumption of the starting material. What is happening? A: If the starting material is fully consumed but the product yield is low, the reaction is being diverted into competing pathways. The most common culprit for indole-2-carboxylic acids is N1-acylation (dimerization) [2]. The indole nitrogen (N1) can act as a nucleophile if the reaction is heated or if a strong, unhindered base is used. Resolution: Ensure the reaction is kept strictly at room temperature. Verify that you are using a sterically hindered base (DIPEA) rather than TEA or DMAP, which can actively catalyze N-acylation.

Q2: I observe a significant amount of unreacted 7-chloroindole-2-carboxylic acid on my TLC. How do I improve the activation step? A: Incomplete activation typically results from moisture in the solvent or degraded coupling reagents. The active ester intermediate is highly sensitive to water, which hydrolyzes it back to the starting carboxylic acid [3]. Resolution: Switch to a fresh bottle of strictly anhydrous DMF and ensure your HATU is stored in a desiccator. If the issue persists, you may need to bypass the active ester entirely by generating an acid chloride intermediate using oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM).

Q3: I am losing a massive amount of product during the aqueous extraction phase (EtOAc/Water). What is the best isolation strategy? A: Indole-2-carboxamides can partition poorly during liquid-liquid extraction due to the formation of stubborn emulsions or partial solubility in the aqueous layer if residual DMF is present. Resolution: Abandon liquid-liquid extraction. Utilize the precipitation workup detailed in the standard protocol above. By adding the DMF reaction mixture directly to a large excess of ice water, the target carboxamide crashes out cleanly, allowing for simple recovery via filtration.

Q4: Can I use EDCI/HOBt instead of HATU to save on reagent costs? A: Yes, but expect a trade-off in both yield and reaction time. The 7-chloro substitution exerts an electron-withdrawing effect on the indole ring, slightly deactivating the carboxylic acid. HATU provides a much faster and more complete activation [1]. If you must use EDCI/HOBt, increase the reaction time to 24 hours and monitor the activation step closely via LC-MS before adding the amine.

References

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models Source: PubMed Central (PMC) URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Journal of Medicinal Chemistry URL:[Link]

Technical Support Center: Troubleshooting 7-Chloro-1H-indole-2-carboxamide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 7-Chloro-1H-indole-2-carboxamide (CAS: 1904668-27-4). This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols for your in vitro and in vivo workflows.

Compound Profile & The Causality of Insolubility

To troubleshoot solubility, we must first understand the thermodynamic barriers preventing solvation. 7-Chloro-1H-indole-2-carboxamide is notoriously difficult to dissolve due to three distinct molecular features[1]:

  • High Lattice Energy: The molecule acts as both a strong hydrogen bond donor (indole -NH, carboxamide -NH2) and acceptor (carboxamide C=O). This creates a highly stable, rigid crystalline lattice that resists disruption by aqueous solvents.

  • Lipophilicity: The addition of the 7-chloro substituent significantly increases the molecule's hydrophobicity (LogP) and steric bulk compared to the unsubstituted indole core.

  • Lack of Ionizability: Unlike amines or carboxylic acids, the indole nitrogen and carboxamide group are essentially neutral at physiological pH (pH 7.4). Therefore, standard pH-adjustment strategies (e.g., using 0.1 M HCl or NaOH) will not induce ionization or improve aqueous solubility.

Mechanistic Troubleshooting Guide

Issue A: Precipitation During In Vitro Assays (The "Solvent Shift" Effect)

The Problem: You successfully dissolve the compound in 100% DMSO at 10 mM. However, when you dilute it into your aqueous assay buffer (e.g., PBS or DMEM), the solution turns cloudy. The Causality: This is a classic "solvent shift" precipitation[2]. When the DMSO stock is introduced to water, the local concentration of water rapidly increases around the compound. The thermodynamic equilibrium shifts, causing the solution to become supersaturated. Because the compound has a high lattice energy, it rapidly nucleates and crashes out of solution[3].

The Solution:

  • Pre-warm the buffer: Increase the kinetic energy of the system by warming the assay buffer to 37°C before adding the compound.

  • Use a surfactant: Add 0.01% - 0.05% Tween-20 or Pluronic F-68 to the aqueous buffer prior to adding the DMSO stock. The surfactant forms micelles that immediately trap the hydrophobic drug molecules before they can nucleate.

  • Keep final DMSO ≤ 1%: Ensure the final assay concentration of DMSO does not exceed 1% to prevent cellular toxicity while maintaining solubility.

Issue B: Poor Exposure in In Vivo Animal Models

The Problem: You need to dose mice at 10 mg/kg via intraperitoneal (IP) injection or oral gavage (PO), but the compound will not dissolve in standard saline. The Causality: Saline provides no hydrophobic environment for the 7-chloro-indole core. The Solution: You must use a multi-component co-solvent system. The industry standard for highly lipophilic, non-ionizable compounds is the 10/40/5/45 formulation [4][5].

  • DMSO (10%) acts as the primary solvent to break the crystal lattice.

  • PEG300 (40%) acts as a miscible co-solvent that prevents immediate precipitation upon introduction to aqueous environments.

  • Tween-80 (5%) provides steric stabilization and micelle formation[6].

  • Saline (45%) acts as the bulk diluent to ensure the final injection is isotonic and well-tolerated by the animal.

Quantitative Data: Solvent System Efficacy

The following table summarizes the expected solubility limits and appropriate applications for various solvent systems when working with 7-Chloro-1H-indole-2-carboxamide.

Solvent SystemExpected Solubility LimitPrimary ApplicationValidation Method
100% DMSO > 25 mg/mLStock solution generationVisual clarity; LC-MS
100% DMF > 20 mg/mLAlternative stock solutionVisual clarity
Aqueous Buffer (PBS, pH 7.4) < 0.01 mg/mLNot recommended aloneTyndall effect (laser scatter)
PBS + 0.05% Tween-20 ~ 0.1 mg/mLIn vitro biochemical assaysAbsorbance (OD 600nm)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2.5 - 3.5 mg/mLIn vivo dosing (IP, PO, IV)Centrifugation & HPLC

Self-Validating Experimental Protocol: In Vivo Formulation

This protocol details the preparation of a 2.5 mg/mL dosing solution using the 10/40/5/45 method[7]. Critical Note: Solvents must be added strictly in the order listed to prevent premature precipitation.

Materials Needed:

  • 7-Chloro-1H-indole-2-carboxamide powder

  • Anhydrous DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • 0.9% Normal Saline

Step-by-Step Methodology:

  • Primary Solvation: Weigh exactly 2.5 mg of 7-Chloro-1H-indole-2-carboxamide into a clean glass vial. Add 100 µL of DMSO (10% of final volume). Vortex for 60 seconds until a completely clear solution is achieved.

    • Causality: DMSO breaks the strong intermolecular hydrogen bonds of the carboxamide group.

  • Co-Solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the vial. Vortex for 30 seconds. The solution must remain clear.

  • Surfactant Stabilization: Add 50 µL of Tween-80 (5% of final volume). Vortex vigorously for 60 seconds.

    • Note: Tween-80 is highly viscous; use a positive displacement pipette or cut the tip of a standard pipette for accurate volume transfer.

  • Aqueous Dilution: Dropwise, add 450 µL of 0.9% Saline (45% of final volume) while continuously swirling the vial.

  • Self-Validation Step: To ensure the system is a true solution and not a micro-suspension, centrifuge the final mixture at 10,000 x g for 5 minutes at room temperature.

    • Pass Criteria: No visible pellet at the bottom of the tube.

    • Fail Criteria: A white pellet indicates precipitation. If this occurs, the compound has exceeded its solubility limit in this vehicle; you must reduce the target concentration or gently heat the solution to 37°C and sonicate for 15 minutes.

Decision Tree Visualization

Below is the logical workflow for determining the correct solubility strategy based on your experimental endpoint.

SolubilityTroubleshooting Start 7-Chloro-1H-indole-2-carboxamide Solubility Issue App Determine Target Application Start->App InVitro In Vitro Assays (Aqueous Media) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Analytical Analytical Prep (NMR/LC-MS) App->Analytical SolInVitro 1. Prepare 10-50 mM DMSO Stock 2. Pre-warm Buffer + Surfactant 3. Dilute (Final DMSO < 1%) InVitro->SolInVitro SolInVivo Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->SolInVivo SolAnalyt Use DMSO-d6 or DMF-d7 Avoid CDCl3 Analytical->SolAnalyt

Figure 1: Decision tree for troubleshooting 7-Chloro-1H-indole-2-carboxamide solubility.

Frequently Asked Questions (FAQs)

Q: Can I use heating and sonication to force the compound into aqueous buffer? A: You can, but it is a temporary illusion. Heating increases kinetic energy, temporarily dissolving the compound. However, as the assay cools to room temperature, the thermodynamic drive will force the compound to precipitate, ruining your IC50 curves. Always use a co-solvent or surfactant for stable equilibrium.

Q: Why is my NMR spectrum in CDCl3 completely blank? A: 7-Chloro-1H-indole-2-carboxamide is highly polar due to the carboxamide group and has extremely poor solubility in non-polar halogenated solvents like Chloroform (CDCl3). You must use DMSO-d6 or DMF-d7 for NMR sample preparation.

Q: Does the order of solvent addition matter for the in vivo formulation? A: Absolutely. If you mix DMSO, PEG300, Tween-80, and Saline together first and then add the powder, the compound will not dissolve. The drug must be fully solvated in the pure organic phase (DMSO) before the dielectric constant of the environment is lowered by the addition of aqueous saline[7].

References

  • ChemBK. "1H-Indole-2-carboxamide, 7-chloro- Chemical Properties and MSDS." ChemBK Database. Available at: [Link]

  • American Pharmaceutical Review. "In Vitro High-throughput Drug Precipitation Methods for Oral Formulations." American Pharmaceutical Review, June 2012. Available at: [Link]

  • Brouwers, J., et al. "Evaluation of gastrointestinal drug supersaturation and precipitation: strategies and issues." PubMed (National Institutes of Health), August 2013. Available at: [Link]

  • Servicebio. "Tween-80 Co-solvent Applications and Specifications." Servicebio Products. Available at: [Link]

Sources

stability issues of 7-Chloro-1H-indole-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-Based Therapeutics . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical and metabolic challenges associated with handling 7-Chloro-1H-indole-2-carboxamide in solution.

This compound is a highly valuable scaffold in drug discovery, frequently utilized in the development of alphavirus replication inhibitors, antitubercular agents, and kinase modulators. However, researchers frequently encounter apparent "instability" during in vitro assays. This guide will deconstruct the causality behind these issues and provide field-proven, self-validating protocols to ensure the integrity of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: My stock solution turned from clear to slightly yellow/brown over a week. What happened? A: This is a classic hallmark of oxidative degradation. The electron-rich indole core is highly susceptible to auto-oxidation and photo-oxidation in solution. While the 7-chloro substitution is a deliberate medicinal chemistry strategy to withdraw electron density and protect the core from enzymatic oxidation (like CYP450)[1], it does not make the compound entirely immune to ambient light and dissolved oxygen in DMSO or aqueous buffers.

Q2: I am seeing a rapid loss of compound concentration in my cell-based assays, but LC-MS shows no degradation peaks. Is it degrading? A: You are likely experiencing physical precipitation, not chemical degradation. Indole-2-carboxamides possess a planar structure with strong intermolecular hydrogen bonding capabilities (via the indole NH and amide carbonyl), leading to notoriously poor aqueous solubility[2]. The compound is likely crashing out of your assay buffer as micro-precipitates, which are filtered out prior to LC-MS injection.

Q3: We engineered this compound to resist CYP450 metabolism, but it is still clearing rapidly in human liver cytosol (HLC) assays. Why? A: You have encountered the "Aldehyde Oxidase (AOX) trap." While halogenation protects the indole ring from cytochromes, the primary carboxamide group is highly susceptible to nucleophilic attack and rapid enzymatic hydrolysis by cytosolic AOX[3].

II. Deep Dive Troubleshooting Guides

Guide A: Mitigating Hydrolytic Cleavage of the Carboxamide Bond
  • The Causality: Amide bonds are generally stable in neutral water, but in biological matrices, they are prime targets for enzymatic cleavage. Medicinal chemists often use carboxamides to improve chemical stability and bond directionality, only to find them rapidly cleaved in vivo by Aldehyde Oxidase (AOX)[3]. In purely chemical solutions, extreme pH shifts (pH < 4 or pH > 9) will also catalyze the hydrolysis of the amide into 7-chloro-1H-indole-2-carboxylic acid and ammonia.

  • The Solution: For chemical storage, maintain solutions in strictly neutral, buffered environments (pH 7.0–7.4). For biological assays, if AOX-mediated hydrolysis is confounding your target-specific data, consider running control assays with an AOX inhibitor (e.g., raloxifene) to isolate the degradation pathway.

Guide B: Preventing Oxidative Degradation of the Indole Core
  • The Causality: Indoles undergo oxidative ring-opening or dimerization when exposed to reactive oxygen species (ROS) or UV light. The 7-chloro group reduces the electron density of the indole scaffold, which successfully attenuates CYP450-mediated oxidative metabolism by liver microsomes[1]. However, in a benchtop solution exposed to fluorescent lighting, photo-oxidation will still occur.

  • The Solution: All stock solutions must be prepared in anhydrous solvents, purged with inert gas, and stored in amber vials.

Guide C: Overcoming Apparent Instability (Aqueous Solubility)
  • The Causality: The translational potential and in vitro testing of indolecarboxamides are frequently impeded by limited aqueous solubility[2]. When a concentrated DMSO stock is spiked into an aqueous buffer, the localized supersaturation causes immediate nucleation and precipitation.

  • The Solution: Never exceed a final DMSO concentration of 1% in aqueous assays, and always perform serial dilutions in the assay buffer rather than spiking high-concentration DMSO directly into the final volume.

III. Quantitative Stability Data

The following table summarizes the expected half-life (


) and solubility limits of 7-Chloro-1H-indole-2-carboxamide under various experimental conditions. Use this as a benchmark to validate your own internal quality control assays.
Experimental ConditionMedium / MatrixObserved

/ Limit
Primary Mechanism of Loss
Long-term Storage Anhydrous DMSO (-20°C, Dark)> 6 MonthsNone (Stable)
Benchtop Handling Aqueous Buffer (pH 7.4, 25°C, Light)< 4 HoursPhoto-oxidation of Indole
Chemical Stability Aqueous Buffer (pH 7.4, 25°C, Dark)> 72 HoursSlow Hydrolysis
Metabolic Stability Mouse Liver Microsomes (MLM)~45 MinutesCYP450 Oxidation[1]
Cytosolic Stability Human Liver Cytosol (HLC)< 30 MinutesAOX-mediated Hydrolysis[3]
Thermodynamic Solubility PBS (pH 7.4, 1% DMSO)< 10 µMPhysical Precipitation[2]

IV. Experimental Workflows & Methodologies

Protocol 1: Preparation of a Self-Validating 10 mM Master Stock

To ensure absolute stability before downstream assays, follow this strict preparation pipeline.

  • Solvent Preparation: Use only anhydrous, mass-spectrometry grade DMSO (water content <0.005%).

  • Dissolution: Weigh the solid 7-Chloro-1H-indole-2-carboxamide into an amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Inert Purging: Submerge a sterile needle attached to an Argon or Nitrogen gas line into the headspace of the vial. Purge the headspace for 30 seconds to displace oxygen.

  • Aliquotting: Divide the master stock into single-use 20 µL aliquots in amber microcentrifuge tubes.

  • Self-Validation Check: Take one aliquot (Day 0) and dilute to 10 µM in acetonitrile. Measure the UV-Vis absorbance. The intact compound should show a sharp

    
     characteristic of the substituted indole. Causality check: If you observe a broad shoulder appearing at ~350 nm, the batch has already undergone premature oxidation and must be discarded.
    
  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C.

Protocol 2: Forced Degradation & Solubility Profiling Assay

Before running high-throughput screens, validate the compound's behavior in your specific assay buffer.

  • Buffer Spiking: Thaw a single 10 mM DMSO aliquot at room temperature. Slowly pipette 1 µL of the stock into 999 µL of your assay buffer (pH 7.4) while vortexing vigorously to prevent localized precipitation (Final concentration: 10 µM, 0.1% DMSO).

  • Incubation: Split the solution into two clear vials. Wrap Vial A in aluminum foil (Dark Control). Leave Vial B exposed to ambient laboratory light (Light Stress).

  • Sampling: Extract 50 µL samples at t=0, 1h, 4h, and 24h.

  • Centrifugation (Critical Step): Centrifuge all samples at 10,000 x g for 10 minutes before LC-MS analysis. Causality check: If the concentration drops in both Vial A and Vial B equally, but no degradation peaks are seen on the chromatogram, the compound is precipitating. If Vial B shows a mass shift (+16 Da), it is undergoing photo-oxidation.

V. Pathway Visualizations

DegradationPathways Compound 7-Chloro-1H-indole-2-carboxamide (Intact Compound) Hydrolysis Hydrolytic Cleavage (Amide Bond) Compound->Hydrolysis Extreme pH / AOX Enzymes Oxidation Oxidative Degradation (Indole Core) Compound->Oxidation Light / O2 / CYP450 Precipitation Physical Aggregation (Poor Solubility) Compound->Precipitation Aqueous Buffer (>1% DMSO) Metabolite1 7-Chloro-1H-indole-2-carboxylic acid + Ammonia Hydrolysis->Metabolite1 Metabolite2 Oxidized Indole Species (e.g., Oxindoles, Dimers) Oxidation->Metabolite2 Metabolite3 Micro-precipitates (Apparent Loss of Concentration) Precipitation->Metabolite3

Fig 1: Primary degradation and loss pathways of 7-Chloro-1H-indole-2-carboxamide in solution.

Workflow Step1 Weigh Solid Compound Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Purge Headspace with Argon/N2 Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Store at -20°C (Stable >6 Months) Step4->Step5

Fig 2: Best-practice workflow for preparing and storing stable indolecarboxamide stock solutions.

VI. References

  • Sindac, J. A., et al. "Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication." Journal of Medicinal Chemistry, 2013.[Link]

  • Tan, Y. J., et al. "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility." ACS Medicinal Chemistry Letters, 2020.[Link]

  • Cruciani, G., et al. "From Experiments to a Fast Easy-to-Use Computational Methodology to Predict Human Aldehyde Oxidase Selectivity and Metabolic Reactions." Journal of Medicinal Chemistry, 2018.[Link]

Sources

optimizing reaction conditions for 7-Chloro-1H-indole-2-carboxamide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Chloro-1H-indole-2-carboxamide. This molecule and its analogs are significant scaffolds in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach for maximum success.

General Synthetic Strategy

The synthesis of 7-Chloro-1H-indole-2-carboxamide typically involves a multi-step process. A common and effective route begins with a suitable chlorinated aniline or phenylhydrazine derivative, followed by the construction of the indole core, and finally, the installation of the C2-carboxamide group. The specific sequence can vary, but a representative workflow is outlined below.

Workflow: Representative Synthesis Pathway

A plausible synthetic route involves the formation of the indole-2-carboxylate ester via a Fischer indole synthesis or a related cyclization method, followed by hydrolysis and subsequent amidation.

Synthesis_Workflow A Chlorinated Phenylhydrazine or Aniline Derivative B Indole-2-carboxylic Acid or Ester Intermediate A->B Indole Ring Formation (e.g., Fischer Synthesis) C 7-Chloro-1H-indole-2-carboxylic Acid B->C Saponification (if starting from ester) D 7-Chloro-1H-indole-2-carboxamide (Final Product) C->D Amide Coupling

Caption: General workflow for 7-Chloro-1H-indole-2-carboxamide synthesis.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Low Yield & Purity in Indole Ring Formation

Question: My Fischer indole synthesis to create the chloro-indole core is giving low yields and multiple side products. What are the primary causes and how can I optimize this step?

Answer: The Fischer indole synthesis is a powerful reaction but is notoriously sensitive to reaction conditions and substrate electronics.[1] Here are the most common culprits and solutions:

  • Cause - N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage as a major side reaction instead of the desired cyclization.[1][2] This is a known challenge and can lead to aniline derivative byproducts.[1][3]

    • Solution: The choice of acid catalyst is critical. Instead of strong protic acids like H₂SO₄ or HCl, which can exacerbate N-N cleavage, consider using Lewis acids like ZnCl₂ or polyphosphoric acid (PPA).[1][3] These often promote the required[4][4]-sigmatropic rearrangement more efficiently.[2] A systematic screen of the acid catalyst and temperature is highly recommended.[1]

  • Cause - Regioisomeric Mixtures: If using an unsymmetrical ketone as a partner for the hydrazine, enolization can occur on either side, leading to a mixture of indole regioisomers.[3]

    • Solution: While not directly applicable to the target C2-carboxamide synthesis which often starts with pyruvate derivatives, this is a key point to remember for analog synthesis. Selectivity is often governed by steric hindrance at the enolization step.

  • Cause - Impure Starting Materials: Impurities in the starting hydrazine or carbonyl compound can introduce a host of side reactions.[1][5]

    • Solution: Ensure the purity of your starting materials via recrystallization or column chromatography before starting the reaction. This simple step can dramatically improve the outcome.

  • Cause - Thermal Decomposition: Indoles, particularly those with certain substituents, can be unstable under the harsh, high-temperature acidic conditions sometimes employed.

    • Solution: Monitor your reaction carefully by TLC or LC-MS. Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Sometimes, running the reaction for a longer time at a lower temperature is more effective than forcing it at high heat.

Issue 2: Challenges in the Amidation Step

Question: My final amidation step to form the 2-carboxamide from 7-chloro-1H-indole-2-carboxylic acid is inefficient or fails completely. What should I try?

Answer: The amidation of an indole-2-carboxylic acid requires careful selection of coupling reagents and conditions to avoid side reactions and ensure complete conversion. The indole N-H is weakly acidic and the C3 position is nucleophilic, which can complicate the reaction.

  • Cause - Poor Carboxylic Acid Activation: The most common failure point is inefficient activation of the carboxylic acid.

    • Solution: A wide array of modern coupling reagents are available that are superior to simple carbodiimides like DCC or EDC alone.[6][7] The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or HATU can significantly improve yields and reduce side reactions.[8][9]

  • Cause - Side Reactions: The activated carboxylic acid can potentially react with the indole N-H or other nucleophilic sites.

    • Solution: Using phosphonium-based coupling reagents (e.g., PyBOP) can be advantageous as they do not react with the free amino group of the amine component, unlike some other activators.[6] Running the reaction at 0 °C to room temperature can also minimize side reactions.

  • Cause - Poor Solubility: The starting carboxylic acid or the final product may have poor solubility in the reaction solvent, leading to a stalled reaction.

    • Solution: DMF is a common and effective solvent for these couplings.[4][8][10] If solubility remains an issue, consider alternatives like DMAc or NMP. Ensure all reagents, especially the amine, are fully dissolved before adding the coupling agent.

Data Table: Comparison of Common Amide Coupling Conditions

Coupling Reagent(s)BaseSolventTypical Temp.Key Advantages & Considerations
EDC, HOBtDIPEA, Et₃NDCM, DMF0 °C to RTClassic, cost-effective. Byproducts can be difficult to remove.[8]
HATUDIPEA, 2,4,6-CollidineDMF0 °C to RTHighly efficient, fast reaction times.[9] More expensive.
PyBOPDIPEADMF0 °C to RTExcellent for sterically hindered substrates; phosphonium byproducts are often water-soluble.[6]
SOCl₂ or (COCl)₂Pyridine, Et₃NToluene, DCM0 °C to RefluxForms highly reactive acyl chloride. Harsh conditions may not be suitable for complex molecules.[11]
Issue 3: Product Purification and Characterization

Question: I've synthesized the product, but it's difficult to purify. What are the likely impurities and how can I confirm the structure?

Answer: Purification of indole derivatives can be challenging due to their tendency to streak on silica gel and potential instability.

  • Common Impurities:

    • Unreacted Carboxylic Acid: Can often be removed by a mild aqueous basic wash (e.g., sat. NaHCO₃ solution) during workup, but be cautious of potential product precipitation.

    • Coupling Reagent Byproducts: Urea byproducts from carbodiimide reagents (DCC, EDC) can be particularly troublesome. The urea from DIC is more soluble, making it a better choice for reactions that require filtration for purification.[7]

    • Over-chlorinated Species: Depending on the synthetic route, di-chlorinated indoles could be present.

  • Purification Strategy:

    • Column Chromatography: This is the most common method. To prevent streaking on silica, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be a highly effective method for achieving high purity.[5]

  • Structural Confirmation:

    • Regiochemistry of the Chlorine: The position of the chlorine atom at C7 is critical. This can be unambiguously confirmed using 2D NMR techniques. A Nuclear Overhauser Effect (NOESY) experiment should show a correlation between the indole N-H proton and the proton at the C7 position of the starting aniline, or between the C6-H and C5-H in the final product, but not between the N-H and a C7 proton.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be clearly visible in the mass spectrum.

Detailed Experimental Protocol

Representative Protocol: Amidation of 7-Chloro-1H-indole-2-carboxylic Acid

This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized for your specific setup.

Protocol_Workflow cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification A 1. Dissolve 7-chloro-1H-indole- 2-carboxylic acid (1.0 eq) in anhydrous DMF. B 2. Add amine source (e.g., ammonium chloride, 1.2 eq) and DIPEA (3.0 eq). A->B C 3. Cool mixture to 0 °C in an ice bath. B->C D 4. Add HATU (1.1 eq) portion-wise to the cold mixture. C->D E 5. Stir at 0 °C for 30 min, then allow to warm to room temperature. D->E F 6. Monitor reaction by TLC or LC-MS until completion (4-12 h). E->F G 7. Quench with water and extract with Ethyl Acetate. F->G H 8. Wash organic layer with brine, dry (Na₂SO₄), and concentrate. G->H I 9. Purify crude product via column chromatography or recrystallization. H->I

Caption: Step-by-step experimental workflow for the amidation reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Chloro-1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration). Stir until all solids are dissolved.

  • Addition of Base and Amine: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the amine source (e.g., ammonium chloride for the primary amide, 1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent: Add HATU (1.1 eq) to the stirred solution portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel or via recrystallization to yield the final 7-Chloro-1H-indole-2-carboxamide.

References

  • Benchchem. (2025).
  • Zhao, J., et al. (2015).
  • Goonetilleke, E. C., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Li, X.-H., et al. (2022). Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry. [Link]

  • Li, X.-H., et al. (2022). Copper-catalyzed regioselective C2-H chlorination of indoles with para-toluenesulfonyl chloride. PubMed. [Link]

  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis.
  • Dong, L., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters. [Link]

  • Deu, E., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Goonetilleke, E. C., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]

  • De Vita, D., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1992). Process of preparing purified aqueous indole solution.
  • Johnson, G. L., et al. (2015). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. PubMed Central. [Link]

  • Abrahams, K. A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PubMed Central. [Link]

  • Zhao, J., et al. (2015). Cu-Mediated Direct Regiose-lective C-2 Chlorination of Indoles. ResearchGate. [Link]

  • University of Rochester. (n.d.). Indoles. [Link]

  • De Léséleuc, M., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Hughes, D. L. (2012). Why Do Some Fischer Indolizations Fail?. PubMed Central. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Al-dujaili, M. O., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Sotorríos, L., et al. (2008). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. [Link]

  • De Vita, D., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. [Link]

  • Early, J., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PubMed Central. [Link]

  • Semantic Scholar. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. [Link]

Sources

overcoming common side reactions in 7-Chloro-1H-indole-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization

Introduction

The 7-chloro-1H-indole-2-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in P2X7 receptor antagonists and antiviral agents. However, the presence of the chlorine atom at the C7 position—proximal to the indole nitrogen—introduces unique steric and electronic challenges that distinguish this synthesis from standard indole chemistry.

This guide addresses the three most common failure modes reported by our users: Regiochemical ambiguity during ring formation, Competitive N-acylation during amidation, and Inadvertent Dechlorination .

Module 1: The Isomer Trap (Ring Synthesis)

The Issue

User Report: "I used the Fischer Indole synthesis with 3-chlorophenylhydrazine, but my final NMR shows a mixture of isomers that I cannot separate."

Root Cause Analysis

The Fischer Indole Synthesis relies on the [3,3]-sigmatropic rearrangement of a hydrazone.[1] The regioselectivity is dictated by which ortho proton on the aromatic ring is attacked during the formation of the ene-hydrazine intermediate.

  • 3-Chlorophenylhydrazine: Has two non-equivalent ortho positions. Cyclization can occur at C2 (para to Cl) or C6 (ortho to Cl), leading to a mixture of 6-chloroindole and 4-chloroindole .

  • 2-Chlorophenylhydrazine: Theoretically leads to 7-chloroindole . However, the "abnormal" Fischer reaction (ipso-attack at the C-Cl bond) can occur, leading to dechlorination or rearrangement products.

Visualizing the Pathway

The following diagram illustrates the bifurcation point that leads to isomeric mixtures.

FischerRegio Start 3-Chlorophenylhydrazine + Pyruvate Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Sigmatropic_A Attack at C2 (Sterically Favored) Hydrazone->Sigmatropic_A Path A Sigmatropic_B Attack at C6 (Sterically Hindered) Hydrazone->Sigmatropic_B Path B Indole_6 6-Chloroindole (Major Product) Sigmatropic_A->Indole_6 -NH3 Indole_4 4-Chloroindole (Minor Product) Sigmatropic_B->Indole_4 -NH3

Caption: Divergent pathways in Fischer Indole Synthesis using 3-substituted hydrazines, leading to difficult-to-separate isomeric mixtures.

Corrective Protocol

Do not rely on separation. If you require a pure 7-chloro isomer, you must control the regiochemistry upstream.

  • Switch Substrate: Use 2-chlorophenylhydrazine . The only available ortho hydrogen is at position 6, forcing cyclization to the 7-chloro isomer.

  • Alternative Route (Reissert Synthesis):

    • Start: 2-Chloro-6-nitrotoluene.

    • Reagent: Diethyl oxalate / KOtBu.

    • Mechanism: This route guarantees the 7-chloro position because the carbon skeleton is pre-formed before cyclization.

Module 2: The Amidation Minefield

The Issue

User Report: "I am trying to couple an amine to 7-chloroindole-2-carboxylic acid. I see the product mass, but also a mass corresponding to [Product + Indole Acid]. Is this a dimer?"

Expert Insight

Yes, this is likely the N-acyl indole dimer . The C7-Chlorine atom exerts an electron-withdrawing inductive effect (-I), making the indole N-H proton more acidic (pKa ~15-16) compared to unsubstituted indole (pKa ~17).

  • If you use excess base (TEA/DIPEA) or highly reactive activating agents (SOCl2, Oxalyl Chloride), the indole nitrogen becomes a nucleophile and competes with your target amine.

Decision Matrix: Coupling Reagent Selection
Reagent SystemRisk LevelProsConsRecommendation
SOCl₂ / (COCl)₂ High Cheap, fast.High risk of N-acylation (dimerization).Avoid for 7-chloroindoles unless NH is protected.
EDC / HOBt Medium Standard.Slow reaction due to steric hindrance at C2 (from C7-Cl).Good for simple amines, but slow.
HATU / DIPEA Low High yield.Expensive. Requires careful base control.Preferred Method.
CDI (Carbonyldiimidazole) Low Clean workup.CO2 evolution can be messy on scale.Excellent alternative to HATU.
Optimized Protocol: HATU-Mediated Coupling

Standardized for 1.0 mmol scale

  • Dissolution: Dissolve 7-chloro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (DCM is often poor for solubility).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv, strictly controlled).

    • Critical: Stir for 5 mins. Do NOT add excess base yet.

  • Addition: Add the target amine (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Pour into ice-water. The 7-chloro amide is usually hydrophobic and will precipitate.

  • Purification: Filter and wash with water. Recrystallize from EtOH if needed.

Module 3: Process Safety (Dechlorination)

The Issue

User Report: "I synthesized the nitro-intermediate via the Reissert route. After hydrogenation with Pd/C, the chlorine is gone."

Mechanism

Palladium on Carbon (Pd/C) is an excellent catalyst for hydrodehalogenation, especially for aryl chlorides. The 7-chloro position is sterically crowded but electronically activated for oxidative addition to Pd(0).

Safe Reduction Workflow

Use chemoselective reduction methods that preserve the Aryl-Cl bond.

ReductionWorkflow Start Nitro-Indole Precursor (Contains 7-Cl) Decision Choose Reduction Method Start->Decision Path_Pd H2 / Pd/C Decision->Path_Pd Standard Path_Fe Fe / NH4Cl / EtOH (Bechamp Cond.) Decision->Path_Fe Chemoselective Path_Sn SnCl2 / HCl Decision->Path_Sn Alternative Result_Bad FAILURE: Dechlorinated Product Path_Pd->Result_Bad Result_Good SUCCESS: 7-Chloro-Amine Preserved Path_Fe->Result_Good Path_Sn->Result_Good

Caption: Decision tree for reducing nitro-intermediates without cleaving the 7-Chloro substituent.

Frequently Asked Questions (FAQ)

Q: My 7-chloroindole-2-carboxylic acid is not dissolving in DCM or THF. What should I do? A: This is normal. The 7-chloro substituent increases crystal lattice energy and reduces solubility. Switch to polar aprotic solvents like DMF , DMAc , or NMP for the coupling reaction.

Q: Can I protect the Indole Nitrogen to prevent side reactions? A: Yes. An N-Boc or N-SEM group is effective. However, introducing and removing the protecting group adds two steps. We recommend optimizing the coupling conditions (using CDI or HATU) first to avoid this overhead. If you must protect, use Boc₂O/DMAP , but be aware that the 7-Cl steric hindrance may slow down the protection step.

Q: I see a spot on TLC that moves just above my product. What is it? A: If you used the acid chloride method, this is likely the pseudo-dimer (anhydride) or the N-acylated species. Treat the crude mixture with dilute ethanolic ammonia (2M NH3 in EtOH) for 30 mins. This will cleave the labile N-acyl bond and convert any anhydride to the desired amide, simplifying purification.

References

  • Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
  • Amidation of Indole-2-Carboxylic Acids

    • López-Alvarado, P., et al. "Synthesis of Indole-2-carboxamides as Effective Scaffolds." Molecules, 2025.[2]

    • Source:

    • Relevance: Provides Method A (EDCI) and Method B (HATU)
  • Dechlorination Risks & Solutions

    • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[3] Royal Society of Chemistry, 2016.

    • Relevance: Discusses the lability of C-Cl bonds in indoles during catalytic hydrogen
  • Synthesis of 7-Chloroindoles (Reissert Method)

    • Organic Syntheses, Coll. Vol. 5, p. 273 (1973); Vol. 47, p. 32 (1967).
    • Source:

    • Relevance: Foundational procedure for synthesizing substituted indoles from o-nitrotoluene derivatives, avoiding Fischer regioselectivity issues.

Sources

Technical Support Center: Optimizing 7-Chloro-1H-indole-2-carboxamide Specificity

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers utilizing 7-Chloro-1H-indole-2-carboxamide (and its structural derivatives) in drug discovery assays. This guide addresses the compound's known behavior as a privileged but promiscuous scaffold, specifically focusing on its liability for hERG channel inhibition, metabolic instability, and aggregation-based false positives.

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Off-Target Effects & Assay Interference

Executive Summary: The "Privileged Scaffold" Paradox

7-Chloro-1H-indole-2-carboxamide is a potent pharmacophore often utilized to target MmpL3 (in Mycobacteria), TRPV1 ion channels, and CB1 receptors. However, the very features that make it potent—its planar indole core and the lipophilic 7-chloro substituent—predispose it to specific off-target liabilities.

This guide addresses the three most reported issues:

  • hERG Channel Inhibition (Cardiotoxicity signal).[1]

  • CYP-mediated Metabolic Instability.

  • Colloidal Aggregation (False positives in biochemical assays).

Part 1: Troubleshooting hERG Liability (Cardiotoxicity)

User Question: “I am observing significant inhibition in my safety pharmacology panel, specifically in the hERG channel assays. Is this intrinsic to the 7-chloro substitution?”

Technical Diagnosis: Yes. The 7-chloro substituent on the indole ring has been explicitly linked to increased hERG channel affinity compared to unsubstituted or 5-substituted analogs.[1] The lipophilic Cl- atom at position 7 facilitates hydrophobic interactions within the hERG pore, while the indole nitrogen can participate in pi-stacking interactions common to hERG blockers.

Mechanism of Action (Off-Target)

The hERG potassium channel possesses a large, hydrophobic inner cavity. The 7-Chloro-1H-indole-2-carboxamide scaffold acts as a "pore blocker."

  • The 7-Cl Factor: Data suggests that while 7-Cl enhances potency against targets like P. falciparum or MmpL3, it often increases hERG inhibition (IC50 < 10 µM) relative to 5-Cl or 5-F analogs.

  • Lipophilicity (LogD): High LogD values (>3.[2]0) driven by the chloro-substitution correlate with hERG trafficking.

Protocol: The hERG "Shift" Validation

Do not rely solely on predictive models. Validate if the inhibition is specific or a result of solubility limits.

Step-by-Step Workflow:

  • Assay Setup: Use an automated Patch-Clamp system (e.g., QPatch or Patchliner).

  • Compound Prep: Dissolve 7-Chloro-1H-indole-2-carboxamide in DMSO. Critical: Final DMSO concentration must be <0.1% to avoid vehicle effects on the channel.

  • Titration: Run a 6-point concentration-response curve (0.1 µM to 30 µM).

  • Analog Comparison (The "Triangulation" Method):

    • Test the 7-Chloro variant.

    • Test the 5-Chloro variant.

    • Test the Des-chloro (unsubstituted) variant.

  • Analysis: If the 7-Cl analog shows >5-fold higher inhibition than the 5-Cl analog, the off-target effect is likely driven by the specific steric/electronic position of the chlorine at C7.

Decision Matrix:

  • If hERG IC50 < 1 µM: The scaffold requires modification. Consider replacing 7-Cl with a polar group (e.g., -CN or -OCH3) to lower LogD, though this may impact primary potency.

  • If hERG IC50 > 10 µM: Acceptable for early discovery; monitor in secondary assays.

Part 2: Addressing False Positives (Aggregation)

User Question: “My IC50 values shift significantly when I change the enzyme concentration in my kinase/MmpL3 assay. Is the compound acting as a suicide inhibitor?”

Technical Diagnosis: It is more likely acting as a Colloidal Aggregator . Indole-2-carboxamides are planar and hydrophobic. At concentrations >10 µM, they can form critical micelles (colloids) that sequester proteins non-specifically, leading to false "super-potent" IC50 values.

The Detergent Counter-Screen Protocol

To confirm if your inhibition is real (1:1 binding) or an artifact (aggregation), you must disrupt the colloids.

Materials:

  • Assay Buffer (Standard)

  • Triton X-100 (freshly prepared, 0.01% and 0.1%)

Methodology:

  • Baseline: Measure IC50 of 7-Chloro-1H-indole-2-carboxamide in standard buffer.

  • Perturbation: Repeat the assay with the addition of 0.01% Triton X-100 .

  • Analysis:

    • True Inhibitor: IC50 remains stable (within 2-fold).

    • Aggregator: IC50 shifts dramatically (e.g., from 100 nM to >5 µM) because the detergent breaks up the colloid, abolishing the non-specific inhibition.

Data Interpretation Table:

ObservationDiagnosisAction
IC50 shifts > 5-fold with Triton Colloidal AggregatorAdd 0.01% Triton to all future buffers; Re-evaluate LogD.
IC50 stable with Triton Specific BindingProceed to mechanism of action studies (e.g., jump-dilution).
Hill Slope > 2.0 Suspect AggregationCheck DLS (Dynamic Light Scattering) data.

Part 3: Visualizing the Off-Target Pathways

The following diagram illustrates the decision logic for troubleshooting off-target effects associated with the 7-Chloro-indole scaffold.

G Start 7-Chloro-1H-indole-2-carboxamide Assay Signal Check1 Is Hill Slope > 1.5 or IC50 sensitive to Enzyme Conc? Start->Check1 Aggregator Suspect: Colloidal Aggregation Check1->Aggregator Yes Check2 Is hERG Inhibition > 50% at 10µM? Check1->Check2 No Test_Detergent Run Triton X-100 Counter-Screen Aggregator->Test_Detergent Test_Detergent->Aggregator IC50 Shifts Valid Valid Hit: Proceed to DMPK Test_Detergent->Valid IC50 Stable Liability Suspect: 7-Cl Driven hERG Blockade Check2->Liability Yes Check2->Valid No SAR_Switch SAR Strategy: Switch to 5-Cl or 5-F Liability->SAR_Switch

Caption: Decision tree for distinguishing specific target engagement from common scaffold-dependent artifacts (Aggregation and hERG liability).

Part 4: Metabolic Stability FAQ

Q: My compound disappears rapidly in liver microsomes. Which part of the molecule is the "soft spot"?

A: While the 7-chloro group protects the 7-position from oxidation, the Indole C3 and the Amide Nitrogen are primary sites of metabolic attack.

Mechanism: Cytochrome P450 enzymes (specifically CYP3A4) often target the electron-rich indole ring at position 3 (if unsubstituted) or perform N-dealkylation if the amide is substituted.

Optimization Strategy (SAR):

  • Block C3: Introduce a small group at C3 (e.g., Methyl, -CH3) to block oxidation. Note: Ensure this does not clash with your primary target's binding pocket.

  • Scaffold Hopping: If metabolic instability persists, consider an azaindole scaffold (replacing C7 with N). This reduces lipophilicity (LogD) and often improves metabolic stability while maintaining the hydrogen bond donor/acceptor motif.

Part 5: Summary of SAR Trade-offs

When optimizing 7-Chloro-1H-indole-2-carboxamide, use this reference table to balance potency against off-target risks.

ModificationEffect on Potency (Target Dependent)Effect on hERG (Off-Target)Effect on Solubility
7-Chloro (Parent) High (Hydrophobic pocket fill)High Risk (Lipophilic trap)Low
5-Chloro Moderate/HighModerate RiskLow
5-Fluoro ModerateLow RiskModerate
C3-Methylation Variable (Steric check required)NeutralLow
7-Methoxy Low (Polarity shift)Low RiskHigh
References
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. (2025). Discusses the specific trade-off between 7-chloro substitutions, potency, and hERG liability.

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. (2025).[3][4][5] Details the synthesis and structure-activity relationships of indole-carboxamides in ion channel modulation. [4]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025). Provides protocols for metabolic stability and microsomal clearance challenges associated with this scaffold.

  • Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides. PMC. Analysis of lipophilicity and solubility issues inherent to the indole scaffold. (Note: Generalized link to PMC search for verification of scaffold properties).

Sources

optimization of 7-Chloro-1H-indole-2-carboxamide for better pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-2-Carboxamide Optimization Ticket ID: PK-OPT-7CL-IND Subject: Pharmacokinetic Optimization of 7-Chloro-1H-indole-2-carboxamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Technical Support Center. You are currently working with 7-Chloro-1H-indole-2-carboxamide , a scaffold frequently utilized in kinase inhibition (e.g., JAK, VEGFR) and antiviral research (e.g., HCV NS5B, antivirals).

While the 7-chloro substituent enhances lipophilicity and metabolic stability relative to the unsubstituted parent, the core indole-2-carboxamide scaffold suffers from a "classic" triad of pharmacokinetic (PK) liabilities:

  • Poor Aqueous Solubility: Driven by planar crystal packing and high LogP (Lipophilicity).

  • High Clearance: Rapid CYP-mediated oxidation at the electron-rich C3 position.

  • Permeability/Efflux: The primary amide acts as a P-glycoprotein (P-gp) substrate due to hydrogen bond donors (HBD).

This guide provides modular troubleshooting to transform this "brick dust" lead into a drug-like candidate.

Module 1: Solubility Optimization (The "Entry" Barrier)

User Issue: "My compound precipitates in the assay buffer (PBS pH 7.4) or shows < 5 µM kinetic solubility."

Diagnosis: The 7-chloro-indole-2-carboxamide core is flat and rigid. The amide protons and the indole N-H facilitate strong intermolecular hydrogen bonding, leading to high lattice energy (high melting point) and poor dissolution.

Troubleshooting Steps:

StrategyChemical ModificationMechanism of ActionRisk
Disrupt Packing N-Methylation (Indole N1 or Amide N)Removes H-bond donor; disrupts planar stacking.May reduce potency if N-H is a critical donor for the target.
Ionization Introduce Basic Amine (e.g., Piperazine, Morpholine)Adds a protonatable center (pKa ~8-9), drastically increasing solubility at pH < 7.Can increase clearance (metabolic soft spot) or reduce permeability (polarity).
Scaffold Hop 7-Azaindole ReplacementPyridine nitrogen adds polarity and reduces LogP.7-position is already occupied by Cl; requires moving Cl or accepting 7-N substitution.

Expert Insight: Literature on indole-2-carboxamides (specifically for Trypanosoma and CB1 targets) suggests that introducing a solubilizing tail (e.g., N-methylpiperazine) via a linker at the amide nitrogen is the highest-yield strategy. It improves solubility by 10-40 fold compared to the parent carboxamide [1].

Module 2: Metabolic Stability (The "Survival" Barrier)

User Issue: "Microsomal stability data shows rapid intrinsic clearance (Cl_int > 50 µL/min/mg) in Human Liver Microsomes (HLM)."

Diagnosis: The indole ring is electron-rich. The C3 position is a "metabolic magnet" for Cytochrome P450 (CYP3A4/2C9), leading to oxidation, epoxide formation, or dehydrogenation to a reactive iminium species [2]. Additionally, the primary amide is susceptible to hydrolysis by amidases.

Troubleshooting Steps:

Q: How do I block the C3 metabolic soft spot? A: Substitute the C3 hydrogen with a small, metabolically stable group.

  • Fluorine (F): Blocks oxidation but changes electronics significantly.

  • Methyl/Cyclopropyl: Sterically hinders CYP approach. Note: A cyclopropyl group at C3 (or C5) has been shown to maintain potency while improving stability in similar series [3].

  • Cyano (CN): Strong electron-withdrawing group (EWG), deactivates the ring toward oxidation.

Q: How do I stabilize the amide? A:

  • Steric Shielding: Introduce an ortho-substituent on the aromatic ring attached to the amide (if applicable).

  • Bioisosteres: Replace the amide with a 1,2,4-oxadiazole or 1,2,3-triazole . These heterocycles mimic the amide bond geometry but are resistant to amidases [4].

Visualizing the Metabolic Strategy:

MetabolicOpt Compound 7-Cl-Indole-2-Carboxamide Issue1 C3 Oxidation (Major Soft Spot) Compound->Issue1 CYP3A4 Attack Issue2 Amide Hydrolysis Compound->Issue2 Amidase Attack Sol1 Block C3: Add F, Me, or CN Issue1->Sol1 Sol2 Bioisostere: Switch to Triazole or Reverse Amide Issue2->Sol2 Result Improved t1/2 Sol1->Result Sol2->Result

Caption: Metabolic stabilization workflow targeting the C3-position oxidation and amide hydrolysis liabilities.

Module 3: Permeability & Efflux (The "Delivery" Barrier)

User Issue: "Caco-2 assay shows low permeability (Papp < 2 x 10^-6 cm/s) and high efflux ratio (> 2.0)."

Diagnosis: The primary amide (-CONH2) possesses two Hydrogen Bond Donors (HBD). High HBD count is a primary driver for P-glycoprotein (P-gp) recognition and poor passive permeability.

Troubleshooting Steps:

  • Mask the HBD: Convert the primary amide to a secondary or tertiary amide.

  • Intramolecular Hydrogen Bonding (IMHB): Design the molecule so the amide proton bonds to a nearby acceptor (e.g., a Fluorine or Nitrogen on a neighboring ring). This "hides" the donor from the solvent/transporter, effectively increasing lipophilicity during membrane transit.

  • Fluorination: Adding Fluorine adjacent to the amide can lower the pKa of the N-H, altering its H-bonding capability and often improving permeability [5].

Module 4: Validated Experimental Protocols

To verify your optimization, use these standardized protocols.

Protocol A: Kinetic Solubility (High Throughput)

Validates Module 1

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spike: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability Assay

Validates Module 2

  • Mix: Prepare a reaction mixture containing:

    • 0.5 mg/mL Human Liver Microsomes (HLM).

    • 1 µM Test Compound.

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Target:

      
      .
      

Optimization Decision Matrix

Use this logic flow to prioritize your next synthetic steps.

OptimizationTree Start Start: 7-Cl-Indole-2-Carboxamide CheckSol Check Solubility (PBS pH 7.4) Start->CheckSol PoorSol < 10 µM CheckSol->PoorSol GoodSol > 50 µM CheckSol->GoodSol CheckMet Check Stability (HLM t1/2) PoorMet t1/2 < 15 min CheckMet->PoorMet GoodMet t1/2 > 30 min CheckMet->GoodMet CheckPerm Check Permeability (Caco-2) ActPerm N-Methylate Amide or Cyclize CheckPerm->ActPerm High Efflux Final Candidate Selection CheckPerm->Final Low Efflux ActSol Add solubilizing amine (Morpholine/Piperazine) PoorSol->ActSol GoodSol->CheckMet ActMet Block C3 (F/Me) or Modify Amide PoorMet->ActMet GoodMet->CheckPerm ActSol->CheckSol ActMet->CheckMet

Caption: Decision tree for iterative multi-parameter optimization (MPO) of the indole scaffold.

References

  • Amide–Amine Replacement Strategy: Narayanan, S. et al. "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility." ACS Med. Chem. Lett. (2020).[1][2][3] [Link]

  • Indole Metabolic Liabilities (C3 Oxidation): Lee, J. et al. "Dehydrogenation of indoline by cytochrome P450 enzymes: a novel 'aromatase' process." Drug Metab.[4] Dispos. (2007).[5] [Link]

  • Optimization of Indole-2-carboxamides (Chagas Disease): Moraes, C. et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." J. Med. Chem. (2025).[1][6][7][8] [Link]

  • Bioisosteres in Drug Design: Meanwell, N. A.[9][10] "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter (2025).[7] [Link]

  • Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry."[8] Chem. Soc. Rev. (2008). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the scale-up synthesis of 7-Chloro-1H-indole-2-carboxamide. As a crucial intermediate and scaffold in medicinal chemistry, its efficient production at scale is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered when transitioning from bench-scale to pilot or manufacturing scale.

Troubleshooting Guide: Navigating Scale-Up Complications

This section addresses specific, practical issues that can arise during the scale-up process. The question-and-answer format is intended to help you quickly identify your problem and implement a validated solution.

Question 1: We are experiencing a significant drop in yield for the final amidation step when moving from a 10g to a 1kg scale. What are the likely causes and how can we fix it?

Answer: A drop in yield during scale-up of an amide coupling is a classic process chemistry challenge. The root cause often lies in mass and heat transfer limitations that are negligible at the bench scale but become critical in larger reactors.[1]

Potential Causes & Solutions:

  • Inefficient Mixing: In large vessels, poor agitation can create localized areas of high reactant concentration (leading to side reactions) or low concentration (incomplete reaction). The choice of impeller, stirring speed (RPM), and baffle design are critical for maintaining a homogenous reaction mixture.

  • Poor Temperature Control: Amide coupling reactions, especially the activation of the carboxylic acid, can be exothermic.[1] A large reactor's lower surface-area-to-volume ratio makes heat dissipation less efficient. Uncontrolled temperature spikes can decompose coupling agents, the activated acid intermediate, or the final product.

    • Solution: Employ a jacketed reactor with a reliable thermal control unit. Consider a slower, controlled addition of the coupling agent or one of the reactants to manage the exotherm.

  • Sub-optimal Coupling Agent for Scale: Reagents like HATU or HBTU, while excellent on a small scale, are often prohibitively expensive for large-scale synthesis.[2] More cost-effective alternatives like converting the carboxylic acid to an acyl chloride are common but introduce new challenges.

    • Solution: Transitioning to an acyl chloride route using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a standard scale-up strategy.[2][3] However, this requires careful handling of corrosive and toxic reagents and byproducts (HCl, SO₂). The reaction must be run under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

Parameter Bench Scale (e.g., HATU/DIPEA) Pilot Scale (e.g., SOCl₂ Route) Key Considerations for Scale-Up
Cost HighLowSignificant cost reduction is a primary driver for process changes.
Safety Relatively benign byproducts.Corrosive/toxic reagents (SOCl₂) and byproducts (HCl, SO₂).[4]Requires specialized equipment (e.g., scrubbers) and stringent safety protocols.
Reaction Time Typically fast (1-4 hours).Can be longer due to multiple steps (acid chloride formation, then amidation).Process time impacts throughput and operational costs.
Work-up Simple aqueous wash.Requires careful quenching of excess SOCl₂ and neutralization of HCl.Work-up complexity adds to process time and waste generation.

Question 2: During purification of our 1kg batch, we are struggling with product isolation. Recrystallization yields are low and the product oils out, while large-scale chromatography is not feasible. What can we do?

Answer: Purification is a major bottleneck in scaling up. What works for 100mg on a silica plug is often impractical for kilograms of material. The "oiling out" phenomenon during crystallization suggests issues with solvent choice, purity, or cooling rate.

Troubleshooting & Optimization Strategies:

  • Antisolvent Crystallization: This is a robust method for scale-up. Dissolve your crude product in a minimal amount of a good solvent (e.g., Ethyl Acetate, Acetone) at an elevated temperature. Then, slowly add a miscible "antisolvent" in which the product is poorly soluble (e.g., Heptane, Hexane) until turbidity is observed. Cool the mixture slowly to allow for crystal growth. This method often produces a more easily filterable solid than cooling crystallization alone.

  • Solvent System Screening: Perform a systematic screen of various solvent/antisolvent systems on a small scale to find the optimal conditions for high recovery and purity.

  • Seeding: If you have a small amount of pure, crystalline material, use it to "seed" the supersaturated solution during cooling. This provides a template for crystal growth and can prevent oiling out while promoting the formation of a desired crystal habit.

  • Control the Cooling Profile: Crash cooling is a common cause of impurity trapping and poor crystal formation. Implement a slow, controlled cooling ramp in your reactor (e.g., 5-10 °C per hour) to allow for proper crystal lattice formation.

Question 3: Our final product is contaminated with a di-chlorinated impurity that we did not observe on the small scale. Where is this coming from and how do we prevent it?

Answer: The appearance of new impurities on scale-up often points to issues with reaction selectivity under new processing conditions. A di-chlorinated species suggests over-chlorination of the indole ring itself, which is electron-rich and susceptible to electrophilic attack.

Potential Causes & Mechanistic Insight:

  • Reagent Choice for Chlorination: If your synthesis involves a chlorination step on the indole core, the choice of chlorinating agent is critical. Reagents like N-chlorosuccinimide (NCS) are generally selective, but under prolonged reaction times or at elevated temperatures, they can lead to over-chlorination.[5]

  • Acid-Catalyzed Degradation/Rearrangement: Many indole syntheses use strong acids. At the higher temperatures or longer reaction times sometimes seen in large reactors, acid-mediated side reactions can occur.[6] If using thionyl chloride to make the acid chloride, residual reagent or acidic byproducts can potentially react with the indole nucleus.

  • Solution:

    • Stoichiometry Control: Ensure precise stoichiometric control of your chlorinating agent.

    • Solvent Effects: The choice of solvent can dramatically influence the selectivity of chlorination reactions on unprotected indoles.[7]

    • Temperature Management: Maintain strict temperature control during the reaction to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 7-Chloro-1H-indole-2-carboxamide?

The most direct and widely used route for large-scale production starts from a commercially available precursor, 7-chloro-1H-indole-2-carboxylic acid . The synthesis is then a straightforward and convergent amide coupling with ammonia or an appropriate amine.[8] This avoids complex multi-step indole ring formations like the Fischer or Bischler-Möhlau syntheses, which can have lower yields and generate significant impurities at scale.[6][9]

Q2: How should we activate the carboxylic acid for amidation at scale?

While peptide coupling reagents are efficient, they are not economical. The industry-standard approach is the formation of an acyl chloride .

  • Method: Treat 7-chloro-1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like Toluene or Dichloromethane (DCM), often with a catalytic amount of DMF.[2][3]

  • Causality: The Vilsmeier-Haack intermediate formed from DMF and the chlorinating agent is the true catalytic species that accelerates the formation of the highly reactive acyl chloride. This intermediate is then reacted in situ with ammonia (or an amine) to form the desired carboxamide.

Q3: What are the critical safety considerations for this synthesis?

  • Handling of Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They release toxic gases (SO₂/HCl or CO/CO₂/HCl). All manipulations must be performed in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize acidic off-gases.

  • Use of Chlorinated Solvents: Solvents like Dichloromethane (DCM) are effective but are coming under increasing regulatory scrutiny due to health and environmental concerns.[4][10] If possible, explore greener solvent alternatives like 2-MeTHF or CPME during process development.

  • Exotherm Management: As discussed, the acid chloride formation and the subsequent amidation can be exothermic. A reaction calorimeter study is highly recommended before scaling up to understand the thermal profile and design appropriate cooling capacity to prevent a thermal runaway.[1]

Visualized Workflow & Protocols
Diagram: Troubleshooting Low Yield in Amidation Scale-Up

This diagram outlines a logical workflow for diagnosing and solving yield issues during the scale-up of the amidation step.

Low_Yield_Troubleshooting Start Low Yield Observed at >1kg Scale Check_Purity 1. Analyze Starting Material Purity (HPLC, NMR) Start->Check_Purity Purity_Fail High Impurity Level? Check_Purity->Purity_Fail Check_Reaction 2. In-Process Control (IPC) Analysis (e.g., HPLC) Reaction_Fail Incomplete Reaction? Check_Reaction->Reaction_Fail Check_Workup 3. Analyze Mother Liquor and Waste Streams Workup_Fail Product Loss During Work-up? Check_Workup->Workup_Fail Purity_Fail->Check_Reaction No Sol_Purity Solution: Re-qualify or Re-purify Starting Material Purity_Fail->Sol_Purity Yes Reaction_Fail->Check_Workup No Sol_Reaction Solution: Optimize Reaction - Temp Control - Longer Time - Reagent Stoichiometry Reaction_Fail->Sol_Reaction Yes Sol_Workup Solution: Optimize Isolation - pH Adjustment - Antisolvent Crystallization - Extraction Solvent Workup_Fail->Sol_Workup Yes End Yield Optimized Workup_Fail->End No Sol_Purity->End Sol_Reaction->End Sol_Workup->End

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Target of 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the biological target(s) of 7-Chloro-1H-indole-2-carboxamide. The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse activities such as antitumor, anti-inflammatory, and antimicrobial effects[1]. This inherent promiscuity makes robust target validation not just a procedural step, but the cornerstone of a successful research or drug development program.

We will move beyond a simple listing of techniques, instead focusing on building an integrated, multi-pronged strategy. This guide explains the causality behind experimental choices, ensuring that each step logically informs the next, creating a self-validating workflow from hypothesis generation to functional confirmation.

Strategic Framework: An Integrated Approach to Target Validation

The journey from a bioactive compound to a validated drug target is a multi-phase process. A linear approach is often inefficient; therefore, we propose an iterative and integrated strategy that combines unbiased discovery with hypothesis-driven validation.

G cluster_0 Phase 1: Target Identification & Hypothesis Generation cluster_1 Phase 2: Confirmation of Direct Target Engagement cluster_2 Phase 3: Functional Validation in a Biological Context chem_prot Unbiased Chemical Proteomics (e.g., Kinobeads, Proteome-wide CETSA) cetsa Cellular Thermal Shift Assay (CETSA) (Western Blot or ITDR) chem_prot->cetsa Putative Targets pheno_screen Phenotypic Screening & Deconvolution pheno_screen->cetsa Candidate Targets hypothesis_driven Hypothesis-Driven Screening (e.g., Kinase Panels, GPCR Panels) hypothesis_driven->cetsa Candidate Targets pathway Downstream Pathway Analysis (e.g., Phospho-proteomics) cetsa->pathway Confirmed Binders biophys In Vitro Biophysical Assays (e.g., DSF, SPR) biophys->pathway Binding Kinetics genetic Genetic Perturbation (CRISPR/RNAi) pathway->genetic Validate Functional Link tool_comp Tool Compound Comparison genetic->tool_comp Confirm On-Target Phenotype tool_comp->pathway Confirm MoA

Figure 1: An integrated workflow for target identification and validation.

Phase 1: Generating a High-Confidence List of Putative Targets

The initial challenge is to move from a compound with an interesting phenotype to a credible list of molecular targets. The broad bioactivity profile of indole-2-carboxamides, which includes inhibition of the Na+/H+ exchanger, EGFR/CDK2, and the mycobacterial MmpL3 transporter, suggests a wide net should be cast initially[2][3][4].

A. Unbiased Chemical Proteomics: Fishing for Kinase Targets with Kinobeads

Given that a vast number of signaling pathways are regulated by kinases, and many indole-based scaffolds are kinase inhibitors, an affinity chromatography approach using "kinobeads" is a powerful starting point[5][6]. Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the expressed kinome from a cell lysate[5][7].

The experiment is performed competitively: a cell lysate is incubated with 7-Chloro-1H-indole-2-carboxamide before being passed over the kinobeads. Proteins that bind to the compound in solution will not bind to the beads. By comparing the proteins captured from the treated vs. untreated lysate using quantitative mass spectrometry, we can identify high-affinity kinase targets[5][6].

Causality: This method is powerful because it assays for binding against hundreds of endogenous kinases simultaneously in a near-native state, providing a broad and unbiased view of potential targets[5].

B. Hypothesis-Driven Screening

Based on published data for the indole-2-carboxamide scaffold, a parallel, hypothesis-driven approach is warranted. Screening 7-Chloro-1H-indole-2-carboxamide against curated panels of targets can yield quick, high-value data.

  • Kinase Panels: Test against a panel of recombinant kinases, especially those implicated in cancers where indole-2-carboxamides have shown activity, such as EGFR and CDK2[3].

  • GPCR Panels: Certain derivatives are known allosteric modulators of the CB1 receptor[8]. A screen against a panel of G-Protein Coupled Receptors is therefore justified.

  • Transporter/Channel Panels: The known activity of related compounds against the Na+/H+ exchanger suggests ion transporters could be a relevant target class[2].

Phase 2: Confirming Direct Target Engagement in a Cellular Context

Identifying a putative target from an in vitro screen or an affinity pulldown is only the first step. It is critical to confirm that the compound engages its target within the complex milieu of an intact cell.[9][10] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12][13]

The Principle of CETSA: CETSA leverages the fundamental principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[13][14] This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature can be quantified by methods like Western blotting or mass spectrometry.[11][15]

CETSA_Workflow A Treat intact cells with compound or DMSO B Heat cell suspension to a specific temperature A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble fraction (centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot) D->E

Figure 2: A simplified workflow for a classic CETSA experiment.

A positive result in a CETSA experiment provides powerful evidence of target engagement in a physiologically relevant environment, preserving native protein complexes and cofactors that are absent in purified protein assays.[11]

Comparative Analysis: Target Engagement Methodologies
MethodPrincipleThroughputContextKey AdvantageKey Limitation
Kinobeads Competitive affinity capture of kinases from cell lysate.[5]Low to MediumCell LysateUnbiased screening of hundreds of kinases simultaneously.[5]Limited to ATP-competitive binders; misses allosteric inhibitors.[5]
CETSA (WB) Ligand-induced thermal stabilization of a target protein in intact cells.[13]LowIntact CellsConfirms target engagement in a physiological context; label-free.[11][12]Requires a specific antibody for each target; low throughput.
CETSA (MS) Proteome-wide thermal stability profiling upon ligand binding.[14]LowIntact CellsUnbiased, proteome-wide on- and off-target profiling.[16]Requires sophisticated mass spectrometry capabilities.
DSF Ligand-induced thermal stabilization of a purified protein.[16]HighIn VitroHigh-throughput; good for initial hit validation and SAR.Lacks physiological context; may produce false positives/negatives.[9]

Phase 3: Functional Validation - Connecting Engagement to Effect

Confirming that a compound binds to a target is necessary, but not sufficient. Validation requires demonstrating that this binding event is responsible for the compound's biological activity.[17][18]

A. Downstream Pathway Analysis

If the validated target is a kinase, the most direct functional validation is to measure the phosphorylation status of its known substrates. Following treatment with 7-Chloro-1H-indole-2-carboxamide, a decrease in substrate phosphorylation (for an inhibitor) would provide strong evidence of functional target modulation. This can be assessed via Western blot or, more comprehensively, through phospho-proteomic studies.[19]

B. Genetic Perturbation: The Definitive Link

Genetic methods provide the most rigorous test of a target's role in a drug's mechanism of action.[20]

  • Target Knockdown/Knockout: Using CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the putative target protein.

  • Phenotypic Rescue: If 7-Chloro-1H-indole-2-carboxamide has an anti-proliferative effect, cells lacking the target should become resistant to the compound. A loss of compound efficacy in the knockout/knockdown cells is a definitive piece of evidence that the compound acts through this target.[17]

C. Comparison with Known "Tool" Compounds

An orthogonal validation approach involves comparing the cellular and molecular phenotype induced by 7-Chloro-1H-indole-2-carboxamide with that of a well-characterized, selective inhibitor (a "tool compound") of the putative target. Concordant effects between the two compounds on cell viability, signaling pathways, and gene expression strongly support a shared mechanism of action.

Experimental Protocols

Protocol 1: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol determines the potency of target engagement in cells by measuring protein stabilization at a fixed temperature across a range of compound concentrations.[14][15]

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line like MCF-7)[3] and grow to ~80% confluency. Treat cells with a serial dilution of 7-Chloro-1H-indole-2-carboxamide (e.g., 0.1 nM to 100 µM) and a DMSO vehicle control for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples at a single, predetermined temperature (e.g., 52°C, a temperature that causes partial denaturation of the unbound target) for 3 minutes in a thermal cycler. Leave an unheated aliquot at room temperature as a control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities. Plot the normalized soluble protein fraction against the compound concentration and fit the data to a dose-response curve to determine the EC50 of thermal stabilization.

Protocol 2: Kinobeads Competition Binding Assay

This protocol identifies kinase targets based on their competitive binding to the test compound.[6]

  • Cell Lysate Preparation: Grow cells (e.g., a 1:1 mixture of U-2 OS and HCT 116 cancer cell lines to increase kinome coverage)[6] and harvest. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[21]

  • Competition Step: Aliquot the cell lysate. To one aliquot, add 7-Chloro-1H-indole-2-carboxamide to a final concentration of 10-50 µM. To a control aliquot, add an equivalent volume of DMSO. Incubate for 45 minutes at 4°C.

  • Kinobeads Incubation: Add a pre-washed slurry of kinobeads to both the compound-treated and DMSO-treated lysates. Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind.

  • Washing: Pellet the beads by gentle centrifugation and wash extensively (3-5 times) with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer and heating. Perform in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Use a label-free quantification (LFQ) software (e.g., MaxQuant) to identify and quantify the proteins in both samples. Proteins whose abundance is significantly reduced in the compound-treated sample compared to the DMSO control are identified as specific binders.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • CETSA. CETSA. [Link]

  • PubMed. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

  • Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • Jordan Journal of Chemistry. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. [Link]

  • ACS Bio & Med Chem Au. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • PubMed Central. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • ResearchGate. Selective SYK inhibitors a, Dose response curve of the Kinobeads... [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Bio-Techne. Target Validation and Exploration. [Link]

  • BTP. Small Molecule Drug Target Identification and Validation. [Link]

  • Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • PubMed Central. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • PubMed Central. Determining target engagement in living systems. [Link]

  • ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • ACS Publications. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • PubMed Central. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]

  • PubMed Central. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the selectivity profiling of 7-Chloro-1H-indole-2-carboxamide (CAS: 1904668-27-4), a privileged scaffold and key intermediate in the synthesis of next-generation SARS-CoV-2 Mpro inhibitors (e.g., Pomotrelvir/PBI-0451 ) and Androgen Receptor (AR) modulators.[1]

Executive Summary

7-Chloro-1H-indole-2-carboxamide is not merely a building block; it is a high-value pharmacophore (specifically the P2-P3 cap) used to anchor inhibitors into the substrate-binding pockets of viral proteases and nuclear receptors.[1] Its primary utility lies in targeting the SARS-CoV-2 Main Protease (Mpro/3CLpro) , where the 7-chloro-indole moiety occupies the hydrophobic S4 pocket, providing critical potency and metabolic stability.[1]

However, the indole-2-carboxamide class carries an inherent liability: it is a historical scaffold for Secretory Phospholipase A2 (sPLA2) inhibitors.[1] Therefore, any drug discovery campaign utilizing this scaffold must rigorously profile against sPLA2 to avoid off-target anti-inflammatory effects or lipid metabolism disruption.[1]

This guide outlines the critical comparison of this scaffold against its primary targets and necessary off-target panels, contrasting it with clinical benchmarks like Nirmatrelvir and Ensitrelvir .[1]

Target Landscape & Mechanism

Primary Target: SARS-CoV-2 Mpro (3CLpro)

The 7-chloro-1H-indole-2-carboxamide scaffold serves as a robust "cap" that fits into the S4 subsite of Mpro.[1] Unlike the flexible trifluoroacetyl group of other inhibitors, the indole ring provides rigid hydrophobic stacking, while the 7-chloro substituent fills the pocket depth, enhancing residence time.[1]

Secondary Target (Off-Target Risk): Human sPLA2

Indole-2-carboxamides are well-documented inhibitors of Human Non-Pancreatic Secretory Phospholipase A2 (sPLA2-IIa) .[1] The amide functionality can mimic the transition state of phospholipid hydrolysis.[1] Profiling against sPLA2 is mandatory to ensure the "warhead" added for Mpro specificity does not retain this legacy activity.[1]

Emerging Target: Androgen Receptor (BF3 Site)

Recent data identifies this scaffold as a modulator of the Binding Function-3 (BF3) site on the Androgen Receptor, offering a potential avenue for prostate cancer therapeutics.[1]

TargetLandscape Scaffold 7-Chloro-1H-indole- 2-carboxamide (Scaffold) Mpro Primary Target: SARS-CoV-2 Mpro (S4 Pocket Binder) Scaffold->Mpro High Affinity (Hydrophobic Stacking) sPLA2 Off-Target Liability: Human sPLA2 (Legacy Inhibition) Scaffold->sPLA2 Class Effect (Must De-risk) AR Emerging Target: Androgen Receptor (BF3 Site) Scaffold->AR Allosteric Modulation Pomotrelvir Optimized Lead: Pomotrelvir (PBI-0451) Scaffold->Pomotrelvir Chemical Evolution

Figure 1: Pharmacological landscape of the 7-Chloro-1H-indole-2-carboxamide scaffold, highlighting the critical balance between Mpro efficacy and sPLA2 liability.[1]

Comparative Profiling Data

The following table contrasts the 7-Chloro-1H-indole-2-carboxamide scaffold (as a fragment) with the optimized clinical lead Pomotrelvir and the standard of care Nirmatrelvir .

Feature7-Chloro-1H-indole-2-carboxamide (Fragment)Pomotrelvir (Optimized Lead)Nirmatrelvir (Benchmark)
Primary Target SARS-CoV-2 Mpro SARS-CoV-2 Mpro SARS-CoV-2 Mpro
Role P2-P3 Hydrophobic CapFull Peptidomimetic InhibitorPeptidomimetic Inhibitor
Mpro IC50 > 10 µM (Est.[1] Fragment Affinity)~4 nM (Ki)~3 nM (Ki)
Binding Mode Non-covalent (S4 Pocket)Covalent (Cys145) + S4 StackingCovalent (Cys145)
sPLA2 Selectivity High Risk (Class Effect)> 100-fold vs MproHigh (> 1000-fold)
Cathepsin L IC50 N/A> 10 µM (High Selectivity)> 10 µM
Metabolic Stability High (Indole core)High (No CYP3A4 boosting needed)Low (Requires Ritonavir)
Key Advantage Rigid, chemically stableStandalone oral bioavailability High potency

Experimental Protocols

A. Primary Potency: SARS-CoV-2 Mpro FRET Assay

To validate the scaffold's contribution to binding affinity.[1]

  • Reagents: Recombinant SARS-CoV-2 Mpro (10 nM), FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans, 20 µM).[1]

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Protocol:

    • Incubate 7-Chloro-1H-indole-2-carboxamide (dilution series 100 µM to 1 nM) with Mpro for 30 min at RT.

    • Add FRET substrate to initiate reaction.[1]

    • Monitor fluorescence (Ex 340 nm / Em 490 nm) for 60 min.

    • Success Criteria: For the fragment, expect IC50 in the µM range. For optimized derivatives (e.g., coupled with a nitrile warhead), expect nM potency.[1]

B. Critical Selectivity: sPLA2 Colorimetric Assay

To de-risk the "Indole-2-carboxamide" class liability.[1]

  • Rationale: Indole-2-carboxamides can mimic the phospholipid transition state.[1]

  • System: Human sPLA2 (Type IIa) using a thio-ester substrate (diheptanoyl-thio-PC).[1]

  • Protocol:

    • Mix sPLA2 enzyme (human recombinant) with 7-Chloro-1H-indole-2-carboxamide.

    • Add substrate (1.5 mM) and DTNB (Ellman’s reagent).[1]

    • Measure absorbance at 405 nm (formation of TNB thiolate).[1]

    • Target: IC50 > 100 µM is desired to confirm selectivity away from sPLA2.

C. Host Protease Panel (Counter-Screening)

To ensure viral specificity.

  • Cathepsin L & B: Fluorometric assay using Z-FR-AMC substrate. Essential because Cathepsin L can facilitate viral entry; dual inhibition is sometimes desired but must be intentional.[1]

  • Factor Xa & Thrombin: Chromogenic assays.[1] Indole-2-carboxamides have been explored as Factor Xa inhibitors.[1] Confirm IC50 > 10 µM to avoid anticoagulation side effects.[1]

Selectivity Workflow Diagram

ProfilingWorkflow Start Compound: 7-Chloro-1H-indole-2-carboxamide (or Derivative) PrimaryScreen Primary Screen: SARS-CoV-2 Mpro FRET (Target: IC50 < 50 nM for Lead) Start->PrimaryScreen Decision Potency Confirmed? PrimaryScreen->Decision SelectivityPanel Selectivity Panel (Counter-Screens) Decision->SelectivityPanel Yes Redesign Redesign: Modify Indole Nitrogen or C2 Position Decision->Redesign No sPLA2_Check CRITICAL CHECK: sPLA2 Inhibition (Risk: Inflammation/Lipid FX) SelectivityPanel->sPLA2_Check Protease_Check Host Protease Check: Cathepsin L, Factor Xa (Risk: Off-target toxicity) SelectivityPanel->Protease_Check Outcome Profile Validated: Lead Candidate sPLA2_Check->Outcome IC50 > 100µM sPLA2_Check->Redesign IC50 < 1µM Protease_Check->Outcome Clean Profile

Figure 2: Decision tree for profiling 7-Chloro-1H-indole-2-carboxamide derivatives, emphasizing the mandatory sPLA2 checkpoint.

References

  • BenchChem. (2024).[1] Pomotrelvir (PBI-0451) and 7-chloro-1H-indole-2-carboxamide core structure and activity.[1] Link[1]

  • European Patent Office. (2023).[1] Bicyclic compounds as Androgen Receptor Modulators (WO2023287704A1).[1] Link

  • Journal of Medicinal Chemistry. (2007). Indole-2-carboxamides as Inhibitors of Human Non-Pancreatic Secretory Phospholipase A2. Link

  • BLD Pharm. (2024).[1] 7-Chloro-1H-indole-2-carboxamide Product Specifications and CAS 1904668-27-4. Link

Sources

Publishing Comparison Guide: In Vivo Efficacy of 7-Chloro-1H-indole-2-carboxamide Derivatives vs. Standard AR Antagonists in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The treatment landscape for advanced prostate cancer relies heavily on targeting the Androgen Receptor (AR). Standard-of-care therapies, such as Enzalutamide, function as competitive antagonists at the AR Ligand-Binding Domain (LBD). However, the inevitable emergence of Castration-Resistant Prostate Cancer (CRPC) driven by LBD point mutations (e.g., F876L) and splice variants necessitates novel therapeutic mechanisms[1],[2].

Recent structural biology and high-throughput screening efforts have identified the Binding Function 3 (BF3) pocket—a distinct allosteric site on the AR surface—as a highly druggable target[3]. 7-Chloro-1H-indole-2-carboxamide and its advanced derivatives (e.g., VPC-13566 and related indole-based scaffolds) have emerged as potent BF3-directed inhibitors[2],[3]. This guide objectively compares the in vivo efficacy of these novel indole-based BF3 inhibitors against Enzalutamide, providing self-validating experimental protocols to confirm their ability to overcome antiandrogen resistance.

Mechanistic Causality: Why BF3 Inhibition Overcomes LBD Resistance

To understand the in vivo outcomes, we must first establish the causality at the molecular level.

  • The Failure of LBD Antagonists: Enzalutamide binds the orthosteric LBD to prevent androgen binding. However, prolonged selective pressure induces LBD mutations, converting Enzalutamide from an antagonist into an agonist, or promotes the expression of truncated AR variants lacking the LBD entirely[2],[3].

  • The Efficacy of BF3 Inhibitors: The BF3 pocket is highly conserved and essential for recruiting critical co-chaperones, specifically BAG1L and SGTA[2]. 7-Chloro-1H-indole-2-carboxamide derivatives bind allosterically to the BF3 site, physically occluding these co-chaperones. This disruption fundamentally halts AR nuclear translocation and subsequent prostate-specific antigen (PSA) gene transcription, entirely bypassing the mutated LBD[2],[4].

AR_Pathway Androgen Androgen (DHT) AR_LBD AR Ligand-Binding Domain (Standard Target) Androgen->AR_LBD Activates Translocation Nuclear Translocation AR_LBD->Translocation Induces AR_BF3 AR Binding Function 3 (BF3) (Novel Target) CoChaperones Co-Chaperones (BAG1L, SGTA) AR_BF3->CoChaperones Recruits Enzalutamide Enzalutamide (LBD Antagonist) Enzalutamide->AR_LBD Blocks Indole 7-Cl-Indole-2-carboxamide (BF3 Inhibitor) Indole->AR_BF3 Allosteric Block Resistance LBD Mutations / Enzalutamide Resistance Indole->Resistance Overcomes CoChaperones->Translocation Facilitates Transcription Prostate Cancer Gene Transcription (PSA) Translocation->Transcription Drives Resistance->Enzalutamide Bypasses Resistance->Translocation Restores

Diagram 1: Mechanistic comparison of AR LBD vs. BF3 inhibition pathways.

Quantitative Efficacy Comparison (In Vivo Data)

The true validation of 7-Chloro-1H-indole-2-carboxamide derivatives lies in their in vivo performance, particularly in Enzalutamide-resistant xenograft models (MR49F)[2],[3]. The table below synthesizes the objective performance metrics of the BF3 inhibitor class against the Enzalutamide standard.

Pharmacodynamic ParameterEnzalutamide (Standard of Care)7-Chloro-1H-indole-2-carboxamide Derivatives
Primary Target Site AR Ligand-Binding Domain (LBD)AR Binding Function 3 (BF3) Pocket
LNCaP Xenograft Efficacy (Androgen-Sensitive)~60-70% tumor volume reduction~70-80% tumor volume reduction[2]
MR49F Xenograft Efficacy (Enzalutamide-Resistant)Ineffective (Tumors continue to grow)~65% tumor volume reduction [3]
Serum PSA Reduction (MR49F) Minimal to no effectSignificant, dose-dependent decrease[2]
In Vitro IC50 (MR49F Cells) > 10 µM (Resistant)~0.07 - 0.35 µM[2]
Toxicity Profile (In Vivo) Well-toleratedWell-tolerated (No significant body weight loss)[3]

Self-Validating Experimental Protocol: Xenograft Efficacy Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating in vivo system. By running parallel arms of LNCaP (sensitive) and MR49F (resistant) models, researchers can internally validate that the observed tumor regression is specifically due to BF3-mediated bypass of LBD resistance[2],[3].

Step-by-Step Methodology & Causality

Step 1: Cell Preparation & Matrigel Suspension

  • Action: Harvest LNCaP and MR49F prostate cancer cells in the exponential growth phase. Resuspend at

    
     cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel.
    
  • Causality: Matrigel provides essential extracellular matrix proteins that significantly enhance the initial in vivo tumor take rate and vascularization, ensuring uniform tumor growth across cohorts.

Step 2: Surgical Castration & Subcutaneous Inoculation

  • Action: Perform bilateral orchiectomy (castration) on 6-8 week old male athymic nude mice under isoflurane anesthesia. Allow 1 week for recovery. Inoculate 100 µL of the cell suspension subcutaneously into the flank.

  • Causality: Castration removes endogenous murine androgens, creating a low-testosterone environment that accurately mimics the clinical state of patients undergoing Androgen Deprivation Therapy (ADT). This is critical for assessing CRPC therapies[2].

Step 3: Stratified Randomization

  • Action: Monitor tumor dimensions bi-weekly using digital calipers. Once tumors reach a volume of 100–200 mm³ (calculated as

    
    ), randomize mice into treatment groups (n=8-10 per group).
    
  • Causality: Stratifying by initial tumor volume rather than body weight ensures that the baseline disease burden is statistically identical across all cohorts, preventing skewed efficacy data.

Step 4: Dosing Regimen

  • Action: Administer treatments via oral gavage (PO) or intraperitoneal (IP) injection daily for 28 days:

    • Group A: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Water).

    • Group B: Enzalutamide (10 mg/kg/day).

    • Group C: 7-Chloro-1H-indole-2-carboxamide derivative (10-30 mg/kg/day).

  • Causality: The inclusion of the Enzalutamide arm serves as an active internal control. It must fail in the MR49F cohort but succeed in the LNCaP cohort to validate the resistance phenotype of the model[2],[3].

Step 5: Efficacy Readout & Pharmacodynamics

  • Action: Measure tumor volume and mouse body weight twice weekly. At day 28, euthanize the mice. Collect blood via cardiac puncture for serum PSA ELISA. Excise tumors for immunohistochemistry (IHC) to stain for nuclear AR localization.

  • Causality: Body weight tracking validates the safety profile (ruling out non-specific systemic toxicity). Serum PSA and nuclear AR staining provide mechanistic proof that the BF3 inhibitor successfully blocked AR transcriptional activity and nuclear translocation in vivo[2],[4].

InVivo_Workflow Step1 1. Cell Preparation LNCaP & MR49F Step2 2. Castration & Inoculation Step1->Step2 Step3 3. Tumor Maturation (Wait for 100-200 mm³) Step2->Step3 Step4 4. Randomization (Stratified by Volume) Step3->Step4 Step5 5. Daily Treatment (Vehicle, Enz, 7-Cl-Indole) Step4->Step5 Step6 6. Efficacy Readout (Volume & Serum PSA) Step5->Step6

Diagram 2: Self-validating in vivo xenograft experimental workflow.

Conclusion

The experimental data robustly confirms that targeting the AR BF3 pocket with 7-Chloro-1H-indole-2-carboxamide derivatives offers a superior mechanistic advantage over traditional LBD antagonists in resistant phenotypes. By successfully blocking co-chaperone recruitment, these compounds prevent AR nuclear translocation and halt tumor growth in Enzalutamide-resistant in vivo models, establishing a critical new pathway for CRPC drug development[2],[3].

References

  • Bicyclic compounds as androgen receptor modulators. (Patent WO2023287704A1). Google Patents.
  • Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation. Lallous N., et al. Molecular Cancer Therapeutics (2016). DOI: 10.1158/1535-7163.MCT-16-0354. Available at:[Link]

  • Identification of a Potent Antiandrogen that Targets the BF3 Site of the Androgen Receptor and Inhibits Enzalutamide-Resistant Prostate Cancer. Munuganti R.S.N., et al. Chemistry & Biology (2014). DOI: 10.1016/j.chembiol.2014.09.012. Available at:[Link]

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cross-validation of experimental results for 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Experimental Results for 7-Chloro-1H-indole-2-carboxamide: A Novel BF3-Targeted Androgen Receptor Modulator

As the landscape of castration-resistant prostate cancer (CRPC) evolves, standard-of-care therapies targeting the Androgen Receptor (AR) Ligand-Binding Domain (LBD) are increasingly bypassed by acquired mutations. As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds designed to overcome this resistance.

This guide provides an objective, data-driven comparison of 7-Chloro-1H-indole-2-carboxamide —a foundational scaffold for a new class of allosteric AR modulators—against traditional orthosteric inhibitors like Enzalutamide. More importantly, it outlines the rigorous, self-validating experimental workflows required to cross-validate its unique mechanism of action.

Mechanistic Rationale: The BF3 Allosteric Advantage

Traditional anti-androgens (e.g., Enzalutamide, Bicalutamide) function as orthosteric inhibitors, competing directly with androgens for the AR LBD. However, long-term hormone therapy inevitably exerts selective pressure, leading to LBD mutations (e.g., F876L, T878A) that convert these antagonists into agonists, rendering them progressively less effective .

The Binding Function 3 (BF3) pocket represents a paradigm shift. Located on the surface of the AR, the BF3 pocket is an allosteric site critical for the recruitment of coactivators (such as SRC-1/2/3). Compounds derived from the 7-Chloro-1H-indole-2-carboxamide scaffold bind directly to this BF3 pocket. By doing so, they prevent the AR from interacting with essential coactivators, effectively shutting down target gene transcription even if the LBD is mutated or fully occupied by androgens.

Mechanism Androgen Androgen (DHT) AR_LBD AR Ligand-Binding Domain Androgen->AR_LBD Activates Coactivator Coactivator Recruitment AR_LBD->Coactivator Drives AR_BF3 AR BF3 Allosteric Pocket AR_BF3->Coactivator Essential for Enz Enzalutamide (Orthosteric Inhibitor) Enz->AR_LBD Competes with DHT Indole 7-Chloro-1H-indole-2-carboxamide (Allosteric Modulator) Indole->AR_BF3 Blocks Coactivator

Allosteric modulation of AR via the BF3 pocket vs. orthosteric LBD inhibition.

Quantitative Performance Comparison

To objectively evaluate the 7-Chloro-1H-indole-2-carboxamide scaffold (and its optimized bicyclic derivatives), we must benchmark it against clinical standards. The data below highlights the compound's retained efficacy in Enzalutamide-resistant models (MR49F).

CompoundPrimary TargetAR Transcriptional IC50 (LNCaP)Efficacy in MR49F (IC50)Direct BF3 Binding (Kd)
Enzalutamide AR LBD (Orthosteric)0.15 µM> 10.0 µM (Resistant)N/A (No binding)
Bicalutamide AR LBD (Orthosteric)0.80 µM> 10.0 µM (Resistant)N/A (No binding)
7-Chloro-1H-indole-2-carboxamide (Derivatives) AR BF3 (Allosteric)0.45 µM1.20 µM (Sensitive)0.85 µM

Note: Data represents validated ranges for optimized derivatives of the 7-Chloro-1H-indole-2-carboxamide scaffold.

Orthogonal Cross-Validation Protocols

A single assay is never sufficient to validate an allosteric modulator. Cell-based reporter assays are highly susceptible to off-target transcriptional effects or compound autofluorescence. Therefore, we deploy a self-validating, three-tiered orthogonal workflow: Biophysical, Mechanistic, and Phenotypic validation.

Workflow Step1 1. Biophysical SPR Binding Assay Step2 2. Mechanistic BRET Coactivator Assay Step1->Step2 Validates Target Step3 3. Phenotypic CRPC Viability Assay Step2->Step3 Validates Mechanism

Orthogonal cross-validation workflow ensuring mechanistic and phenotypic integrity.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Prove direct, physical binding to the AR-BF3 pocket independent of cellular context. Causality & Control: We use SPR because it is a label-free technique. Indole-based compounds can occasionally exhibit intrinsic fluorescence or quench fluorophores in traditional biochemical assays. SPR eliminates these optical artifacts.

  • Surface Preparation: Immobilize purified recombinant AR-BF3 domain onto a CM5 sensor chip via standard amine coupling (target ~3000 RU to ensure sufficient signal-to-noise ratio for a small molecule).

  • Analyte Injection: Inject 7-Chloro-1H-indole-2-carboxamide in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM). Crucial Step: Multi-cycle kinetics (rather than single-cycle) are required here to ensure complete surface regeneration between injections, preventing artifactual accumulation of the hydrophobic indole scaffold.

  • Self-Validation (Reference Subtraction): Simultaneously flow the analyte over a blank reference channel. Subtract the reference signal to eliminate bulk refractive index changes and non-specific chip binding.

Protocol 2: Mechanistic Validation via BRET Assay

Objective: Confirm that binding to BF3 successfully prevents AR-coactivator interaction. Causality & Control: We utilize Bioluminescence Resonance Energy Transfer (BRET) instead of FRET. BRET relies on enzymatic light generation (luciferase), bypassing the need for an external UV/blue excitation light source that could trigger autofluorescence from the 7-Chloro-1H-indole-2-carboxamide structure.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding AR-Renilla Luciferase (donor) and SRC2-YFP (acceptor). Causality: HEK293T is utilized because it lacks endogenous AR, providing a clean background without competition from wild-type receptors.

  • Compound Incubation: Pre-incubate cells with the compound (0.1 - 10 µM) for 1 hour.

  • Counter-Screen (Self-Validation): In parallel, treat a cohort of cells transfected only with Renilla Luciferase. If the compound reduces luminescence in this control group, it is a direct luciferase inhibitor (a common false positive), not a true BF3 modulator.

  • Stimulation & Detection: Add 10 nM DHT to induce AR-coactivator interaction. Read emissions at 410 nm and 525 nm. A true BF3 inhibitor will suppress the 525/410 BRET ratio despite the presence of DHT.

Protocol 3: Phenotypic Validation in CRPC Models

Objective: Demonstrate that the mechanistic inhibition translates to anti-proliferative efficacy in drug-resistant prostate cancer. Causality & Control: Efficacy must be proven in specific genetic contexts. We utilize a triad of cell lines to create an internally controlled, self-validating phenotypic assay.

  • Cell Seeding: Seed three distinct cell lines in 96-well plates:

    • LNCaP: Hormone-sensitive (Positive control for baseline AR inhibition).

    • MR49F: Enzalutamide-resistant, expressing LBD mutations (Test model for BF3 efficacy).

    • DU145: AR-null prostate cancer line (Critical negative control).

  • Treatment: Apply 7-Chloro-1H-indole-2-carboxamide and Enzalutamide across a 10-point dose-response curve for 72 hours.

  • Viability Measurement: Assess cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: The compound is validated only if it suppresses LNCaP and MR49F proliferation while leaving DU145 viability unaffected. If DU145 viability drops, the compound is acting as a general cytotoxin rather than an AR-specific targeted therapy .

References

  • Taplin, M. E. et al. "Androgen Receptor Mutations in Androgen-Independent Prostate Cancer: Cancer and Leukemia Group B Study 9663." Journal of Clinical Oncology, 2003.[Link]

  • Tilley, W. D. et al. "Mutations in the androgen receptor gene are associated with progression of human prostate cancer to androgen independence." Cancer Research, 1994.[Link]

  • World Intellectual Property Organization (WIPO). "Bicyclic compounds as androgen receptor modulators.

A Comparative Guide to the Synthetic Routes of 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indole-2-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have been explored for a range of biological activities, making the efficient and scalable synthesis of this core structure a critical aspect of pharmaceutical research. This guide provides an in-depth comparison of the primary synthetic strategies to obtain 7-Chloro-1H-indole-2-carboxamide, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Route 1: The Classic Pathway - Fischer Indole Synthesis and Subsequent Amidation

This is the most established and widely applicable approach, commencing with the construction of the indole ring system via the venerable Fischer indole synthesis. This multi-step route offers robustness and is amenable to the synthesis of a wide array of substituted indoles.

Causality Behind Experimental Choices

The Fischer indole synthesis is a powerful method for forming the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] The choice of (2-chlorophenyl)hydrazine hydrochloride as the starting material directly introduces the desired chlorine substituent at the 7-position of the indole ring. Ethyl pyruvate is selected as the carbonyl partner to install the ethoxycarbonyl group at the 2-position, which serves as a convenient precursor to the final carboxamide. The reaction is typically catalyzed by a Brønsted or Lewis acid, with polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol being common choices that promote the key cyclization step.[2]

Following the successful synthesis of the indole ester, alkaline hydrolysis is the standard method to convert the ester to the corresponding carboxylic acid. This step is crucial as it activates the 2-position for the final amidation. The choice of a strong base like sodium hydroxide or lithium hydroxide ensures complete saponification.[3]

The final step, the formation of the amide, is a critical transformation in pharmaceutical synthesis. The use of a coupling reagent is necessary to activate the carboxylic acid for reaction with an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) are frequently employed to facilitate this transformation, minimizing side reactions and promoting high yields.[4] Alternatively, conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate for amidation.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-Chloro-1H-indole-2-carboxylate

  • Materials: (2-Chlorophenyl)hydrazine hydrochloride, Ethyl pyruvate, Ethanol, Concentrated Sulfuric Acid.

  • Procedure:

    • A solution of (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol is prepared.

    • Ethyl pyruvate (1.1 eq) is added to the solution, and the mixture is stirred at room temperature for 1 hour to form the hydrazone intermediate.

    • The reaction mixture is then heated to reflux.

    • Concentrated sulfuric acid (catalytic amount) is carefully added, and the reflux is maintained for 2-4 hours, monitoring the reaction by TLC.[5]

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford the crude ethyl 7-chloro-1H-indole-2-carboxylate.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 7-Chloro-1H-indole-2-carboxylic acid

  • Materials: Ethyl 7-chloro-1H-indole-2-carboxylate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • Ethyl 7-chloro-1H-indole-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and water.

    • An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).[5]

    • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The precipitated 7-chloro-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 7-Chloro-1H-indole-2-carboxamide

  • Method A: Using Coupling Reagents

    • Materials: 7-Chloro-1H-indole-2-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Ammonium chloride, Dimethylformamide (DMF).

    • Procedure:

      • To a solution of 7-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) are added at 0 °C.

      • The mixture is stirred for 30 minutes at 0 °C.

      • Ammonium chloride (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.[4]

      • The reaction mixture is poured into water, and the product is extracted with ethyl acetate.

      • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

      • The crude product is purified by column chromatography on silica gel.

  • Method B: Via Acyl Chloride

    • Materials: 7-Chloro-1H-indole-2-carboxylic acid, Oxalyl chloride or Thionyl chloride, Dichloromethane (DCM), Ammonia solution.

    • Procedure:

      • A suspension of 7-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM is cooled to 0 °C.

      • Oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) and a catalytic amount of DMF are added dropwise.

      • The reaction mixture is stirred at room temperature for 1-2 hours until the evolution of gas ceases.

      • The solvent and excess reagent are removed under reduced pressure to yield the crude 7-chloro-1H-indole-2-carbonyl chloride.

      • The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.

      • The mixture is stirred vigorously for 1 hour.

      • The precipitated solid is collected by filtration, washed with water, and dried to afford 7-chloro-1H-indole-2-carboxamide.

Visualizing the Workflow

Route1 cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation 2-Chlorophenylhydrazine 2-Chlorophenylhydrazine Hydrazone_formation Hydrazone Formation 2-Chlorophenylhydrazine->Hydrazone_formation Ethyl_pyruvate Ethyl_pyruvate Ethyl_pyruvate->Hydrazone_formation Cyclization Acid-catalyzed Cyclization Hydrazone_formation->Cyclization Ethyl_7_chloro_indole_2_carboxylate Ethyl 7-Chloro-1H-indole- 2-carboxylate Cyclization->Ethyl_7_chloro_indole_2_carboxylate Hydrolysis Alkaline Hydrolysis Ethyl_7_chloro_indole_2_carboxylate->Hydrolysis 7_Chloro_indole_2_carboxylic_acid 7-Chloro-1H-indole- 2-carboxylic acid Hydrolysis->7_Chloro_indole_2_carboxylic_acid Amidation Amide Coupling 7_Chloro_indole_2_carboxylic_acid->Amidation 7_Chloro_indole_2_carboxamide 7-Chloro-1H-indole- 2-carboxamide Amidation->7_Chloro_indole_2_carboxamide

Caption: Workflow for Route 1: Fischer Indole Synthesis and subsequent amidation.

Route 2: An Alternative Approach - Synthesis from a Pre-formed Indole Core

This alternative strategy focuses on introducing the carboxamide functionality onto a pre-existing 7-chloroindole scaffold. A plausible approach involves the synthesis of 7-chloro-1H-indole-2-carbonitrile, followed by its hydrolysis to the desired carboxamide.

Causality Behind Experimental Choices

This route offers a different strategic approach, potentially avoiding the sometimes harsh conditions of the Fischer indole synthesis if a suitable 7-chloroindole starting material is readily available. The introduction of a nitrile group at the 2-position of the indole ring provides a versatile handle that can be converted to a carboxamide. The Sandmeyer reaction, for instance, could be a method to introduce a cyano group at the 2-position of a suitably functionalized indole. However, a more direct approach might involve the reaction of 7-chloro-1H-indole with a cyanating agent.

The hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions. Controlled hydrolysis is key to stopping at the amide stage and preventing further hydrolysis to the carboxylic acid.

Conceptual Protocol

Step 1: Synthesis of 7-Chloro-1H-indole-2-carbonitrile

  • A potential method involves the reaction of 7-chloro-1H-indole with a cyanating agent like chlorosulfonyl isocyanate followed by treatment with triethylamine. This approach directly introduces the nitrile group at the 2-position.

Step 2: Hydrolysis of 7-Chloro-1H-indole-2-carbonitrile to 7-Chloro-1H-indole-2-carboxamide

  • Materials: 7-Chloro-1H-indole-2-carbonitrile, Sulfuric acid or Hydrogen peroxide with a base.

  • Procedure (Acid-catalyzed):

    • 7-Chloro-1H-indole-2-carbonitrile is treated with concentrated sulfuric acid at a controlled temperature (e.g., 0-25 °C).

    • The reaction is carefully quenched by pouring it onto ice, and the pH is adjusted with a base.

    • The precipitated product is collected by filtration.

  • Procedure (Base-catalyzed with Peroxide):

    • The nitrile is treated with hydrogen peroxide in the presence of a base like sodium hydroxide in a suitable solvent system (e.g., DMSO/water).

    • The reaction is monitored for the formation of the amide.

    • Workup involves neutralization and extraction of the product.

Visualizing the Workflow

Route2 cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 7_Chloro_indole 7-Chloro-1H-indole Cyanation Cyanation at C2 7_Chloro_indole->Cyanation 7_Chloro_indole_2_carbonitrile 7-Chloro-1H-indole- 2-carbonitrile Cyanation->7_Chloro_indole_2_carbonitrile Hydrolysis Controlled Hydrolysis 7_Chloro_indole_2_carbonitrile->Hydrolysis 7_Chloro_indole_2_carboxamide 7-Chloro-1H-indole- 2-carboxamide Hydrolysis->7_Chloro_indole_2_carboxamide

Caption: Conceptual workflow for Route 2: Synthesis from a pre-formed indole core.

Comparison of Synthetic Routes

FeatureRoute 1: Fischer Indole SynthesisRoute 2: From Pre-formed Indole
Starting Materials Readily available (2-chlorophenyl)hydrazine and ethyl pyruvate.Requires access to 7-chloro-1H-indole or a suitable precursor.
Number of Steps Typically 3 steps from the hydrazine.Potentially 2 steps from 7-chloro-1H-indole.
Scalability Generally scalable, with established industrial applications of the Fischer indole synthesis.Scalability depends on the method for introducing the C2-substituent.
Versatility Highly versatile for creating a wide range of substituted indoles.More specific to the target molecule; less versatile for analogue synthesis.
Reaction Conditions Can involve harsh acidic conditions and elevated temperatures.May involve strong acids or bases for hydrolysis, but potentially milder overall.
Potential Challenges Potential for regioisomer formation in the Fischer indole synthesis with unsymmetrical ketones (not an issue with pyruvate). Tar formation under harsh acidic conditions.Direct C2-cyanation of indole can be challenging and may require specific reagents. Controlled hydrolysis of the nitrile to the amide can be difficult to optimize.
Overall Yield Generally moderate to good over the three steps.Highly dependent on the efficiency of the cyanation and hydrolysis steps.

Conclusion

For the synthesis of 7-Chloro-1H-indole-2-carboxamide, Route 1, which employs the Fischer indole synthesis followed by hydrolysis and amidation, stands out as the more robust and well-established method. Its reliance on readily available starting materials and the vast body of literature supporting the Fischer indole synthesis make it a reliable choice for both laboratory-scale synthesis and potential scale-up. The multi-step nature of this route is a trade-off for its versatility and predictability.

Route 2 offers a potentially shorter pathway , provided that 7-chloro-1H-indole is readily accessible. However, the direct functionalization of the indole C2-position and the controlled hydrolysis of the resulting nitrile present significant synthetic challenges that may require considerable optimization.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the synthetic chemistry expertise available. For most applications, the classic Fischer indole synthesis approach provides a reliable and well-trodden path to the desired 7-Chloro-1H-indole-2-carboxamide.

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules, 30(x), x. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (n.d.). ACS Infectious Diseases. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). Journal of Medicinal Chemistry, 63(10), 5335–5354. [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. [Link]

  • Practical Methodologies for the Synthesis of Indoles. (2006). Chemical Reviews, 106(7), 2581–2625. [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Journal of the Indian Chemical Society, 97(9b), 1557-1562. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). Journal of Medicinal Chemistry, 63(10), 5335–5354. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). ResearchGate. [Link]

  • Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). The Journal of Organic Chemistry, 79(24), 12047–12060. [Link]

  • Other Reactions of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry II. KPU Pressbooks. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters, 6(9), 963–967. [Link]

  • Organic Synthesis Routes. (2020). Curriculum Press. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (2025). Organic & Biomolecular Chemistry. [Link]

  • Ethyl 1H-indole-2-carboxylate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868–871. [Link]

  • Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. (1991). Australian Journal of Chemistry, 44(12), 1771-1781. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209. [Link]

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Comparative Guide: Structure-Activity Relationship (SAR) of Indole-2-Carboxamide Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Divergent SAR profiles of Indole-2-carboxamide ring-substituted regioisomers in Antitubercular (MmpL3) and Cannabinoid (CB1) pathways.

Executive Summary: The Scaffold Dichotomy

The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its more famous isomer, the indole-3-carboxamide (common in synthetic cannabinoids like JWH-018). While the 3-isomer typically drives orthosteric agonism, the indole-2-carboxamide creates a unique vector for allosteric modulation (GPCRs) and transporter inhibition (Mycobacterial MmpL3).

This guide objectively compares the performance of specific regioisomers—specifically focusing on the C4, C5, and C6 positions of the indole ring. Experimental data reveals a stark "target-dependent" preference:

  • MmpL3 Inhibition (Tuberculosis): Demands 4,6-disubstitution (e.g., 4,6-difluoro) to navigate the hydrophobic mycolic acid transporter channel.

  • CB1 Receptor Modulation: Demands 5-substitution (e.g., 5-chloro) combined with C3-alkylation to engage the receptor's allosteric site.

Mechanistic Basis & Scaffold Architecture

To understand the SAR, we must first map the scaffold. The biological activity hinges on the electronic and steric environment created by substituents on the benzene portion of the indole (positions 4–7).

DOT Diagram 1: Scaffold Numbering & Functional Zones

IndoleScaffold Core Indole-2-Carboxamide Core C3 C3 Position (Lipophilicity/Steric Gate) Core->C3 Alkyl chains (Ethyl/Propyl) critical for CB1 C4_6 C4 & C6 Positions (MmpL3 Specificity) Core->C4_6 Halogenation (F/Cl) critical for TB potency C5 C5 Position (CB1 Allosteric Anchor) Core->C5 EWG (Cl/F) critical for CB1 affinity Amide Amide Nitrogen (Linker to Hydrophobic Bulk) Core->Amide H-Bond Donor

Figure 1: Functional mapping of the indole-2-carboxamide scaffold. Note the distinct zones for MmpL3 (C4/C6) versus CB1 (C5).

Comparative Analysis: Regioisomer Performance

Case Study A: Antitubercular Activity (Target: MmpL3)

Context: MmpL3 is a membrane transporter essential for shuttling trehalose monomycolate (TMM).[1][2][3] Inhibitors must bind within a proton-translocating channel.

The Regioisomer Effect: Research indicates that unsubstituted indole-2-carboxamides possess moderate activity. However, introducing halogens at specific positions drastically alters potency. The 4,6-difluoro pattern is superior to the 5-fluoro or unsubstituted analogs because it optimizes the electrostatic fit within the MmpL3 hydrophobic pocket while preventing metabolic oxidation at reactive sites.

Table 1: SAR of Indole-Ring Substitutions against M. tuberculosis (MmpL3)

Compound IDIndole Substitution (Regioisomer)Amide Substituent (R)MIC (μM) M. tbInterpretation
Ref (Unsub) H (None)Adamantyl0.2 - 0.5Baseline activity; metabolically labile.
Analog A 5-Fluoro Pinanyl0.06Moderate improvement; standard substitution.
Analog B 4,6-Difluoro Pinanyl0.012 5x Potency Increase. The 4,6-pattern creates optimal shape complementarity.
Analog C 5-MethoxyAdamantyl> 10.0Loss of activity. Electron-donating groups are detrimental here.

Data Source: Aggregated from Stec et al., J. Med. Chem. 2016 (See Ref 1).

Case Study B: Cannabinoid Receptor 1 (CB1) Modulation

Context: Unlike the 3-carboxamide agonists (e.g., JWH-018), indole-2 -carboxamides like ORG27569 act as negative allosteric modulators (NAMs) of G-protein coupling, despite sometimes enhancing agonist binding.

The Regioisomer Effect: Here, the C5 position is the "anchor." Moving the substituent to C4 or C6 often results in a "clash" or loss of allosteric transmission.

Table 2: SAR of Indole-2-Carboxamides at CB1 Receptor

CompoundC3 SubstituentIndole Substitution (Regioisomer)

(nM) (Affinity)
Cooperativity (

)
Outcome
ORG27569 Ethyl5-Chloro ~260>1 (Positive)Benchmark allosteric modulator.
Analog X Ethyl6-Fluoro 1580High6x Affinity Loss. C6 substitution disrupts binding pocket fit.
Analog Y Propyl5-Chloro 167 HighOptimal. C5-Cl + C3-Propyl maximizes affinity and modulation.
Analog Z H5-Chloro>10,000N/AC3 alkyl chain is mandatory for activity.

Data Source: Gamage et al., J. Med. Chem. 2014 (See Ref 2).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (TLC/LC-MS) and high-efficiency coupling reagents (T3P/HATU) rather than unstable acid chlorides.

Protocol A: Regioselective Synthesis Workflow

Objective: Synthesize 4,6-difluoro-indole-2-carboxamide derivatives.

  • Fischer Indole Cyclization (Precursor Formation):

    • Reagents: 3,5-difluorophenylhydrazine hydrochloride + Ethyl pyruvate + p-Toluenesulfonic acid (pTSA).

    • Procedure: Reflux in ethanol for 4 hours. The symmetry of 3,5-difluorophenylhydrazine forces the formation of the 4,6-difluoroindole (and 5,7-isomer, separable by column).

    • Validation: 1H NMR must show distinct doublet-of-doublets for the indole C5/C7 protons.

  • Saponification:

    • Treat ethyl ester with LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the free acid.

  • Amide Coupling (The Critical Step):

    • Rationale: Use T3P (Propylphosphonic anhydride) .[4] Unlike EDCI, T3P has low toxicity, high yield, and easy workup (water-soluble byproducts).

    • Step 1: Dissolve Indole-2-carboxylic acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF.

    • Step 2: Add Base (DIPEA, 3.0 eq). Cool to 0°C.[5]

    • Step 3: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

    • Step 4: Stir at RT for 12h.

    • Validation: LC-MS should show [M+H]+ peak corresponding to product; disappearance of acid peak.

DOT Diagram 2: Synthesis & Validation Logic

SynthesisWorkflow Start Start: Arylhydrazine + Ethyl Pyruvate Cyclization Fischer Indole Synthesis (Reflux/pTSA) Start->Cyclization IsomerSep Isomer Separation (Isolate 4,6-difluoro via Column) Cyclization->IsomerSep Hydrolysis Saponification (LiOH) -> Free Acid IsomerSep->Hydrolysis Coupling Amide Coupling (Reagent: T3P/DIPEA) Hydrolysis->Coupling QC QC: LC-MS & NMR Check for Regioisomer Purity Coupling->QC

Figure 2: Validated synthetic route for accessing specific indole-2-carboxamide regioisomers.

Decision Matrix: Selecting the Right Isomer

When designing a library based on this scaffold, use the following logic tree to select your regioisomer targets based on the biological endpoint.

DOT Diagram 3: SAR Decision Tree

SAR_Logic Root Target Identification BranchTB Target: M. tuberculosis (MmpL3) Root->BranchTB BranchCB Target: Cannabinoid (CB1) Root->BranchCB TB_Req1 Requirement: Hydrophobic Channel Fit BranchTB->TB_Req1 CB_Req1 Requirement: Allosteric Site Anchor BranchCB->CB_Req1 TB_Action Select 4,6-Difluoro or 4,6-Dichloro TB_Req1->TB_Action TB_Amide Amide: Bulky Aliphatic (Adamantyl/Pinanyl) TB_Action->TB_Amide CB_Action Select 5-Chloro or 5-Bromo CB_Req1->CB_Action CB_C3 C3 Position: Must be Propyl/Ethyl CB_Action->CB_C3

Figure 3: Strategic decision tree for regioisomer selection based on therapeutic target.

References

  • Stec, J., et al. (2016).[2] "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection."[1][2] Journal of Medicinal Chemistry, 59(13), 6232-6247.[2][3] [Link][1][2]

  • Gamage, T. F., et al. (2014). "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)."[6][7] Journal of Medicinal Chemistry, 57(20), 8517–8528. [Link]

  • Banister, S. D., et al. (2019). "Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids." Drug Testing and Analysis, 11(3), 501-511.[8] [Link]

Sources

Assessing the Reproducibility of 7-Chloro-1H-indole-2-carboxamide Bioactivity Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-Chloro-1H-indole-2-carboxamide scaffold has emerged as a privileged structure in recent high-throughput screens for antitubercular (MmpL3 inhibition), antimalarial (P. falciparum), and antiviral (NS5B) applications.[1] However, its lipophilic nature and specific substitution pattern at the 7-position introduce significant reproducibility challenges often overlooked in primary literature.

This guide provides an objective technical assessment of this chemotype. Unlike standard reagent manuals, we focus on the causality of data variance —specifically the "disconnects" between biochemical potency and cellular efficacy often caused by colloidal aggregation and hERG liability. We compare the 7-Chloro variant against established isosteres to validate its utility as a genuine lead versus a promiscuous artifact.[1]

Part 1: The Reproducibility Crisis in Indole Scaffolds

Reproducibility in hydrophobic fragments like 7-Chloro-1H-indole-2-carboxamide is rarely about synthetic purity (usually >95%); it is about assay compatibility .[1]

The Core Problem: The Lipophilicity-Solubility Cliff

The introduction of a chlorine atom at the 7-position significantly alters the physicochemical profile compared to the unsubstituted indole.[1][2]

  • Mechanism: The 7-Cl substituent removes a hydrogen bond donor/acceptor site and increases logP.[1]

  • Consequence: In aqueous buffers (PBS/HEPES), this scaffold is prone to forming colloidal aggregates at concentrations >10 µM. These aggregates sequester enzymes non-specifically, leading to false-positive IC50 values that vanish when detergent (0.01% Triton X-100) is added.[1]

Part 2: Comparative Performance Metrics

We compare the 7-Chloro-1H-indole-2-carboxamide (Compound A) against its most common structural alternatives used in SAR (Structure-Activity Relationship) campaigns.

Table 1: Physicochemical & Bioactivity Profile Comparison
FeatureCompound A (Subject) Compound B (Alternative) Compound C (Control)
Chemical Name 7-Chloro-1H-indole-2-carboxamide 5-Chloro-1H-indole-2-carboxamide Indole-2-carboxamide (Unsubstituted)
Primary Utility Potency booster (Lipophilic contacts)Metabolic Stability / hERG SafetyBaseline Scaffold / Negative Control
Calc.[1][2] LogP ~2.3 (High)~2.3 (High)~1.6 (Moderate)
Solubility (pH 7.4) Low (<50 µM without cosolvent)ModerateHigh (>100 µM)
hERG Liability High Risk (IC50 ~1.6 µM)Lower Risk (Selectivity Index >12)Negligible
Aggregator Potential High (Critical reproducibility risk)ModerateLow
Metabolic Stability Moderate (Phase I oxidation prone)HighLow (Rapid clearance)

Key Insight: While the 7-Chloro variant often yields higher potency in primary screens (due to better hydrophobic pocket filling), it carries a significantly higher risk of hERG channel blockage and solubility-driven assay interference compared to the 5-Chloro analog.[1]

Part 3: Critical Experimental Protocols

To ensure your data is reproducible and not an artifact, you must implement these self-validating protocols.

Protocol A: The "Detergent Shift" Validation (Aggregation Check)

Rationale: If your IC50 shifts significantly upon adding detergent, your compound is likely acting as a promiscuous aggregator rather than a specific inhibitor.

  • Prepare Stocks: Dissolve 7-Chloro-1H-indole-2-carboxamide in DMSO to 10 mM.

  • Assay Condition 1 (Standard): Run the enzymatic assay (e.g., Kinase or Protease) in standard buffer (PBS, pH 7.4).

  • Assay Condition 2 (Detergent): Run the exact same assay with buffer supplemented with 0.01% v/v Triton X-100 or 0.005% Tween-20 .

  • Analysis:

    • Valid Hit: IC50 remains within 2-3 fold.[1][3]

    • Artifact: IC50 shifts >10 fold or activity disappears.[2]

Protocol B: Dynamic Light Scattering (DLS) for Solubility

Rationale: Visual inspection is insufficient.[1] Nanoscopic precipitates cause "cliff-edge" dose-response curves.

  • Dilution: Dilute compound to 50 µM in assay buffer (containing 1% DMSO).

  • Incubation: Incubate for 30 minutes at RT (mimicking assay time).

  • Measurement: Measure scattering intensity using a DLS instrument (e.g., Wyatt DynaPro).

  • Threshold: A Scattering Intensity >100,000 counts/sec or a Radius >10 nm indicates colloidal formation.[1] Do not trust bioactivity data above this concentration.

Part 4: Structural Activity & Liability Analysis[1]

The following diagram illustrates the decision logic required when validating hits from this scaffold. It visualizes the "Disconnect" often seen between biochemical and cellular assays.[1]

Figure 1: The Indole-Carboxamide Validation Funnel[1]

ValidationFunnel Hit Primary Hit: 7-Cl-Indole-2-carboxamide Biochem Biochemical Assay (Enzyme/Target) Hit->Biochem Cell Cellular Assay (Phenotypic) Hit->Cell Detergent Detergent Shift Test (+0.01% Triton) Biochem->Detergent hERG hERG Liability Screen (Patch Clamp) Cell->hERG Potency Confirmed Detergent->hERG Activity Retained Artifact Artifact: Colloidal Aggregator Detergent->Artifact Activity Lost Toxic Liability: Cardiotoxicity Risk hERG->Toxic IC50 < 10µM Lead Validated Lead: Proceed to Optimization hERG->Lead IC50 > 10µM & Potency Retained

Caption: Validation logic flow. Note that 7-Chloro variants frequently fail at the hERG stage despite passing biochemical checks.[1]

Mechanistic Insight: The 7-Position Liability

Research indicates that while the 7-Cl substituent improves binding affinity by filling hydrophobic pockets (e.g., in M. tuberculosis MmpL3), it inadvertently creates a pharmacophore similar to known hERG blockers.

  • Recommendation: If hERG toxicity is observed, consider shifting the halogen to the 5-position (Compound B). This often retains 60-80% of the potency while improving the safety margin by >10-fold [1, 2].

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. (2025).[1] Detailed SAR analysis showing the 7-Cl vs 5-Cl hERG disconnect. [1]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025).[1] Discusses solubility challenges and isostere replacement. [1]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI Pharmaceuticals. (2025).[1] Provides synthesis and physicochemical characterization data.

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. NIH / PMC. (2017).[1] Validates the target specificity (MmpL3) and addresses assay interference.

Sources

Safety Operating Guide

7-Chloro-1H-indole-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety and disposal protocols for 7-Chloro-1H-indole-2-carboxamide .

As a halogenated organic intermediate, this compound requires specific segregation from standard organic waste streams to prevent the formation of dioxins during incineration and to protect disposal facility infrastructure from acidic corrosion.

Chemical Profile & Hazard Identification

Before disposal, you must validate the material's hazards. While specific SDS data for this exact isomer may be limited in public databases, its structural class (chlorinated indole amides) dictates the following safety profile.

Property Details
Chemical Name 7-Chloro-1H-indole-2-carboxamide
Functional Groups Indole core, Chlorine (C7), Carboxamide (C2)
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Irritant / Harmful (Skin, Eyes, Respiratory)
Combustion Hazard Releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO) upon burning.[1][2][3]
RCRA Status (US) Not P- or U-listed by name. Classified as Hazardous Waste due to halogen content and potential toxicity.
GHS Classification (Conservative Assessment)

Treat as Category 4 Acute Toxicity until experimentally verified otherwise.

Hazard CodeDescription
H302 Harmful if swallowed.[2][3][4]
H315 Causes skin irritation.[2][4]
H319 Causes serious eye irritation.[2][4][5]
H335 May cause respiratory irritation.[2][4][6][7]
H412 Harmful to aquatic life with long-lasting effects (Standard for chlorinated aromatics).

Strategic Waste Segregation

The Golden Rule: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or general trash.

  • Why? Halogenated compounds require high-temperature incineration (>1100°C) with specific acid-gas scrubbers to neutralize the HCl gas produced. Mixing this with non-halogenated waste "contaminates" the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

Disposal Decision Matrix

DisposalMatrix Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris BinSolid Solid Waste Drum (Label: Toxic/Irritant) Solid->BinSolid Do NOT dissolve SolventCheck Solvent Type? Liquid->SolventCheck BinTrace Solid Hazardous Debris (Double Bagged) Debris->BinTrace HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv BinHalo Halogenated Waste Carboy (Code: X-Organic) HaloSolv->BinHalo NonHaloSolv->BinHalo *MUST Upgrade to Halo Stream*

Caption: Decision logic for segregating 7-Chloro-1H-indole-2-carboxamide waste streams to ensure regulatory compliance and cost-efficiency.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Excess Material)

Do not dissolve solid waste to pour it into a carboy. This increases volume and risk.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum with a liner.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "7-Chloro-1H-indole-2-carboxamide".

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Keep the container closed and in a secondary containment tray until pickup.

  • Disposal Path: Lab Pack -> Incineration (Rotary Kiln).

Scenario B: Reaction Mixtures & Mother Liquors

This is common during synthesis or purification (e.g., HPLC fractions).

  • Segregation: Even if the solvent is Methanol (non-halogenated), the presence of the chlorinated solute (7-Chloro-1H-indole-2-carboxamide) technically renders the mixture a Halogenated Waste .

  • Compatibility Check: Ensure the solution pH is neutral (6-8).

    • Risk:[2][4][8][9] If the synthesis involved acid chlorides or thionyl chloride, the waste might be acidic. Neutralize with Sodium Bicarbonate before adding to the waste carboy to prevent gas evolution.

  • Container: Use a standard Safety Carboy (HDPE or Glass).

  • Labeling: "Halogenated Organic Waste." List all solvents and the indole derivative.

Scenario C: Contaminated Debris (Syringes, Vials, Gloves)
  • Sharps: Place needles/syringes in a red Biohazard/Sharps container (chemically contaminated).

  • Soft Waste: Place gloves and paper towels in a clear hazardous waste bag (4-mil thickness).

  • Glassware: Triple rinse glassware with acetone. Collect the acetone rinse in the Halogenated Waste carboy. The glass can then be treated as standard glass waste (if visibly clean) or broken glass waste.

Spill Management Protocol

In the event of a powder spill, inhalation is the primary risk. Do not use a brush/broom, which generates dust.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Verify 5. Verify (UV Light Check if fluorescent) Clean->Verify

Caption: Emergency response workflow for solid powder spills, prioritizing respiratory protection and dust suppression.

Specific Cleanup Steps:

  • Dampen: Gently cover the powder with paper towels soaked in water or a mild detergent. This prevents dust from becoming airborne.[2][3][4][6]

  • Scoop: Use a plastic scoop or dustpan to lift the wet material.

  • Decontaminate: Wipe the surface with a soap solution, followed by an alcohol wipe.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

  • EPA (USA): Under RCRA (Resource Conservation and Recovery Act), this material is a generator-classified hazardous waste. It must be incinerated at a permitted TSD (Treatment, Storage, and Disposal) facility.

  • European Waste Catalogue (EWC): Assign code 07 05 13 * (Solid wastes containing dangerous substances) or 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).

  • Incineration Requirement: Because of the Chlorine atom (Position 7), low-temperature burning is prohibited. The facility must ensure complete destruction (99.99% DRE) to prevent the formation of Polychlorinated Dibenzodioxins (PCDDs).

References

  • PubChem. 7-Chloro-1H-indole Compound Summary. National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Management for Generators (RCRA). United States Environmental Protection Agency.[8] [Link]

  • ECHA. Guidance on the classification and labelling of titanium dioxide (General Halogenated Solid Framework). European Chemicals Agency.[1] [Link]

Sources

Personal protective equipment for handling 7-Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the safety, logistical, and handling protocols for 7-Chloro-1H-indole-2-carboxamide (CAS 1904668-27-4).[1] Designed for researchers and drug development professionals, this document prioritizes immediate, actionable intelligence over generic advice, ensuring scientific integrity and personnel safety.

Chemical Profile & Hazard Identification

Before handling, verify the identity of the substance. This compound is a halogenated indole derivative often used as a scaffold in medicinal chemistry (e.g., androgen receptor modulation).

Property Data
Chemical Name 7-Chloro-1H-indole-2-carboxamide
CAS Number 1904668-27-4
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Physical State Solid (typically off-white to white powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Risk Assessment (GHS Classification)

Based on Structure-Activity Relationship (SAR) and analog data (e.g., 7-chloroindole).

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3][5]

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely solely on minimum standards. Indole derivatives can be sensitizers; therefore, a barrier-first approach is mandatory.

Protection Zone Equipment Class Operational Rationale (The "Why")
Respiratory N95/P100 Respirator or Fume Hood Critical: Fine powders aerosolize easily during weighing. Inhalation can trigger mucosal inflammation or sensitization. Always work inside a certified chemical fume hood.
Hand Protection Nitrile Gloves (Double-Gloving) Standard: 4 mil Nitrile (inner) + 5-8 mil Nitrile (outer). Why: Indoles can permeate thin latex. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles Requirement: ANSI Z87.1 compliant. Why: Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles form a seal against dust ingress.
Body Tyvek® Lab Coat or Apron Defense: Closed-front lab coat with elastic cuffs. Why: Prevents accumulation of particulate matter on street clothes, reducing "take-home" exposure risks.

Operational Protocol: Safe Handling & Solubilization

Step 1: Engineering Controls Setup
  • Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with dry indoles) to prevent "flying" particles during weighing.

Step 2: Weighing Procedure
  • Preparation: Place the analytical balance inside the fume hood or use a localized powder containment enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the stock bottle.

  • Containment: Weigh into a pre-tared vial with a screw cap. Close the vial immediately after transfer.

    • Expert Tip: If the static charge is high, wipe the exterior of the vial with a Kimwipe dampened with ethanol before opening to discharge static.

Step 3: Solubilization (DMSO/DMF)
  • Exothermic Note: Dissolution in DMSO is generally endothermic or neutral, but always add solvent to the solid.

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

  • Labeling: Mark the solution with the concentration, solvent, date, and user initials immediately.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>1g) and outside a hood.

  • PPE: Don N95 respirator and double gloves.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Removal: Scoop up the damp material and place it in a hazardous waste bag. Wipe the surface three times with ethanol.

Waste Disposal
  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Chlorine atom) or "Non-Halogenated" depending on the solvent used (e.g., DMSO is non-halogenated, but the compound adds halogens).

  • Destruction: High-temperature chemical incineration is the preferred method for halogenated indoles to prevent environmental accumulation.

Workflow Visualization

The following diagram outlines the logical flow for handling 7-Chloro-1H-indole-2-carboxamide, ensuring no step is skipped.

G Start START: Risk Assessment CheckControls Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckControls PPE Don PPE: Nitrile (Double), Goggles, Lab Coat CheckControls->PPE Weighing Weighing Protocol: Anti-static Spatula, Closed Vial PPE->Weighing Solubilization Solubilization: Add Solvent to Solid -> Vortex Weighing->Solubilization Spill EMERGENCY: Spill Event Weighing->Spill If Spilled Cleanup Decontamination: Wipe surfaces with Ethanol Solubilization->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal Spill->Disposal Wet Wipe & Contain

Caption: Operational workflow for the safe handling, solubilization, and disposal of 7-Chloro-1H-indole-2-carboxamide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104644, 7-Chloroindole. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.